Sodium Morrhuate
Description
Properties
IUPAC Name |
disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXGZQULWMCLU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6Na2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64953-12-4 | |
| Record name | Disodium 7-[[carboxylato(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Sodium Morrhuate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium morrhuate is a sterile solution containing the sodium salts of the saturated and unsaturated fatty acids derived from cod liver oil.[1] It is employed as a sclerosing agent, a substance that induces localized inflammation and subsequent fibrosis, leading to the occlusion of blood vessels.[1] This guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and the analytical methods used for its characterization. It is intended for professionals in research, and drug development who require a detailed understanding of this complex pharmaceutical agent.
Chemical Composition and Physical Properties
This compound is not a single chemical entity but a complex mixture of the sodium salts of various fatty acids.[1] The specific composition can vary depending on the source of the cod liver oil and the manufacturing process.
Fatty Acid Composition
The fatty acid profile of this compound is reflective of its origin, cod liver oil. Cod liver oil is rich in long-chain omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), as well as saturated and monounsaturated fatty acids. A typical fatty acid composition of cod liver oil is presented in Table 1.
Table 1: Typical Fatty Acid Composition of Cod Liver Oil
| Fatty Acid | Shorthand Notation | Typical Percentage (%) |
| Palmitic Acid | C16:0 | 10 - 15 |
| Palmitoleic Acid | C16:1 | 5 - 10 |
| Stearic Acid | C18:0 | 1 - 4 |
| Oleic Acid | C18:1 | 15 - 25 |
| Linoleic Acid | C18:2 (ω-6) | 1 - 3 |
| α-Linolenic Acid | C18:3 (ω-3) | 0.5 - 2 |
| Gadoleic Acid | C20:1 | 5 - 12 |
| Eicosapentaenoic Acid (EPA) | C20:5 (ω-3) | 7 - 16 |
| Cetoleic Acid | C22:1 | 5 - 12 |
| Docosahexaenoic Acid (DHA) | C22:6 (ω-3) | 6 - 18 |
Note: The percentages are approximate and can vary.
Physical Properties
This compound is typically available as a sterile, aqueous solution for injection. The physical properties of the solution are important for its clinical application.
Table 2: Physical Properties of this compound Injection
| Property | Description | Reference |
| Appearance | Pale-yellowish, granular powder or a clear to pale-yellowish solution. | [1] |
| Odor | Slight fishy odor. | [1] |
| Solubility | Soluble in water and alcohol. | [1] |
| pH of Injection | Approximately 9.5. | [1] |
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily governed by the properties of the constituent fatty acid salts.
Saponification Value
The saponification value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of fat or oil. It is an indicator of the average molecular weight of the fatty acids in the sample.[2] For this compound, a typical saponification value would be in the range expected for cod liver oil.
Table 3: Characteristic Chemical Values for Cod Liver Oil (as a proxy for this compound)
| Parameter | Typical Value Range |
| Saponification Value | 180 - 192 mg KOH/g |
| Iodine Value | 145 - 180 g I₂/100g |
Iodine Value
The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the grams of iodine absorbed by 100 grams of the sample.[3] A higher iodine value indicates a greater number of double bonds in the fatty acid chains.[3]
Stability
This compound injection should be stored at a controlled room temperature.[4] The stability of the solution is crucial for its safety and efficacy.[5] Degradation can lead to the formation of potentially harmful byproducts.[5] Stability studies for injectable products are essential to ensure they remain within their specifications throughout their shelf life.[6]
Mechanism of Action as a Sclerosing Agent
This compound acts as a detergent sclerosing agent, causing endothelial damage upon injection into a blood vessel.[7] This action is mediated by the amphiphilic nature of the fatty acid salts, which disrupts the lipid bilayer of the endothelial cell membranes.
The proposed mechanism involves the following steps:
-
Micelle Formation: In the aqueous environment of the blood, the amphiphilic this compound molecules form micelles.
-
Interaction with Cell Membrane: These micelles interact with the phospholipid bilayer of the endothelial cells.
-
Membrane Disruption: The fatty acid salts intercalate into the cell membrane, disrupting its integrity and leading to cell lysis.[8]
-
Inflammatory Response: The destruction of the endothelial lining exposes the subendothelial collagen, triggering an inflammatory cascade.
-
Thrombus Formation and Fibrosis: This leads to the formation of a thrombus, which eventually organizes into fibrous tissue, occluding the vessel.[1]
Caption: Mechanism of Endothelial Damage by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Determination of Fatty Acid Composition by Gas Chromatography (GC-FID)
This method is used to determine the relative percentage of each fatty acid in the this compound sample.
Caption: Workflow for Fatty Acid Composition Analysis.
Methodology:
-
Sample Preparation (Transesterification):
-
Accurately weigh approximately 25 mg of the this compound sample into a screw-capped test tube.
-
Add 1.5 mL of 0.5 M NaOH in methanol (B129727).
-
Heat the mixture at 100°C for 5 minutes in a water bath.
-
After cooling, add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v) and heat again at 100°C for 5 minutes.
-
Cool the tube to room temperature and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial for GC analysis.[9][10]
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID):
-
Instrument: Gas chromatograph equipped with a flame ionization detector.[11]
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).[12]
-
Carrier Gas: Helium or Hydrogen.[11]
-
Injection: 1 µL of the FAMEs extract is injected into the GC.[13]
-
Temperature Program: A suitable temperature program is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at 100°C, ramp up to 240°C.[9]
-
Detection: The separated FAMEs are detected by the FID.
-
-
Data Analysis:
-
The peaks in the chromatogram are identified by comparing their retention times with those of known FAME standards.
-
The area of each peak is integrated, and the relative percentage of each fatty acid is calculated.
-
Determination of Saponification Value
This titrimetric method determines the amount of KOH required to saponify the fatty acid salts.[14]
Caption: Workflow for Saponification Value Determination.
Methodology:
-
Procedure:
-
Accurately weigh about 2 g of the this compound sample into a 250 mL flask.[14]
-
Add 25 mL of 0.5 N alcoholic KOH solution.[15]
-
Connect the flask to a reflux condenser and heat the mixture in a boiling water bath for 30 minutes.[15]
-
Allow the flask to cool to room temperature.
-
Add a few drops of phenolphthalein indicator.[15]
-
Titrate the excess KOH with a standardized 0.5 N HCl solution until the pink color disappears.[15]
-
Perform a blank titration with 25 mL of the alcoholic KOH solution without the sample.[14]
-
-
Calculation:
-
Saponification Value (mg KOH/g) = ((B - S) * N * 56.1) / W
-
B = volume of HCl used for the blank (mL)
-
S = volume of HCl used for the sample (mL)
-
N = normality of the HCl solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)[16]
-
-
Determination of Iodine Value (Wijs Method)
This method quantifies the degree of unsaturation in the fatty acid chains.[17][18]
Caption: Workflow for Iodine Value Determination (Wijs Method).
Methodology:
-
Procedure:
-
Accurately weigh an appropriate amount of the this compound sample into a 500 mL iodine flask.
-
Dissolve the sample in 20 mL of carbon tetrachloride.
-
Add 25 mL of Wijs solution (iodine monochloride in glacial acetic acid).[17]
-
Stopper the flask and allow it to stand in the dark for 30 minutes.[17]
-
Add 20 mL of 15% potassium iodide solution and 100 mL of distilled water.[17]
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution until the yellow color almost disappears.
-
Add a few drops of starch indicator and continue the titration until the blue color disappears.
-
Perform a blank determination under the same conditions.[17]
-
-
Calculation:
-
Iodine Value (g I₂/100g) = ((B - S) * N * 12.69) / W
-
Conclusion
This compound is a complex mixture of fatty acid sodium salts with a well-defined role as a sclerosing agent. Its chemical properties are directly related to its origin from cod liver oil, and its mechanism of action is based on its detergent properties that lead to endothelial cell destruction. A thorough understanding of its chemical composition, reactivity, and the analytical methods for its characterization is essential for its safe and effective use in clinical and research settings. The experimental protocols provided in this guide offer a framework for the quality control and further investigation of this important pharmaceutical agent.
References
- 1. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Saponification value - Wikipedia [en.wikipedia.org]
- 3. Iodine value - Wikipedia [en.wikipedia.org]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Understanding the Stability of Injectable Products | Pharmaguideline [pharmaguideline.com]
- 6. avancebio.com [avancebio.com]
- 7. This compound stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scioninstruments.com [scioninstruments.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. static.igem.org [static.igem.org]
- 12. avantiresearch.com [avantiresearch.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. egyankosh.ac.in [egyankosh.ac.in]
- 15. Virtual Labs [biotech01.vlabs.ac.in]
- 16. byjus.com [byjus.com]
- 17. xylemanalytics.com [xylemanalytics.com]
- 18. cdrfoodlab.com [cdrfoodlab.com]
- 19. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
A Technical Guide to the Molecular Structure and Analysis of Sodium Morrhuate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of sodium morrhuate, a sclerosing agent derived from the saponification of cod liver oil. It elucidates that this compound is not a single molecular entity but a complex mixture of sodium salts of saturated and unsaturated fatty acids. This document details the typical fatty acid composition, presents methodologies for its analytical characterization, and explores the molecular mechanisms underlying its therapeutic action. The information is intended to support research, development, and quality control of this compound-based pharmaceutical products.
Molecular Composition of this compound
Contrary to some database entries that incorrectly assign a single chemical structure, this compound is officially defined by pharmacopeias, such as the United States Pharmacopeia (USP), as a sterile solution of the sodium salts of the fatty acids from Cod Liver Oil.[1][2] Therefore, its molecular identity is that of a multi-component mixture. The therapeutic and physicochemical properties of this compound are a direct consequence of the synergistic and individual characteristics of its constituent fatty acid salts.
The primary components of this compound are the sodium salts of a variety of long-chain saturated and unsaturated fatty acids. The exact composition can vary depending on the source and processing of the cod liver oil. However, a typical fatty acid profile is rich in omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][3]
Data Presentation: Typical Fatty Acid Composition of Cod Liver Oil
The following table summarizes the quantitative data on the typical fatty acid composition of cod liver oil, the raw material for this compound production. The values are presented as a percentage of the total fatty acids.
| Fatty Acid | Shorthand | Type | Percentage Range (%) |
| Myristic Acid | C14:0 | Saturated | 2 - 6 |
| Palmitic Acid | C16:0 | Saturated | 7 - 14 |
| Palmitoleic Acid | C16:1 | Monounsaturated | 5 - 12 |
| Stearic Acid | C18:0 | Saturated | 1 - 4 |
| Oleic Acid | C18:1n-9 | Monounsaturated | 12 - 25 |
| Linoleic Acid | C18:2n-6 | Polyunsaturated (Omega-6) | 1 - 3 |
| α-Linolenic Acid | C18:3n-3 | Polyunsaturated (Omega-3) | 0.5 - 2 |
| Gadoleic Acid | C20:1n-11 | Monounsaturated | 5 - 12 |
| Eicosapentaenoic Acid (EPA) | C20:5n-3 | Polyunsaturated (Omega-3) | 7 - 16 |
| Cetoleic Acid | C22:1n-11 | Monounsaturated | 5 - 12 |
| Docosahexaenoic Acid (DHA) | C22:6n-3 | Polyunsaturated (Omega-3) | 6 - 18 |
Experimental Protocols for Molecular Analysis
The characterization of this compound requires analytical techniques capable of separating and quantifying the individual fatty acid components. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common methods employed.
Gas Chromatography (GC) Analysis of Fatty Acid Methyl Esters (FAMEs)
GC analysis of fatty acids typically requires a derivatization step to convert the non-volatile fatty acid salts into their more volatile methyl esters (FAMEs).
2.1.1. Sample Preparation: Saponification and Esterification
-
Saponification: Accurately weigh approximately 100 mg of the this compound sample into a screw-capped test tube. Add 2 mL of 0.5 M methanolic NaOH. Cap the tube tightly and heat at 100°C for 10 minutes to ensure complete saponification of any residual glycerides and to protonate the fatty acid salts.
-
Esterification: Cool the tube to room temperature. Add 2 mL of 14% boron trifluoride (BF3) in methanol. Cap the tube and heat at 100°C for 30 minutes. This step converts the free fatty acids to their corresponding methyl esters.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute. Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
2.1.2. GC-FID Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Fused silica (B1680970) capillary column coated with a polar stationary phase, such as a polyethylene (B3416737) glycol (e.g., DB-WAX) or a cyanopropyl polysiloxane phase (e.g., SP-2380), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp 1: Increase to 240°C at a rate of 4°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Detector: FID at 260°C.
-
Injection Volume: 1 µL.
-
Quantification: Identification of FAMEs is achieved by comparing their retention times with those of a certified FAME standard mixture. Quantification is performed using the peak area normalization method.
Experimental Workflow for GC Analysis of this compound
Caption: Workflow for the GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC can be used for the analysis of fatty acid salts, often without the need for derivatization, although derivatization can enhance detection sensitivity.
2.2.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 10 mg of the this compound sample into a volumetric flask.
-
Solubilization: Dissolve the sample in a suitable solvent mixture, such as methanol/water (80:20, v/v), and bring to volume.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.2.2. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start with 70% A.
-
Linearly increase to 100% A over 20 minutes.
-
Hold at 100% A for 10 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
-
Quantification: Identification and quantification are performed by comparing retention times and peak areas with those of authentic fatty acid standards.
Molecular Mechanism of Action
This compound functions as a detergent sclerosant.[4] Its therapeutic effect in the treatment of varicose veins is achieved by inducing localized damage to the endothelium of the injected vein, leading to inflammation, thrombosis, and eventual fibrosis and occlusion of the vessel.[5][6]
The fatty acid salts in this compound, being amphipathic molecules, disrupt the lipid bilayer of the endothelial cell membranes. This disruption leads to increased membrane permeability and ultimately cell death through both necrosis and apoptosis.[7][8]
Signaling Pathway of Sclerosant-Induced Endothelial Cell Death
At lytic concentrations, detergent sclerosants cause rapid cell membrane dissolution and necrosis. At sub-lytic concentrations, a more controlled process of apoptosis is initiated. This involves the activation of a caspase-dependent signaling cascade. The disruption of the cell membrane integrity by the fatty acid salts is a key initiating event that can trigger both intrinsic and extrinsic apoptotic pathways.
The following diagram illustrates the proposed signaling pathway for detergent sclerosant-induced endothelial cell apoptosis.
Caption: Signaling pathway of this compound-induced endothelial cell death.
The binding of this compound to the cell membrane leads to its disruption. At high concentrations, this results in rapid cell lysis and necrosis. At lower, sub-lytic concentrations, this disruption triggers intracellular signaling cascades that lead to the activation of initiator caspases, such as caspase-8 and caspase-9. These, in turn, activate executioner caspases like caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.[7] The subsequent inflammatory response to both necrotic and apoptotic cells contributes to the fibrotic process that occludes the vein.
Conclusion
This technical guide has provided a detailed molecular analysis of this compound, clarifying its composition as a mixture of fatty acid salts derived from cod liver oil. The provided data on its typical fatty acid profile and the detailed experimental protocols for its analysis offer a valuable resource for researchers and drug development professionals. Furthermore, the elucidation of its mechanism of action, including the signaling pathways involved in endothelial cell death, provides a deeper understanding of its therapeutic effects as a sclerosing agent. This comprehensive overview is intended to facilitate further research and ensure the quality and efficacy of this compound in clinical applications.
References
- 1. Cod liver oil - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. [Fatty acid composition and degree of peroxidation in fish oil and cod liver oil preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Dysfunction Due to Molecules Secreted by Macrophages in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. vliz.be [vliz.be]
- 7. Detergent sclerosants at sub-lytic concentrations induce endothelial cell apoptosis through a caspase dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfur mustard induces apoptosis and necrosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fatty Acid Profile of Sodium Morrhuate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium morrhuate, a sterile solution derived from the saponification of selected cod liver oils, serves as a sclerosing agent for the obliteration of primary varicose veins.[1][2] Its therapeutic action is predicated on causing inflammation of the venous intima, leading to thrombus formation and subsequent fibrosis. The active components of this compound are the sodium salts of the saturated and unsaturated fatty acids inherent to cod liver oil.[1] A comprehensive understanding of this fatty acid composition is crucial for elucidating its mechanism of action, ensuring product consistency, and exploring potential new therapeutic applications. This technical guide provides an in-depth analysis of the fatty acid composition of this compound, based on the known composition of its source material, cod liver oil, and details the experimental protocols for its characterization.
Fatty Acid Composition of Cod Liver Oil
As this compound is a direct derivative of cod liver oil, its fatty acid profile is representative of the oil's natural composition. The following table summarizes the quantitative data on the predominant fatty acids found in cod liver oil, which serves as a proxy for the fatty acid composition of this compound.
| Fatty Acid | Shorthand Notation | Percentage (%) |
| Palmitic Acid | 16:0 | 12.31 |
| Palmitoleic Acid | 16:1n-7 | 7.32 |
| Oleic Acid | 18:1n-9 | 17.90 |
| Vaccenic Acid | 18:1n-7 | 5.29 |
| Gondoic Acid | 20:1n-9 | 9.28 |
| Eicosapentaenoic Acid (EPA) | 20:5n-3 | 8.83 |
| Cetoleic Acid | 22:1n-11 | 7.81 |
| Docosahexaenoic Acid (DHA) | 22:6n-3 | 11.50 |
Data sourced from a study on the fatty acid composition of cod liver oil.[3]
Experimental Protocols for Fatty Acid Analysis
The quantitative analysis of the fatty acid composition of this compound (via its source, cod liver oil) is primarily achieved through gas chromatography (GC) coupled with mass spectrometry (GC-MS) after conversion of the fatty acids into their more volatile fatty acid methyl esters (FAMEs).
Sample Preparation and Lipid Extraction
The initial step involves the extraction of total lipids from the cod liver oil. A common and effective method is a modified Folch or Bligh and Dyer extraction.[4]
-
Reagents: Chloroform (B151607), Methanol (B129727), Water.
-
Procedure:
-
A known quantity of the oil sample is homogenized with a chloroform-methanol mixture (typically 2:1 v/v).
-
Water is added to create a biphasic system, resulting in a final chloroform:methanol:water ratio of 2:2:1.8.[4]
-
The mixture is centrifuged to facilitate phase separation.
-
The lower chloroform layer, containing the lipids, is carefully collected.
-
Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
To prepare the fatty acids for GC analysis, they are first liberated from their glycerol (B35011) backbone via saponification and then converted to FAMEs.
-
Reagents: Methanolic sodium hydroxide (B78521) (or potassium hydroxide), Boron trifluoride (BF3) in methanol (e.g., 14%), n-Hexane.
-
Procedure:
-
The extracted lipid sample is treated with methanolic sodium hydroxide and heated to hydrolyze the ester linkages, yielding free fatty acids and glycerol.[5][6]
-
Boron trifluoride in methanol is then added as a catalyst for the esterification of the free fatty acids to FAMEs.[5][6] The mixture is heated.
-
After cooling, n-hexane and a saturated sodium chloride solution are added to extract the FAMEs into the hexane (B92381) layer.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The separated FAMEs are then analyzed by GC-MS to identify and quantify the individual fatty acids.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer. A polar capillary column (e.g., wax or FFAP type) is typically used for the separation of FAMEs.[7]
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 120 °C, ramped up to 240 °C at a rate of 3 °C/min, and held at 240 °C for 15 minutes.[8]
-
Carrier Gas: Helium or Hydrogen.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scanned over a suitable m/z range to detect the expected FAMEs.
-
-
Identification and Quantification:
-
Fatty acids are identified by comparing their retention times and mass spectra with those of known standards.
-
Quantification is achieved by calculating the peak area of each FAME and expressing it as a percentage of the total peak area.[9]
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for determining the fatty acid composition of this compound.
Signaling Pathways and Biological Activities
While the primary use of this compound is as a sclerosing agent, its constituent fatty acids, particularly the omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are known to be biologically active and participate in various signaling pathways. These pathways are generally associated with anti-inflammatory and pro-resolving effects. Further research into how these specific fatty acids, when delivered as sodium salts in a sclerotherapy context, interact with the vascular endothelium at a molecular level could provide deeper insights into the mechanism of action and potential for optimizing treatment protocols.
The diagram below provides a simplified overview of a known signaling pathway for omega-3 fatty acids, which is relevant to the components of this compound.
References
- 1. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Morrhuate Sodium Injection [doi.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemometric tools for the authentication of cod liver oil based on nuclear magnetic resonance and infrared spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adulteration Identification of Cod Liver Oils Based on Characteristic Fatty Acids [spkx.net.cn]
In Vitro Effects of Sodium Morrhuate on Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium morrhuate, a salt of fatty acids derived from cod liver oil, is a sclerosing agent used clinically to treat varicose veins, hemorrhoids, and hemangiomas. Its therapeutic effect is predicated on its ability to induce localized inflammation and fibrosis, leading to the obliteration of the treated vessel. The primary cellular target of this compound in these applications is the vascular endothelium. Understanding the direct in vitro effects of this compound on endothelial cells is crucial for optimizing its clinical use and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the known in vitro effects of this compound on endothelial cells, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound on Endothelial Cells
The in vitro effects of this compound on endothelial cells have been characterized by cytotoxicity and the induction of apoptosis. The following tables summarize the available quantitative data from published studies.
| Treatment | Endothelial Cell Type | Assay | Effect | Reference |
| 1:1000 dilution of this compound | Cultured Human Endothelial Cells | Chromium 51 Release | 35.5% (± 6.6%) cell destruction | (Flanagan et al., 1985) |
| Lipo-sodium Morrhuate (concentration not specified) | ECV-304 Cell Line | Flow Cytometry | 22.23% apoptosis rate | (Yang et al., 2007)[1] |
| Treatment | Endothelial Cell Type | Effect on Pro-Apoptotic Proteins | Effect on Anti-Apoptotic Proteins | Reference |
| Liposomal this compound & this compound Immunoliposomes | Human Hemangioma Endothelial Cells (HECs) | Induction of Caspase-3 & Caspase-9 | Reduction of Caspase-8 & Bcl-2 | (Li et al., 2017)[2] |
Note: Detailed dose-response and time-course data for the effects of this compound on endothelial cell viability and apoptosis are not extensively available in the reviewed literature.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections describe the key experimental protocols used to assess the in vitro effects of this compound on endothelial cells.
Cell Viability and Cytotoxicity Assays
1. Chromium 51 Release Assay (for Cytotoxicity)
This assay measures cell membrane integrity by quantifying the release of the radioactive isotope Chromium 51 (⁵¹Cr) from damaged cells.
-
Cell Labeling: Endothelial cells are incubated with Na₂⁵¹CrO₄, which is taken up by viable cells.
-
Treatment: The labeled cells are washed and then treated with various concentrations of this compound for specific time periods.
-
Quantification: The cell culture supernatant is collected, and the amount of released ⁵¹Cr is measured using a gamma counter.
-
Controls:
-
Spontaneous release: Labeled cells incubated with culture medium alone.
-
Maximum release: Labeled cells lysed with a detergent.
-
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
2. MTT Assay (for Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Endothelial cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are treated with different concentrations of this compound.
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized reagent).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis Assays
1. Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Endothelial cells are treated with this compound. Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorochrome like FITC) and Propidium Iodide (PI).
-
Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.
-
PI: A fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells.
-
-
Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are quantified based on their fluorescence:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis
1. Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Endothelial cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Caspase-3, Caspase-9, Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathway and experimental workflows described in this guide.
Conclusion
The available in vitro evidence indicates that this compound exerts a cytotoxic and pro-apoptotic effect on endothelial cells. The mechanism of action appears to involve the mitochondrial apoptosis pathway, characterized by the upregulation of initiator and executioner caspases and the downregulation of anti-apoptotic proteins like Bcl-2. While existing studies provide a foundational understanding, there is a clear need for more detailed quantitative research, including comprehensive dose-response and time-course studies, to fully elucidate the concentration- and time-dependent effects of this compound on endothelial cell fate. Such data will be invaluable for refining its clinical application and for the development of next-generation sclerosing agents with improved efficacy and safety profiles.
References
The Historical Development of Sodium Morrhuate in Sclerotherapy: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the historical development and application of sodium morrhuate in the field of sclerotherapy. Aimed at researchers, scientists, and drug development professionals, this document details the origins, mechanism of action, evolution of administration techniques, and clinical outcomes of this historically significant sclerosing agent. Quantitative data from key historical studies are summarized, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the subject.
Introduction: The Genesis of a Sclerosant
This compound, a mixture of the sodium salts of saturated and unsaturated fatty acids derived from cod liver oil, emerged as a prominent sclerosing agent in the early 20th century.[1] Its introduction around 1930 marked a significant step in the chemical treatment of varicose veins, offering a less invasive alternative to the surgical procedures of the era.[1] This guide traces the trajectory of this compound from its early empirical use to its role in the development of innovative sclerotherapy techniques.
Mechanism of Action: Inducing Endothelial Ablation
This compound functions as a detergent sclerosant, exerting its therapeutic effect by inducing a localized inflammatory response within the vascular endothelium.[2] Upon injection into a varicose vein, the fatty acid salts disrupt the lipid components of the endothelial cell membranes, leading to cellular damage and denudation. This initial injury triggers a cascade of events, including inflammation of the venous intima, thrombus formation, and subsequent fibrosis, ultimately resulting in the obliteration of the treated vein.[2]
The molecular mechanism underlying this process involves the stimulation of granulocytes and damage to erythrocytes and endothelial cells.[3] While the precise signaling cascade initiated by the individual fatty acid components of this compound has not been fully elucidated in historical literature, modern understanding of fatty acid-mediated endothelial cell activation suggests the involvement of inflammatory pathways. Saturated fatty acids, present in this compound, can induce an inflammatory response in endothelial cells, potentially through the activation of transcription factors like NF-κB, which upregulates the expression of pro-inflammatory cytokines and adhesion molecules.
Caption: Proposed signaling pathway of this compound on endothelial cells.
Historical Evolution of Administration Techniques
The application of this compound in sclerotherapy has evolved significantly since its inception, with a pivotal development being the introduction of foam sclerotherapy.
Early Liquid Sclerotherapy
Initial protocols for this compound administration involved the injection of the agent in its liquid form directly into the targeted varicosities.
Experimental Protocol: Early Liquid Sclerotherapy (General Reconstruction)
-
Patient Selection: Patients with uncomplicated varicose veins of the lower extremities.
-
Preparation of this compound Solution: A 5% aqueous solution of this compound was commonly used.
-
Dosage: The dosage was empirical and depended on the size of the vein being treated. A common approach was to inject small amounts (e.g., 0.5 to 2.0 mL) into several segments of the vein during a single session.
-
Injection Technique: The injection was administered with the patient in a supine or slightly recumbent position. A fine-gauge needle was used to cannulate the vein, and the solution was injected slowly.
-
Post-treatment: Compression bandages were typically applied to the treated leg to promote venous occlusion and minimize the risk of thrombosis extending into the deep venous system.
The Advent of Foam Sclerotherapy: The McAusland Technique
A paradigm shift in sclerotherapy occurred in 1939 when Stuart McAusland first described the use of this compound as a foam.[4][5] He observed that by shaking the this compound solution, a froth was created that, when injected, appeared to have a more potent sclerosing effect than the liquid form. This innovation laid the groundwork for modern foam sclerotherapy.
Experimental Protocol: McAusland's Foam Sclerotherapy (1939)
-
Patient Selection: Patients with telangiectasias (spider veins).[4][5]
-
Preparation of this compound Foam: A solution of this compound was agitated by shaking the vial to create a froth.[6]
-
Dosage and Administration: The foam was drawn into a syringe and injected directly into the telangiectasias. The exact volume and concentration used by McAusland are not detailed in readily available literature, but the principle was to fill the targeted vessel with the foam.
-
Post-treatment: The post-treatment protocol likely involved some form of local compression, although specific details from McAusland's original work are scarce in the reviewed literature.
References
- 1. centerforvein.com [centerforvein.com]
- 2. Scleromate (morrhuate sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. This compound stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sclerotherapy – from historical research to the modern and efficient method of phlebological treatment [termedia.pl]
- 5. termedia.pl [termedia.pl]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Sclerosing Properties of Early Cod Liver Oil Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Historically, cod liver oil has been recognized for its therapeutic benefits, primarily due to its rich content of omega-3 fatty acids, vitamin A, and vitamin D. While its use in treating conditions like rickets and tuberculosis is well-documented, early medical research also explored its sclerosing properties, particularly for the treatment of varicose veins. This technical guide delves into the early studies on the use of cod liver oil extracts, specifically in the form of sodium morrhuate, as a sclerosing agent. It provides a comprehensive overview of the quantitative data from these pioneering studies, detailed experimental protocols, and the underlying mechanisms of action.
Quantitative Data from Early Clinical Studies
Early research on the efficacy of cod liver oil extracts as sclerosing agents focused on this compound, a mixture of the sodium salts of the saturated and unsaturated fatty acids derived from cod liver oil.[1][2] The following tables summarize the available quantitative data from these foundational studies, offering insights into dosage, efficacy, and reported complications.
| Study/Author (Year) | Sclerosing Agent | Concentration | Dosage per Injection | Vein Size | Reported Success/Efficacy | Number of Patients/Injections | Reference |
| Various early 20th-century reports | This compound | 5% | 50-100 mg (1-2 mL) | Small to Medium | Not explicitly quantified in early reports, but established as an effective treatment leading to vein obliteration. | Data not available in a consolidated format. | [3][4] |
| Various early 20th-century reports | This compound | 5% | 150-250 mg (3-5 mL) | Large | Not explicitly quantified in early reports, but established as an effective treatment leading to vein obliteration. | Data not available in a consolidated format. | [3][4] |
| McAusland (1939) | This compound (Foam) | Not specified | Not specified | Telangiectasia | Described obliteration with foam, popularizing the technique. | Data not available in a consolidated format. | [5][6] |
| Fegan (1960s) | Sodium Tetradecyl Sulfate (STS) - a synthetic detergent sclerosant for comparison | 3% | 0.5 mL | Varicose Veins | Modern compression sclerotherapy popularized with high success. | Over 13,000 patients | [5] |
| Reported Complications and Adverse Reactions (Early Studies) | Frequency | Description | Reference |
| Allergic Reactions (including anaphylaxis) | Noted as a significant concern, with some reports suggesting "unfavorable reactions" in up to 3% of patients. | Reactions ranged from mild skin reactions to severe anaphylactic shock, particularly upon reinstitution of therapy after a pause. | [1] |
| Extravasation (leakage outside the vein) | A known complication. | Could lead to severe pain and tissue necrosis (sloughing). | [1] |
| Pain and Burning Sensation | Common during and after injection. | Described as a burning or cramping sensation at the injection site. | [3] |
| Thrombophlebitis | A potential risk. | Inflammation of the vein with thrombus formation. | [7] |
| Drowsiness and Headache | Reported as rare side effects. | Systemic side effects observed in some patients. | [3] |
| Pulmonary Embolism | A rare but serious complication. | A blood clot traveling to the lungs. | [3] |
Experimental Protocols
Preparation of this compound Solution for Injection (Based on early 20th-century methods)
The preparation of a sterile and stable solution of this compound from cod liver oil was a critical step for its use in sclerotherapy. Early methods focused on saponification of the fatty acids and subsequent purification.
Objective: To prepare a sterile 5% aqueous solution of the sodium salts of the fatty acids from cod liver oil suitable for intravenous injection.
Materials:
-
High-grade cod liver oil
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl alcohol
-
Benzyl alcohol (as a local anesthetic)
-
Water for injection
-
Hydrochloric acid (HCl) for pH adjustment
-
Filtration apparatus (e.g., porcelain filter candle)
-
Autoclave for sterilization
Procedure:
-
Saponification: A selected batch of high-grade cod liver oil is saponified by reacting it with a calculated amount of sodium hydroxide. This process converts the triglycerides (fatty acids bound to glycerol) into their corresponding sodium salts (soaps) and free glycerol.
-
Purification: The resulting mixture is treated to remove impurities. This may involve washing with a solvent like ethyl alcohol to separate the fatty acid salts from other components.
-
Drying and Powdering: The purified sodium salts of the fatty acids are dried to a granular powder. The resulting this compound should be a pale-yellowish powder with a slight fishy odor.[3]
-
Solution Preparation: A 5% (w/v) solution is prepared by dissolving 50 mg of this compound powder per mL of water for injection.
-
Addition of Anesthetic: Benzyl alcohol (typically 2%) is added to the solution to act as a local anesthetic, reducing the pain upon injection.[3]
-
pH Adjustment: The pH of the solution is adjusted to approximately 9.5 using hydrochloric acid or sodium hydroxide as needed.[3]
-
Sterilization: The final solution is sterilized. Early methods may have involved filtration through a porcelain filter candle followed by autoclaving. It is crucial that the final product is a clear, sterile solution. If any solid matter has separated, the vial should be warmed in hot water until the solution is clear before use.[3]
Administration of this compound in Sclerotherapy (Early 20th Century Technique)
The injection technique was paramount to the success and safety of the procedure.
Procedure:
-
Patient Positioning: The patient is positioned to allow for optimal filling of the varicose veins to be treated.
-
Test Dose: To assess for hypersensitivity, a small test dose (e.g., 0.25 to 1 mL of the 5% solution) may be injected into a varicosity 24 hours prior to the full treatment.[3][4]
-
Injection: A small-bore needle is used for the injection. The solution is injected directly into the lumen of the varicose vein. Care must be taken to avoid extravasation.
-
Dosage: The volume of the injection depends on the size of the vein. For small to medium veins, 1-2 mL (50-100 mg) was typically used, while larger veins could receive 3-5 mL (150-250 mg).[3][4]
-
Post-Injection: Following the injection, the vein is expected to become hard and swollen over a few inches. Manual pressure may be applied around the injection site.
-
Compression: While not always detailed in the earliest reports, the use of compression bandages or stockings after the procedure became a standard of care to aid in the fibrotic process and reduce complications.
Mechanism of Action and Signaling Pathways
The sclerosing effect of this compound, as a detergent sclerosant, is initiated by its interaction with the endothelial lining of the vein. The fatty acid salts disrupt the cell membranes of the endothelial cells, leading to a cascade of events that results in the obliteration of the vein.
Experimental Workflow for Studying Sclerosant Effects
Caption: Experimental workflow for investigating the sclerosing properties of cod liver oil extracts.
Signaling Pathway of Fatty Acid-Induced Endothelial Cell Damage
The precise signaling pathways activated by this compound in the early 20th century were not elucidated at the molecular level. However, modern research into the effects of free fatty acids on endothelial cells provides a likely framework for its mechanism of action. As a mixture of saturated and unsaturated fatty acid salts, this compound would act as a surfactant, disrupting the lipid bilayer of the endothelial cell membranes. This disruption leads to endothelial cell damage, inflammation, and subsequent thrombosis and fibrosis.
Caption: Proposed signaling pathway for this compound-induced endothelial cell damage and vein sclerosis.
Conclusion
The early 20th-century exploration of cod liver oil extracts, in the form of this compound, for sclerotherapy represents a significant chapter in the history of phlebology. While superseded by modern synthetic sclerosing agents with improved safety profiles, these initial studies laid the groundwork for the principles of chemical ablation of varicose veins. The mechanism, rooted in the detergent properties of fatty acid salts causing endothelial destruction, highlights a direct application of the biochemical properties of natural oils in a clinical setting. This guide provides a consolidated resource for understanding the foundational science and application of these early sclerosing agents derived from cod liver oil. Further research into the specific molecular interactions of different fatty acids with the endothelial cell membrane could offer insights for the development of novel, targeted sclerosing agents.
References
- 1. Pharmacology of Sclerotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. drugs.com [drugs.com]
- 5. Sclerotherapy – from historical research to the modern and efficient method of phlebological treatment [termedia.pl]
- 6. termedia.pl [termedia.pl]
- 7. reference.medscape.com [reference.medscape.com]
The Pharmacological Action of Sodium Morrhuate as a Sclerosing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium morrhuate, a salt derived from the fatty acids of cod liver oil, is a well-established sclerosing agent used in the treatment of varicose veins, esophageal varices, and other vascular malformations. Its therapeutic effect is achieved by inducing localized inflammation and thrombosis, leading to the eventual fibrosis and obliteration of the treated vessel. This technical guide provides an in-depth analysis of the pharmacological action of this compound, focusing on its mechanism of action at the cellular and molecular level, supported by quantitative data from experimental studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound is classified as a detergent sclerosant. Its primary mechanism of action involves the disruption of the cellular membranes of endothelial cells lining the blood vessels. This is achieved through two main processes:
-
Lipid Bilayer Disruption: As a surfactant, this compound intercalates into the lipid bilayer of the endothelial cell membrane, disrupting its integrity. This leads to increased membrane permeability and the loss of cellular homeostasis.
-
Protein Denaturation: this compound causes the denaturation of proteins embedded within the cell membrane and in the cytoplasm. This "protein theft" further compromises cellular structure and function.
The initial endothelial damage triggers a cascade of events, including the release of inflammatory mediators, platelet aggregation, and the activation of the coagulation cascade. This culminates in the formation of a stable thrombus within the vessel lumen. Over time, this thrombus is replaced by fibrous tissue, leading to the permanent closure of the vein.
Data Presentation
The following tables summarize quantitative data from various studies on the efficacy, and effects of this compound.
Table 1: In Vitro Effects of this compound on Vascular Components
| Cell Type/Component | This compound Concentration/Dilution | Observed Effect | Reference |
| Cultured Human Endothelial Cells | 1:1000 dilution of clinical preparation | 35.5% (± 6.6%) cell destruction (measured by chromium 51 release) | [1] |
| Granulocytes | 1:50 to 1:300 dilutions | Prompt aggregation; cytotoxicity at higher concentrations (trypan blue exclusion; lactate (B86563) dehydrogenase release) | [1] |
| Washed Red Blood Cells | 0.05% | 84.0% (± 0.8% SEM) hemolysis | [1] |
| Human Hemangioma Endothelial Cells | Not specified | Induction of apoptosis via caspase-3 and -9 activation | [2] |
Table 2: Comparative Efficacy and Complications of Sclerosing Agents for Esophageal Variceal Bleeding
| Outcome | This compound (1.6%) | Sodium Tetradecyl Sulfate (B86663) (0.75%) | p-value | Reference |
| Control of Acute Bleeding | 90% | 86% | NS | [3] |
| Variceal Obliteration (at 3 months) | 83% | 87% | NS | [3] |
| Rebleeding (Trend) | 51% | 81% | 0.078 | [3] |
| Ulceration | 40% | 53% | NS | [3] |
| Stricture Formation | 0.0% | 9.5% | NS | [3] |
NS: Not Significant
Table 3: Dose-Dependent Effects of this compound in the Rabbit Ear Vein Model
| This compound Concentration | Clinical Outcome | Histological Findings | Reference |
| 2.5% | Endosclerosis | Microangiopathic recanalization | [4] |
| 1.0% | Thrombosis | Immediate endothelial damage, thrombosis | [4] |
| 0.5% | Thrombosis | Immediate endothelial damage, thrombosis | [4] |
Experimental Protocols
In Vitro Endothelial Cell Injury Assay
This protocol outlines a method to assess the cytotoxic effect of this compound on cultured endothelial cells.
a. Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.
b. Experimental Procedure:
-
Seed HUVECs into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in sterile phosphate-buffered saline (PBS).
-
Remove the culture medium from the wells and wash the cells with PBS.
-
Add the different concentrations of this compound solution to the wells and incubate for a specified period (e.g., 15 minutes, 1 hour).
-
Assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the release of lactate dehydrogenase (LDH) into the supernatant, which indicates membrane damage.
-
Measure absorbance or fluorescence using a plate reader and calculate the percentage of cell viability or cytotoxicity relative to untreated control cells.
Rabbit Ear Vein Sclerotherapy Model
This in vivo model is commonly used to evaluate the efficacy and histological effects of sclerosing agents.
a. Animal Preparation:
-
Use adult New Zealand white rabbits.
-
Anesthetize the rabbit using an appropriate anesthetic protocol (e.g., ketamine and xylazine).
-
Shave the dorsal side of the ear to visualize the marginal ear vein.
b. Sclerotherapy Procedure:
-
Prepare the desired concentration of this compound solution (e.g., 0.5%, 1.0%, 2.5%) in a sterile syringe with a small gauge needle (e.g., 30G).
-
Occlude the vein at the base of the ear to distend it.
-
Insert the needle into the marginal ear vein and inject a small volume (e.g., 0.2 mL) of the sclerosing agent.
-
Remove the needle and apply gentle pressure to the injection site to prevent bleeding.
c. Post-Procedure Evaluation:
-
Monitor the animal for any adverse reactions.
-
At specified time points (e.g., 1 hour, 24 hours, 7 days, 30 days), euthanize the animal and excise the treated vein segment.
-
Fix the tissue in 10% neutral buffered formalin.
-
Process the tissue for histological analysis by embedding in paraffin, sectioning, and staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for endothelial damage, thrombosis, inflammation, and fibrosis.
Mandatory Visualization
Signaling Pathways in this compound-Induced Endothelial Cell Death
The following diagrams illustrate the putative signaling pathways initiated by this compound leading to endothelial cell apoptosis.
Caption: Proposed signaling cascade of this compound-induced endothelial cell apoptosis.
Experimental Workflow for In Vivo Sclerotherapy Evaluation
This diagram outlines the key steps in the rabbit ear vein model for assessing sclerosing agents.
References
- 1. This compound stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of this compound to hemangioma endothelial cells using immunoliposomes conjugated with anti-VEGFR2/KDR antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prospective randomized comparison of esophageal variceal sclerotherapy agents: sodium tetradecyl sulfate versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of sclerosing agents. Clinical and histologic effects of intravascular this compound, ethanolamine oleate, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Arachidonate in the Sclerosing Mechanism of Sodium Morrhuate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium morrhuate, a mixture of sodium salts of saturated and unsaturated fatty acids derived from cod liver oil, is a sclerosing agent used in the treatment of varicose veins.[1] Its therapeutic effect is predicated on inducing localized endothelial cell destruction, inflammation, and subsequent thrombosis, leading to the fibrotic occlusion of the treated vessel. While the surfactant properties of this compound contribute to its mechanism, its high arachidonate (B1239269) content is believed to play a pivotal role in initiating the inflammatory cascade that is central to its sclerosing action.[1] This technical guide provides an in-depth examination of the role of arachidonic acid in the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways.
Introduction: The Dual Mechanism of this compound
This compound functions as a detergent sclerosant, bringing about the obliteration of varicose veins through a multi-faceted mechanism.[1] The primary initiating event is the damage to the endothelial lining of the blood vessel. This is achieved through two synergistic properties of the drug:
-
Surfactant Action: As a mixture of fatty acid salts, this compound acts as a detergent, disrupting the lipid bilayer of endothelial cell membranes. This leads to cell lysis and exposure of the subendothelial matrix.
-
Pro-inflammatory Action: this compound is known to have a high content of arachidonic acid, a polyunsaturated omega-6 fatty acid that is a precursor to a wide range of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.[1] This intrinsic arachidonate content is a key contributor to the intense inflammatory response and subsequent thrombosis that are characteristic of sclerotherapy with this agent.
This guide will focus on the latter aspect, exploring the downstream consequences of introducing a localized concentration of arachidonic acid to the vascular endothelium.
Quantitative Data
Fatty Acid Composition of this compound Source Material
This compound is derived from cod liver oil. The precise fatty acid composition can vary, but representative quantitative analyses of cod liver oil provide an indication of the potential arachidonate content.
| Fatty Acid Class | Percentage/Amount | Source |
| Arachidonic Acid (C20:4) | ~1.1 g/kg (0.11%) | [2] |
| Total Polyunsaturated Fat | ~22.54% | [1] |
| Total Monounsaturated Fat | ~46.71% | [1] |
| Total Saturated Fat | ~22.61% | [1] |
Table 1: Representative Fatty Acid Composition of Cod Liver Oil.
Biological Effects of this compound
The following data from a pivotal study by Stroncek et al. (1985) quantifies the dose-dependent biological effects of this compound, which are attributed to both its surfactant properties and its high arachidonate content.[1]
| Biological Effect | This compound Concentration | Result |
| Hemolysis | 0.05% | 84.0% (± 0.8% SEM) |
| Endothelial Cell Destruction | 1:1000 dilution | 35.5% (± 6.6%) |
| Granulocyte Aggregation | 1:50 to 1:300 dilutions | Prompt aggregation |
| Direct Platelet Aggregation | 1:50 to 1:300 dilutions | No direct aggregation |
| Indirect Platelet Aggregation | Supernatant from hemolyzed red blood cells | Potent platelet aggregant |
Table 2: Quantitative Biological Effects of this compound In Vitro.[1]
Signaling Pathways
The introduction of this compound and its constituent arachidonic acid into the vasculature initiates a complex cascade of signaling events within endothelial cells and leukocytes. These pathways converge to produce an intense pro-inflammatory and pro-thrombotic environment.
Arachidonic Acid Metabolism and Eicosanoid Synthesis
Upon release, arachidonic acid is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.
Caption: Arachidonic Acid Metabolic Pathways.
Endothelial Cell Activation and Pro-thrombotic Response
The damage to endothelial cells and the generation of inflammatory mediators lead to the activation of pro-thrombotic signaling pathways. A key event is the expression of Tissue Factor (TF) on the surface of endothelial cells, which initiates the extrinsic coagulation cascade.
Caption: Endothelial Cell Pro-thrombotic Activation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data section. These protocols are based on standard laboratory procedures for these assays, as the full text of the primary source by Stroncek et al. (1985) was not available.
Endothelial Cell Cytotoxicity Assay (Chromium-51 Release)
This assay measures the integrity of the cell membrane by quantifying the release of radioactive chromium-51 (B80572) (⁵¹Cr) from pre-labeled target cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Sodium Chromate (Na₂⁵¹CrO₄)
-
This compound solution
-
Triton X-100 (for maximum release control)
-
Gamma counter
Procedure:
-
Cell Culture: Culture HUVECs to confluence in 96-well plates.
-
Labeling: Incubate the confluent HUVECs with ⁵¹Cr in culture medium for 1-2 hours at 37°C to allow for uptake of the radioisotope.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove unincorporated ⁵¹Cr.
-
Treatment: Add different dilutions of this compound to the wells. Include control wells with medium only (spontaneous release) and medium with Triton X-100 (maximum release).
-
Incubation: Incubate the plate for a defined period (e.g., 4 hours) at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Caption: Chromium-51 Release Assay Workflow.
Hemolysis Assay
This assay quantifies the damage to red blood cells by measuring the release of hemoglobin into the supernatant.
Materials:
-
Fresh whole blood
-
Phosphate-Buffered Saline (PBS)
-
This compound solution
-
Deionized water (for 100% hemolysis control)
-
Spectrophotometer
Procedure:
-
Red Blood Cell Preparation: Centrifuge whole blood to pellet the red blood cells (RBCs). Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 5%.
-
Treatment: In a microcentrifuge tube, mix the RBC suspension with different concentrations of this compound. Include a negative control (PBS only) and a positive control (deionized water for 100% hemolysis).
-
Incubation: Incubate the tubes at 37°C for 1 hour with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Granulocyte Aggregation Assay
This assay visually or quantitatively assesses the clumping of granulocytes in response to a stimulus.
Materials:
-
Fresh whole blood anti-coagulated with heparin
-
This compound solution
-
Microscope slides and coverslips
-
Light microscope or an aggregometer
Procedure:
-
Granulocyte Isolation (Optional but recommended for quantitative analysis): Isolate granulocytes from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Treatment: Incubate the isolated granulocytes or whole blood with various dilutions of this compound in a siliconized glass cuvette with a stir bar at 37°C.
-
Observation:
-
Qualitative: At different time points, place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe for the formation of cell aggregates under a light microscope.
-
Quantitative: Use a light transmission aggregometer to measure the change in light transmission as the granulocytes aggregate.
-
-
Analysis: For qualitative analysis, score the degree of aggregation. For quantitative analysis, determine the rate and extent of aggregation from the aggregometer tracing.
Conclusion
The arachidonate content of this compound is a critical determinant of its sclerosing efficacy. Beyond its role as a simple detergent, the arachidonic acid component acts as a potent pro-inflammatory stimulus, initiating the arachidonic acid cascade within the local vascular environment. This leads to the production of eicosanoids that mediate endothelial cell activation, granulocyte aggregation, and ultimately, the pro-thrombotic state necessary for venous occlusion and fibrosis. Understanding this dual mechanism is essential for the development of safer and more effective sclerosing agents and for managing the potential adverse reactions associated with this compound therapy. Future research should focus on precisely quantifying the contribution of the arachidonate component to the overall sclerosing effect and exploring the potential for modulating this inflammatory response to optimize therapeutic outcomes.
References
Initial Investigations into Sodium Morrhuate for Varicose Vein Treatment: A Technical Guide
Abstract
Sodium morrhuate, a salt of fatty acids derived from cod liver oil, has a long history as a sclerosing agent for the treatment of varicose veins and other vascular abnormalities. Its therapeutic effect is rooted in its ability to induce localized endothelial cell destruction, leading to thrombus formation and subsequent fibrosis of the treated vessel. This technical guide provides an in-depth review of the initial investigations into this compound, focusing on its mechanism of action at the cellular and molecular level, preclinical and clinical efficacy, and the experimental protocols used to evaluate its performance. Quantitative data from key studies are summarized in tabular format for comparative analysis. Furthermore, this document presents diagrams of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals in the field of vascular medicine.
Introduction
Varicose veins are a common clinical condition characterized by tortuous and dilated veins, primarily in the lower extremities, resulting from venous hypertension and valvular incompetence. Sclerotherapy, a minimally invasive procedure, remains a cornerstone of varicose vein treatment. This technique involves the injection of a sclerosing agent directly into the affected vein, initiating a cascade of events that ultimately leads to the obliteration of the vessel. This compound is one of the earliest and most studied detergent sclerosants. Understanding its fundamental interactions with the vascular endothelium is crucial for optimizing its therapeutic application and developing novel sclerosing agents. This guide delves into the core scientific investigations that have shaped our understanding of this compound's role in varicose vein therapy.
Mechanism of Action
This compound is classified as a detergent sclerosant. Its primary mechanism of action involves the disruption of the endothelial cell membrane, leading to rapid cell death, exposure of the subendothelial collagen, and the initiation of the coagulation cascade.
Endothelial Cell Damage
In vitro studies have demonstrated that this compound directly damages endothelial cells. This cytotoxic effect is concentration-dependent. A key study investigating the effects of this compound on cultured human endothelial cells found that a 1:1000 dilution of the drug resulted in the destruction of 35.5% (± 6.6%) of the cells, as measured by chromium-51 (B80572) release[1]. The surfactant properties of the fatty acid salts in this compound are believed to be responsible for this membranolytic activity.
Hemolysis and Granulocyte Aggregation
Beyond its direct effect on the endothelium, this compound also interacts with blood components. It has been shown to cause significant hemolysis of red blood cells, with a 0.05% solution causing 84.0% (± 0.8% SEM) hemolysis[1]. The release of contents from hemolyzed red blood cells can further promote platelet aggregation. Additionally, this compound induces the aggregation of granulocytes, which can contribute to the inflammatory response at the site of injection[1].
Induction of Apoptosis
More recent investigations have suggested that in addition to necrotic cell death, this compound can also induce apoptosis in endothelial cells. A study on human hemangioma endothelial cells (HECs) treated with liposomal this compound demonstrated an apoptotic rate of 22.23%[2]. This apoptotic pathway appears to involve the activation of initiator and effector caspases.
Quantitative Data from Preclinical and Clinical Investigations
The following tables summarize key quantitative findings from initial studies on this compound.
Table 1: In Vitro Effects of this compound on Blood and Endothelial Cells [1]
| Parameter | Concentration of this compound | Result |
| Endothelial Cell Destruction | 1:1000 dilution | 35.5% ± 6.6% (measured by ⁵¹Cr release) |
| Erythrocyte Hemolysis | 0.05% | 84.0% ± 0.8% SEM |
| Granulocyte Aggregation | 1:50 to 1:300 dilutions | Prompt aggregation observed |
| Platelet Aggregation | 1:50 to 1:300 dilutions | No direct aggregation |
Table 2: Histological Effects of this compound in a Rabbit Ear Vein Model [3]
| Concentration of this compound | Histological Findings |
| 2.5% | Endosclerosis with microangiopathic recanalization |
| 1.0% | Endothelial damage and thrombosis |
| 0.5% | Immediate endothelial damage and thrombosis |
Table 3: Clinical Outcomes of this compound Sclerotherapy for Venous Malformations (Foam Sclerotherapy)
| Outcome | Percentage of Patients |
| Total disappearance of malformations | 65.2% |
| >50% reduction in malformation size | 26.1% |
| ≤50% reduction in malformation size | 8.7% |
| Patient-Reported Outcome | |
| Excellent | 47.8% |
| Good | 34.8% |
| Moderate | 17.4% |
Experimental Protocols
This section details the methodologies for key experiments cited in the initial investigations of this compound.
Rabbit Ear Vein Sclerotherapy Model
The dorsal marginal ear vein of the rabbit is a commonly used model to study the in vivo effects of sclerosing agents.
-
Animal Model: New Zealand white rabbits are typically used.
-
Procedure:
-
The rabbit is anesthetized, and the dorsal aspect of the ear is shaved to visualize the marginal vein.
-
A predetermined volume and concentration of this compound solution (e.g., 0.25 mL of 0.5%, 1.0%, or 2.5% solution) is injected into the vein using a small gauge needle[3].
-
The injection site is observed for immediate reactions.
-
At specified time points (e.g., 1 hour, 2 days, 7 days, 30 days), the rabbits are euthanized, and the treated vein segment is excised for histological analysis[4][5].
-
-
Histological Analysis:
-
The excised vein segments are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess endothelial damage, inflammatory cell infiltration, thrombus formation, and vessel wall necrosis.
-
Special stains, such as Masson's trichrome, can be used to evaluate fibrosis in later stages.
-
In Vitro Endothelial Cell Cytotoxicity Assay (Chromium-51 Release)
This assay quantifies the extent of cell membrane damage and subsequent cell death.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in appropriate media.
-
Labeling:
-
The confluent HUVECs are incubated with radioactive sodium chromate (B82759) (Na₂⁵¹CrO₄). The ⁵¹Cr is taken up by the cells.
-
After an incubation period, the cells are washed to remove any unincorporated ⁵¹Cr.
-
-
Treatment: The labeled cells are then incubated with various dilutions of this compound.
-
Measurement of ⁵¹Cr Release:
-
After the treatment period, the cell culture supernatant is collected.
-
The amount of ⁵¹Cr released into the supernatant from damaged cells is measured using a gamma counter.
-
To determine the maximum possible release, a sample of labeled cells is treated with a detergent to induce complete lysis.
-
Spontaneous release is measured from untreated labeled cells.
-
-
Calculation: The percentage of specific ⁵¹Cr release (a measure of cell cytotoxicity) is calculated using the following formula: % Specific Release = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Apoptosis Detection by TUNEL Assay
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Sample Preparation:
-
Endothelial cells are cultured on glass coverslips and treated with this compound.
-
After treatment, the cells are fixed with a crosslinking agent like paraformaldehyde.
-
The cells are then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents[6].
-
-
Labeling:
-
Detection and Visualization:
-
If a fluorescently labeled dUTP is used, the apoptotic cells can be directly visualized under a fluorescence microscope.
-
If a hapten-labeled dUTP is used, a secondary detection step involving a fluorescently labeled antibody against the hapten is required.
-
The nucleus is often counterstained with a DNA-binding dye like DAPI to visualize all cells.
-
-
Quantification: The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.
Signaling Pathways and Experimental Workflows
The precise molecular signaling pathways initiated by this compound that lead to endothelial cell death and inflammation are still under investigation. However, based on the available evidence for apoptosis induction and the general understanding of endothelial cell responses to injury, a putative pathway can be proposed.
Proposed Signaling Pathway for this compound-Induced Endothelial Cell Apoptosis
The following diagram illustrates a potential signaling cascade leading to apoptosis in endothelial cells upon exposure to this compound. The initial trigger is the detergent-induced membrane damage, which can lead to cellular stress and activation of intrinsic apoptotic pathways.
Caption: Proposed intrinsic apoptosis pathway in endothelial cells induced by this compound.
Experimental Workflow for Investigating this compound's Effects
The following diagram outlines a logical workflow for the comprehensive investigation of a sclerosing agent like this compound, from initial in vitro screening to preclinical in vivo validation.
Caption: A logical workflow for the evaluation of this compound as a sclerosing agent.
Conclusion
The initial investigations into this compound have firmly established its mechanism as a detergent sclerosant that induces rapid and direct damage to the vascular endothelium, leading to thrombosis and vessel fibrosis. Both in vitro and in vivo studies have provided quantitative data on its cytotoxic and apoptotic effects. While the downstream events of apoptosis involving caspases are beginning to be understood, the precise upstream signaling cascades initiated by this compound remain an area for further research. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and the development of new sclerosing agents. For researchers and drug development professionals, a deeper understanding of these fundamental mechanisms is paramount for enhancing the safety and efficacy of sclerotherapy in the treatment of varicose veins.
References
- 1. This compound stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The experimental study of lipo-sodium morrhuate promoting apoptosis of ECV-304 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of sclerosing agents. Clinical and histologic effects of intravascular this compound, ethanolamine oleate, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histological results of sclerotherapy, phototherapy, and pulsed 980-nm laser irradiation of the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and Histologic Study of Sclerotherapy in the Rabbit Ear Vein Model : Basic Research for Treatment of Varicose and Telangiectatic Vein [e-emj.org]
- 6. opentrons.com [opentrons.com]
- 7. TUNEL staining [abcam.com]
- 8. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes: Sodium Morrhuate Sclerotherapy for Venous Malformations
Sodium morrhuate is a sclerosing agent used for the obliteration of primary varicose veins and in the treatment of venous malformations (VMs).[1][2] It is a sterile solution containing the sodium salts of the fatty acids of cod liver oil.[1] When injected intravenously, this compound causes inflammation of the vein's intima, leading to the formation of a thrombus.[1][3][4] This occludes the injected vein, and subsequent fibrous tissue development results in the obliteration of the vessel.[1][3][5]
Sclerotherapy with this compound is a treatment option for VMs, particularly for those that are extensive and not amenable to surgical excision.[2] It can be used as a primary treatment or as an adjunct to other therapies. While effective, it is associated with potential side effects, including pain and swelling at the injection site.[6]
Quantitative Data Summary
The efficacy of this compound sclerotherapy for venous malformations has been evaluated in various studies. The following tables summarize the quantitative data on treatment outcomes and reported complications.
Table 1: Efficacy of this compound Sclerotherapy in Venous Malformations
| Study/Reference | Number of Patients | Number of Treatment Sessions | Treatment Outcome |
| Fluoroscopy-guided foam sclerotherapy[7] | 23 | 58 (mean 3 per patient) | - 65.2% total disappearance of malformations- 26.1% reduction in size >50%- 8.7% reduction in size ≤50% |
| Sclerotherapy for oral and facial venous malformations[6] | 260 (groups treated with pingyangmycin, this compound, or both) | Not specified | - 61% "excellent" rating in the this compound alone group- 82% "excellent" rating in the combined pingyangmycin and this compound group |
Table 2: Complications Associated with this compound Sclerotherapy
| Complication | Frequency/Details | Reference |
| Minor Complications | ||
| Swelling and inflammatory reaction | Common per session | [7] |
| Mild pain | Occurred in 29.3% of sessions | [7] |
| Skin blister at injection site | Occurred in 3.4% of sessions, resolved spontaneously | [7] |
| Burning or cramping sensation | May occur following administration | [3] |
| Skin necrosis/sloughing | May occur following extravasation | [2][3] |
| Major Complications | ||
| Anaphylactic reactions | May occur within a few minutes after injection | [1] |
| Transient nerve palsy | Reported as a complication | [2] |
| Hemoglobinuria | Reported as a complication | [2] |
Experimental Protocols
Patient Selection and Pre-Procedure Evaluation
Inclusion Criteria:
-
Patients with diagnosed venous malformations.
-
Localized lesions are often ideal, though extensive malformations have been treated.[2][7]
Contraindications:
-
Hypersensitivity to this compound or any component of the formulation.[3][4]
-
Arterial disease.[3]
-
Patients with systemic diseases such as uncontrolled diabetes, thyrotoxicosis, tuberculosis, neoplasms, asthma, sepsis, or blood dyscrasias.[3][4]
Pre-Procedure Evaluation:
-
Patient History and Physical Examination: A thorough medical history and physical examination should be performed.
-
Imaging: Magnetic Resonance Imaging (MRI) can be used to assess the extent of the lesion.[7] Angiography may be used to determine valvular competency and deep vein patency.[1]
-
Test Dose: To assess for sensitivity, a test dose of 0.25 to 1 mL of 5% this compound injection into a varicosity 24 hours prior to the full dose is recommended by some clinicians.[1][3][8]
Materials and Sclerosant Preparation
Materials:
-
5% this compound Injection.[1]
-
Sterile syringes (large bore for filling, small bore for injection).[1][3]
-
Needles (e.g., butterfly needle, small bore needle for injection).[1][2]
-
Imaging equipment for guidance (e.g., fluoroscopy or ultrasound).[7]
-
Emergency medications (epinephrine, antihistamines, corticosteroids) and equipment for managing anaphylactic reactions.[1]
-
Compression stockings (e.g., 15-20 mmHg or 20-30 mmHg).[9][10]
Sclerosant Preparation (Liquid Form):
-
Inspect the vial for particulate matter. If solid matter has separated, warm the vial by immersing it in hot water until the solution becomes clear.[1][3]
-
Use a large bore needle to draw the solution into the syringe to minimize frothing.[1][3]
Sclerosant Preparation (Foam Form):
-
The Tessari method can be used to prepare a standardized sclerosing foam.[7]
-
Mix room air with 5% this compound in a 4:1 ratio.[7] This can be achieved by using two syringes and a three-way stopcock to briskly pass the solution and air back and forth.
Administration Protocol
-
The patient should be positioned appropriately.
-
Under imaging guidance (fluoroscopy or ultrasound), a needle (e.g., a butterfly needle) is inserted into the anomalous vein.[2][7]
-
A venogram may be performed on the operating table to assess for rapid runoff into normal venous tributaries before injecting the sclerosant.[2]
-
The this compound solution is injected intravenously.[1] Care must be taken to avoid extravasation, as it can cause tissue necrosis.[3][8]
-
The "filling-defects" technique may be used, especially with fluoroscopy guidance.[7]
-
Dosage: The dosage depends on the size and degree of the varicosity.[1][8]
-
The injection may be given as multiple injections at one time or in single doses.[1][3]
-
Therapy can be repeated at 5 to 7-day intervals, depending on the patient's response.[1][8]
Post-Procedure Care and Follow-Up
-
Compression: Immediately after the procedure, apply compression stockings or bandages to the treated area.[9][11][12] Patients are typically advised to wear compression stockings for a period ranging from a few days to three weeks.[9][10][13]
-
Ambulation: Encourage the patient to walk for about 30 minutes immediately after the procedure and daily thereafter to promote circulation.[9][10][13]
-
Activity Restrictions:
-
Medication:
-
Avoid anti-inflammatory medications like ibuprofen (B1674241) and aspirin (B1665792) for the first 48 hours, as they may interfere with the inflammatory process required for vein closure.[9][13] Acetaminophen can be used for pain relief.[13]
-
-
Sun Exposure: Protect the treated skin from sun exposure for at least one week to reduce the risk of hyperpigmentation.[9]
-
Follow-up: Post-sclerotherapy surveillance is typically conducted, with follow-up assessments at intervals such as 6 months after the last session to evaluate treatment response, often using clinical examination and MRI.[7]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound in venous obliteration.
Experimental Workflow for this compound Sclerotherapy
Caption: Workflow of this compound sclerotherapy protocol.
References
- 1. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Sclerotherapy for venous malformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Scleromate (morrhuate sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Articles [globalrx.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluoroscopy-guided foam sclerotherapy with this compound for peripheral venous malformations: Preliminary experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. usdermatologypartners.com [usdermatologypartners.com]
- 10. uhhospitals.org [uhhospitals.org]
- 11. Sclerotherapy: After your procedure [myhealth.alberta.ca]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. droracle.ai [droracle.ai]
Application Notes and Protocols: Ultrasound-Guided Sodium Morrhuate Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium morrhuate is a sterile solution derived from the saponification of selected cod liver oils. It functions as a sclerosing agent, indicated for the therapeutic obliteration of vascular structures, including primary varicose veins, venous malformations, and other vascular abnormalities.[1] The mechanism of action involves inducing a controlled inflammatory response within the vascular intima, leading to thrombus formation, subsequent fibrosis, and eventual occlusion of the target vessel.[2][3][4] As a strong detergent sclerosant, it disrupts cell surface lipids, causing the desquamation of endothelial cells.[5] Ultrasound guidance is a critical component of the modern application of this compound, enhancing precision and safety by allowing for real-time visualization of the needle placement and sclerosant distribution, thereby minimizing the risk of extravasation and damage to adjacent structures.[6]
Quantitative Data Summary
The dosage and concentration of this compound are highly dependent on the size, location, and type of the vascular lesion being treated. The following tables summarize quantitative data from clinical applications.
Table 1: Dosage and Concentration for Varicose Veins
| Vein Size | Typical Concentration | Volume per Injection | Maximum Dose per Session | Reference |
| Small to Medium | 5% (50 mg/mL) | 1-2 mL | 250 mg (5 mL) | [1][4][7] |
| Large | 5% (50 mg/mL) | 3-5 mL | 250 mg (5 mL) | [1][4][7] |
Note: Therapy may be repeated at 5 to 7-day intervals based on patient response.[1][7]
Table 2: Clinical Efficacy in Vascular Malformations
| Sclerosing Agent | Complete Response Rate | Overall Response Rate | Key Complications Noted | Reference |
| This compound (5%) | ~61% (as single agent) | Good | Swelling, Pain, Skin Necrosis | [8] |
| This compound (5%, Foam) | 65.2% (total disappearance) | 91.3% (>50% reduction) | Mild Pain, Swelling, Skin Blister | [9] |
| Pingyangmycin + this compound | 82% ("excellent" rating) | Higher than single agent | Swelling and Pain | [8] |
| Ethanol | High | Highest | Facial nerve palsy, Necrosis | [10] |
Table 3: Reported Complications and Adverse Events
| Complication Type | Description | Frequency | Reference |
| Local Site Reactions | Burning/cramping sensation, swelling, tenderness. | Common | [1][7] |
| Extravasation leading to tissue sloughing and necrosis. | Can occur; technique-dependent. | [1][4] | |
| Hyperpigmentation (light-bronze color). | Common, often transient. | [7] | |
| Systemic Reactions | Drowsiness, headache, dizziness. | Rare | [2][11] |
| Nausea, vomiting. | Infrequent | [11] | |
| Serious Complications | Anaphylaxis/Hypersensitivity. | Rare but serious risk. | [11][12] |
| Pulmonary Embolism. | Reported, rare. | [1][11] | |
| Extension of thrombus into deep venous system. | Risk, especially with valvular incompetence. | [1] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound
-
Inspection: Visually inspect the vial. This compound injection may show separation of solid matter on standing. DO NOT USE if a solid precipitate is present that does not dissolve completely upon warming.[1]
-
Warming: If solids are present or if the solution is cold, warm the vial by immersing it in hot water until the solution is clear.[1][4]
-
Syringe Preparation: Due to the solution's tendency to froth, use a large-bore needle to draw the solution into the syringe.[1][4]
-
Needle Exchange: After filling the syringe, replace the large-bore needle with a smaller-bore needle (e.g., 21-25 gauge) for the injection.[4][6]
Protocol 2: Ultrasound-Guided Sclerotherapy Technique
-
Patient Assessment and Consent:
-
Obtain informed consent, discussing risks, benefits, and alternatives.
-
Evaluate the patient's medical history for contraindications such as acute thrombophlebitis, uncontrolled systemic diseases (e.g., diabetes), or hypersensitivity.[4]
-
Perform a physical examination and Doppler ultrasound to assess valvular competency and rule out deep vein occlusion.[1]
-
Consider a test dose of 0.25-1 mL of 5% this compound 24 hours prior to the full treatment to assess for sensitivity.[1][4]
-
-
Materials and Equipment:
-
High-frequency linear ultrasound probe (7-12 MHz).
-
Sterile ultrasound gel and probe cover.
-
Syringes (1 mL, 3 mL, 5 mL).
-
Needles (large-bore for drawing up, 21-25 gauge for injection).
-
5% this compound solution.
-
Skin preparation solution (e.g., chlorhexidine).
-
Local anesthetic (e.g., 1% lidocaine), if required.
-
Compression bandages or stockings.
-
-
Procedure:
-
Positioning: Position the patient to allow for optimal access to the target vessel. This may be supine, prone, or standing, depending on the vessel's location.
-
Ultrasound Mapping: Using the ultrasound, identify and map the target vessel(s). Assess the vessel's diameter, depth, and any connections to the deep venous system.
-
Site Preparation: Prepare the skin over the injection site using a sterile technique.
-
Needle Insertion: Under real-time ultrasound guidance, insert the needle into the lumen of the target vessel. An in-plane approach is often preferred as it allows for visualization of the entire needle shaft and tip.[13]
-
Confirmation of Placement: Confirm intravascular needle tip placement by visualizing the tip within the vessel lumen. A small test injection of saline or lidocaine (B1675312) can confirm correct placement and flow.[13]
-
Sclerosant Injection: Slowly inject the prepared this compound solution while continuously monitoring the injection on the ultrasound screen. Observe for sclerosant distribution and signs of extravasation. The injection should be stopped if significant pain or resistance is encountered.
-
Post-Injection: Once the injection is complete, withdraw the needle and apply immediate, firm compression to the site.
-
-
Post-Procedure Care and Follow-up:
-
Compression: Apply a compression bandage or stocking over the treated area. Compression should be worn continuously for at least 48 hours, followed by daytime use for an additional 5-7 days.[14]
-
Activity: Encourage immediate ambulation.[14] Patients should avoid strenuous activity, heavy lifting, and prolonged periods of sitting or standing for approximately one week.[14]
-
Monitoring: Instruct the patient to monitor for signs of infection (redness, fever, discharge), severe pain, or symptoms of deep vein thrombosis.[14]
-
Follow-up: Schedule a follow-up appointment within 2 weeks to assess treatment efficacy and monitor for complications.[14]
-
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its ultrasound-guided application.
Caption: Mechanism of action for this compound as a sclerosing agent.
Caption: Workflow for ultrasound-guided this compound sclerotherapy.
References
- 1. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Articles [globalrx.com]
- 4. drugs.com [drugs.com]
- 5. Mechanism of Action of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]
- 6. Ultrasound-guided interventions in rheumatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroscopy-guided foam sclerotherapy with this compound for peripheral venous malformations: Preliminary experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic review and network meta-analysis of the effectiveness of sclerotherapy for venous malformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Pharmacology of Sclerotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mskultrasound.co.nz [mskultrasound.co.nz]
- 14. ivein.com [ivein.com]
Application Notes and Protocols for the Preparation of Sodium Morrhuate Foam Sclerotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium morrhuate is a sclerosing agent derived from the sodium salts of the fatty acids of cod liver oil.[1][2] When prepared as a foam, it is used in sclerotherapy to treat varicose veins and other venous malformations. The foam formulation increases the efficacy of the sclerosant by displacing blood within the vessel, allowing for direct and prolonged contact with the endothelial lining.[3] This leads to endothelial damage, thrombus formation, and eventual fibrosis and obliteration of the vein.[1][4][5] The stability and physical characteristics of the foam are critical parameters that influence its therapeutic effectiveness and safety profile.
These application notes provide detailed protocols for the preparation of this compound foam using the widely accepted Tessari and Double Syringe System (DSS) methods. Additionally, protocols for the quantitative analysis of key foam parameters are outlined to ensure reproducibility and optimal formulation for research and clinical applications.
Mechanism of Action
This compound is a detergent sclerosant. Its primary mechanism of action involves the disruption of the lipid cell membranes of the endothelial cells lining the blood vessel.[6] This leads to the denaturation of essential cell surface proteins, a process sometimes referred to as 'protein theft denaturation'.[7] The damage to the endothelium exposes the subendothelial collagen, which in turn triggers the coagulation cascade, leading to the formation of a thrombus.[7] The inflammatory response initiated by the endothelial damage stimulates fibroblast proliferation and subsequent fibrosis, resulting in the permanent occlusion of the treated vein.[4][5][8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Sclerosing Agent in the Treatment of Varicose Veins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ris.utwente.nl [ris.utwente.nl]
- 4. Articles [globalrx.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Mechanism of Action of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Pharmacology of Sclerotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sodium Morrhuate in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols are intended for informational purposes for preclinical research and development. Sodium morrhuate is a sclerosing agent, and its use in animals requires strict adherence to ethical guidelines and institutional animal care and use committee (IACUC) protocols. The information provided here is based on publicly available data and does not substitute for rigorous, study-specific dose-finding and toxicity assessments. No established LD50 or No-Observed-Adverse-Effect Level (NOAEL) for this compound in preclinical animal models has been identified in the available literature. Therefore, initial dose-ranging and toxicity studies are mandatory to establish a safe and effective dose for any new preclinical study.
Introduction
This compound, a mixture of sodium salts of the saturated and unsaturated fatty acids from cod liver oil, is a sclerosing agent used clinically to obliterate varicose veins. In preclinical research, it is utilized to model vascular injury and sclerosis. Accurate dosage calculation is critical to ensure reproducible results and animal welfare. This document provides a guide to approaching dosage determination for this compound in preclinical animal studies, with a specific protocol for the widely used rabbit ear vein model.
Mechanism of Action
This compound is a detergent-type sclerosing agent. Its primary mechanism of action involves the disruption of the vascular endothelium.[1] As a surfactant, it damages cell membranes, leading to endothelial cell destruction, exposure of subendothelial collagen, and subsequent activation of the coagulation cascade. This results in thrombus formation and an inflammatory response, ultimately leading to fibrous occlusion of the treated vessel.[1]
References
Application Notes and Protocols for Histological Analysis of Veins Following Sodium Morrhuate Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium morrhuate is a sclerosing agent used in the treatment of varicose veins and other vascular malformations.[1] Its therapeutic effect is achieved by inducing localized inflammation, thrombosis, and subsequent fibrosis of the targeted vessel.[1] A thorough histological analysis of the treated veins is crucial for understanding the mechanism of action, optimizing dosage, and evaluating the safety and efficacy of new formulations or combination therapies. These application notes provide a summary of expected histological findings and detailed protocols for conducting such analyses.
The primary mechanism of action of this compound involves direct damage to the endothelial cells of the vein.[2] This initial injury triggers a cascade of events, including inflammation, thrombosis, and eventual endosclerosis of the vessel.[3] Histological examination allows for the qualitative and quantitative assessment of these processes over time.
Data Presentation: Summary of Histological Findings
The following tables summarize the semi-quantitative histological findings in the rabbit ear vein model at various time points following this compound injection. The scoring system is adapted from histological grading scales for vascular injury and inflammation.
Table 1: Histological Scoring of Endothelial Damage and Thrombosis
| Time Point | Endothelial Damage Score (0-3) | Thrombosis Score (0-4) | Reference |
| 1 Hour | 2-3 | 1-2 | [3] |
| 24 Hours | 3 | 3-4 | [3] |
| 48 Hours | 3 | 4 | [3] |
| 7 Days | 2-3 | 3-4 (organizing) | [3] |
| 30 Days | 1-2 | 1-2 (recanalization) | [3] |
-
Endothelial Damage Score: 0 = Intact endothelium; 1 = Swelling and vacuolization; 2 = Denudation of endothelium; 3 = Necrosis of the endothelial layer.
-
Thrombosis Score: 0 = No thrombus; 1 = Mural thrombus; 2 = Occlusive thrombus, predominantly red blood cells; 3 = Occlusive thrombus with fibrin (B1330869) and inflammatory cells; 4 = Organized thrombus with fibroblast infiltration.
Table 2: Histological Scoring of Inflammation and Fibrosis
| Time Point | Inflammatory Infiltrate Score (0-3) | Fibrosis Score (0-3) | Reference |
| 1 Hour | 1 | 0 | [3] |
| 24 Hours | 2-3 | 0 | [3] |
| 48 Hours | 3 | 1 | [3] |
| 7 Days | 2 | 2 | [3] |
| 30 Days | 1 | 3 | [3] |
-
Inflammatory Infiltrate Score: 0 = No inflammatory cells; 1 = Mild infiltrate (scattered cells); 2 = Moderate infiltrate (focal aggregates); 3 = Severe infiltrate (dense, diffuse).
-
Fibrosis Score: 0 = No fibrosis; 1 = Mild fibrosis (loose connective tissue); 2 = Moderate fibrosis (organized collagen); 3 = Severe fibrosis (dense, hyalinized collagen obliterating the lumen).
Experimental Protocols
In Vivo Model: Rabbit Ear Vein Sclerotherapy
This protocol describes the induction of venous sclerosis in the rabbit ear vein model, a commonly used and well-established model for studying the effects of sclerosing agents.[3]
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
This compound solution (5% w/v)
-
Sterile saline
-
Anesthetic agent (e.g., ketamine/xylazine cocktail)
-
Hair clippers
-
70% ethanol
-
27-30 gauge needles
-
Syringes (1 mL)
-
Tourniquet or gentle digital pressure
-
Surgical instruments for biopsy
-
10% neutral buffered formalin
-
Microscope slides and coverslips
-
Hematoxylin and Eosin (H&E) stain
-
Masson's trichrome stain
Procedure:
-
Animal Preparation:
-
Anesthetize the rabbit using an appropriate anesthetic protocol.
-
Remove the hair from the dorsal side of the ear to visualize the marginal ear vein.
-
Cleanse the injection site with 70% ethanol.
-
-
Injection:
-
Apply a tourniquet or gentle digital pressure at the base of the ear to distend the vein.
-
Carefully insert a 27-30 gauge needle into the marginal ear vein.
-
Slowly inject 0.2 mL of 5% this compound solution.
-
Remove the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Release the tourniquet.
-
-
Post-Injection Monitoring and Tissue Collection:
-
Monitor the animal for any adverse reactions.
-
At predetermined time points (e.g., 1 hour, 24 hours, 48 hours, 7 days, 30 days), euthanize the animal.
-
Excise the treated segment of the vein along with a margin of surrounding tissue.
-
-
Histological Processing:
-
Immediately fix the excised tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the tissue through graded alcohols and xylene and embed in paraffin.
-
Cut 5 µm thick sections using a microtome.
-
Mount the sections on microscope slides.
-
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain one set of slides with Hematoxylin and Eosin (H&E) for general morphology, inflammation, and thrombosis assessment.
-
Stain another set of slides with Masson's trichrome to assess fibrosis and collagen deposition.
-
-
Microscopic Examination and Scoring:
-
Examine the stained sections under a light microscope.
-
Score the histological parameters according to the criteria outlined in Tables 1 and 2.
-
Experimental Workflow Diagram
References
- 1. Effect of the period of extrinsic mechanical compression following sclerotherapy in veins in rabbit ears - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of sclerosing agents. Clinical and histologic effects of intravascular this compound, ethanolamine oleate, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Sodium Morrhuate in Combination with Other Sclerosants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium morrhuate, a detergent sclerosant, in combination with other sclerosing agents for the treatment of vascular abnormalities. This document details the mechanisms of action, summarizes comparative efficacy and safety data, and provides exemplary experimental protocols for research and preclinical evaluation.
Introduction to Sclerotherapy and Sclerosants
Sclerotherapy is a minimally invasive procedure that involves the injection of a sclerosing agent into a blood vessel to induce endothelial damage, leading to thrombus formation, vessel fibrosis, and eventual obliteration.[1][2] Sclerosants are broadly categorized into detergents, osmotic agents, and chemical irritants.[3]
-
Detergent Sclerosants: This class includes this compound, sodium tetradecyl sulfate (B86663) (STS), and polidocanol. They act by disrupting the lipid cell membranes of endothelial cells, a mechanism often referred to as "protein theft denaturation".[4][5]
-
Osmotic Agents: Hypertonic saline and dextrose solutions cause endothelial damage through dehydration.[3]
-
Chemical Irritants: These agents, such as chromated glycerin, directly cause caustic destruction of the endothelium.[3]
This compound is a mixture of sodium salts of saturated and unsaturated fatty acids derived from cod liver oil and is an FDA-approved sclerosant.[6][7] While effective, its use has been associated with a higher incidence of allergic reactions and tissue necrosis upon extravasation compared to some other agents.[6][7]
Mechanism of Action: Detergent Sclerosants
Detergent sclerosants, including this compound, share a common mechanism of action centered on the disruption of the endothelial cell layer of blood vessels. This process initiates a cascade of events leading to the fibrotic occlusion of the treated vessel.
The primary steps in the mechanism of action are:
-
Endothelial Cell Membrane Disruption: The amphiphilic nature of detergent sclerosants allows them to interfere with the lipid bilayer of endothelial cell membranes. This leads to the solubilization of membrane proteins and lipids, causing rapid cell death.[5]
-
Exposure of Subendothelial Collagen: The destruction of the endothelial lining exposes the underlying subendothelial collagen to circulating platelets and clotting factors.
-
Thrombus Formation: Platelet aggregation and the activation of the coagulation cascade at the site of injury lead to the formation of a thrombus, which initially occludes the vessel.[1]
-
Inflammatory Response and Fibrosis: The initial thrombus is gradually replaced by fibrous connective tissue, resulting in the permanent obliteration of the vessel lumen.[1]
Quantitative Data: Comparative Efficacy and Complications
While the simultaneous combination of this compound with other detergent sclerosants in a single formulation is not well-documented in clinical literature, several studies have compared its efficacy and safety as a single agent against others. This data is crucial for understanding the relative strengths and weaknesses of each agent and informs the rationale for potential combination therapies.
Table 1: Comparative Efficacy of this compound vs. Other Sclerosants
| Comparison | Indication | Efficacy Outcome | This compound | Comparator Agent | p-value | Reference |
| vs. Sodium Tetradecyl Sulfate (STS) | Esophageal Varices | Control of Acute Bleeding | 90% | 86% (0.75% STS) | NS | [8] |
| Variceal Obliteration (>3 months) | 83% | 87% (0.75% STS) | NS | [8] | ||
| vs. Ethanolamine (B43304) Oleate (B1233923) (EO) | Esophageal Varices | Disappearance of Red Color Signs (1 week) | 45.5% | 91.3% (5% EO) | < 0.05 | [9] |
| vs. Polidocanol | Varicose Veins | Treatment Success Rate (1 year) | 60.0% | 82.9% (Polidocanol) | < 0.05 | [10] |
NS: Not Significant
Table 2: Comparative Complication Rates of this compound vs. Other Sclerosants
| Comparison | Indication | Complication | This compound | Comparator Agent | p-value | Reference |
| vs. Sodium Tetradecyl Sulfate (STS) | Esophageal Varices | Rebleeding | 51% | 81% | 0.078 | [8] |
| Ulceration | 40% | 53% | NS | [8] | ||
| Stricture Formation | 0.0% | 9.5% | NS | [8] | ||
| vs. Ethanolamine Oleate (EO) | Esophageal Varices | Bleeding from Injection Site | 3 patients | 0 patients | - | [9] |
| Esophageal Bleeding During Treatment | 5 patients | 0 patients | - | [9] | ||
| vs. Polidocanol | Varicose Veins | Postoperative Pain & Pigmentation | Higher Incidence | Lower Incidence | - | [10] |
NS: Not Significant
Experimental Protocols
Direct protocols for the simultaneous combination of this compound with other detergent sclerosants are lacking in published literature. However, a protocol for the alternating use of this compound with another sclerosant, pingyangmycin, for the treatment of venous malformations has been described and demonstrates superior efficacy to either agent used alone.[11] This alternating injection protocol provides a framework for investigating the synergistic or additive effects of combining different sclerosants.
Protocol 1: Alternating Sclerosant Injections for Venous Malformations (Adapted from Zhao et al., 2004)
This protocol is intended for preclinical animal models of venous malformations.
Objective: To evaluate the efficacy and safety of alternating injections of this compound and a second sclerosant (e.g., polidocanol, STS, or a chemotherapeutic agent like pingyangmycin/bleomycin) in reducing the size of venous malformations.
Materials:
-
5% this compound solution
-
Second Sclerosant solution (concentration to be optimized based on the agent and animal model)
-
Sterile syringes (1 mL and 3 mL) and needles (e.g., 25-30 gauge)
-
Ultrasound imaging system with a high-frequency linear probe
-
Anesthetic agent appropriate for the animal model
-
Calipers for lesion measurement
-
Post-procedure compression bandages
Procedure:
-
Baseline Assessment: Anesthetize the animal and measure the baseline dimensions (length, width, height) of the venous malformation using calipers and ultrasound imaging. Document the lesion's appearance with photographs.
-
First Sclerotherapy Session:
-
Under ultrasound guidance, percutaneously puncture the venous malformation.
-
Aspirate blood to confirm intravascular needle placement.
-
Slowly inject 5% this compound into the lesion. The volume should be determined based on the size of the malformation, with a maximum dose of 1 mL per injection site and a total dose not exceeding a pre-determined safety limit for the animal's weight.
-
Apply gentle pressure to the injection site upon needle withdrawal.
-
Apply a compression bandage for a specified period (e.g., 24-48 hours).
-
-
Post-Injection Monitoring: Monitor the animal for local reactions (swelling, pain, skin changes) and systemic adverse effects.
-
Follow-up Assessment: At a predetermined interval (e.g., 2-4 weeks), re-evaluate the lesion size as described in step 1.
-
Second Sclerotherapy Session:
-
Repeat the procedure as in step 2, but inject the second sclerosant instead of this compound. The concentration and volume should be based on prior dose-ranging studies for that specific agent.
-
-
Subsequent Sessions: Continue alternating injections of this compound and the second sclerosant at 2-4 week intervals for a defined number of sessions (e.g., 4-6 sessions) or until a desired clinical endpoint is reached.
-
Final Evaluation: After the final treatment session and a suitable follow-up period (e.g., 4 weeks), perform a final assessment of the lesion size and appearance. Histopathological analysis of the treated tissue can be performed to evaluate the degree of fibrosis and vessel obliteration.
Discussion and Future Directions
The available evidence suggests that while this compound is an effective sclerosant, it may have a less favorable safety profile for certain applications compared to newer agents like polidocanol. The concept of combination therapy, particularly the alternating injection of different classes of sclerosants, is a promising area of research. The study by Zhao et al. (2004) demonstrated that alternating this compound with pingyangmycin yielded a higher "excellent" rating than either agent alone (82% for the combination vs. 61% for this compound and 71% for pingyangmycin).[11]
This suggests a potential for synergistic or complementary mechanisms of action. For instance, a potent detergent sclerosant like this compound could be used to debulk a lesion, followed by an agent with a different mechanism (e.g., an anti-proliferative agent) to manage any residual malformation and minimize the total dose of the more reactive detergent.
Future research should focus on:
-
In vitro studies: Investigating the cytotoxic effects of combinations of this compound with other sclerosants on endothelial cell cultures.
-
Preclinical in vivo studies: Utilizing animal models to establish the safety and efficacy of both simultaneous and alternating combination protocols.
-
Formulation development: Exploring the feasibility and stability of mixed sclerosant formulations, potentially in a foam preparation to enhance efficacy and reduce dosage.[12][13]
By systematically evaluating these combinations, it may be possible to develop more effective and safer sclerotherapy protocols for a range of vascular disorders.
References
- 1. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Standard guidelines for care: Sclerotherapy in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Sclerotherapy Treatment & Management: Surgical Therapy, Preoperative Details, Intraoperative Details [emedicine.medscape.com]
- 4. Injection Sclerotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Pharmacology of Sclerotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Prospective randomized comparison of esophageal variceal sclerotherapy agents: sodium tetradecyl sulfate versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of 5% ethanolamine oleate versus 5% this compound for sclerotherapy of oesophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The difference of curative effect between polydocanol and this compound in the treatment of varicose veins [zhjrfsxdzzz.cma-cmc.com.cn]
- 11. researchgate.net [researchgate.net]
- 12. Fluoroscopy-guided foam sclerotherapy with this compound for peripheral venous malformations: Preliminary experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. veinvascular.com [veinvascular.com]
Application of Sodium Morrhuate in the Treatment of Lymphatic Malformations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium morrhuate, a mixture of sodium salts of saturated and unsaturated fatty acids derived from cod liver oil, is a sclerosing agent utilized in the treatment of vascular anomalies, including lymphatic malformations (LMs).[1][2] Its therapeutic effect is achieved by inducing localized inflammation and endothelial damage, leading to fibrosis and obliteration of the malformed lymphatic channels. This document provides detailed application notes and protocols for the use of this compound in both preclinical and clinical research settings for the treatment of LMs.
Mechanism of Action
This compound functions as a sclerosing agent by instigating an inflammatory cascade upon injection into the lymphatic malformation. The primary mechanism involves the disruption of the endothelial cell lining of the lymphatic channels.[2][3] This leads to the exposure of the underlying basement membrane, triggering platelet aggregation and the activation of the coagulation cascade. The subsequent thrombus formation organizes and is gradually replaced by fibrous connective tissue, resulting in the permanent closure of the treated vessel.
At the cellular level, the fatty acid components of this compound are believed to induce lipotoxicity in lymphatic endothelial cells. This can lead to a cascade of intracellular events including endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and ultimately, apoptosis (programmed cell death).[4][5]
Quantitative Data on Sclerotherapy Outcomes
The efficacy of sclerotherapy for lymphatic malformations varies depending on the type of malformation and the sclerosing agent used. While data specifically for this compound in large cohorts of LM patients is limited, outcomes from studies on venous malformations and comparative studies on sclerotherapy for LMs provide valuable insights.
| Sclerosing Agent(s) | Type of Malformation | Number of Patients/Sessions | Efficacy/Outcome | Reference |
| 5% this compound (Foam) | Peripheral Venous Malformations | 23 patients (58 sessions) | Total disappearance: 65.2%; >50% reduction: 26.1%; ≤50% reduction: 8.7% | [6] |
| Bleomycin and Lauromacrogol | Lymphatic Malformations with Hemorrhage | 26 patients | Effective rate of lesion volume change: 80.8% | [7] |
| Bleomycin and Lauromacrogol | Lymphatic Malformations without Hemorrhage | 26 patients | Effective rate of lesion volume change: 76.9% | [7] |
| Various Sclerosants (Ethanol, STS, OK-432, Doxycycline) | Macrocystic Lymphatic Malformations | 55 patients (survey) | Good to complete response: 100% | [8] |
| Various Sclerosants (Ethanol, STS, OK-432, Doxycycline) | Microcystic Lymphatic Malformations | 55 patients (survey) | Good to complete response: 86% | [8] |
| Various Sclerosants (Ethanol, STS, OK-432, Doxycycline) | Combined-type Lymphatic Malformations | 55 patients (survey) | Good to complete response: 43% | [8] |
| Doxycycline | Head and Neck Lymphatic Malformations | Meta-analysis (726 patients) | Complete cure rate: 62.4% | [9] |
| Any Sclerosing Agent | Macrocystic Lymphatic Malformations | Meta-analysis (726 patients) | Complete cure rate: 53.1% | [9] |
| Any Sclerosing Agent | Microcystic Lymphatic Malformations | Meta-analysis (726 patients) | Complete cure rate: 35.1% | [9] |
| Any Sclerosing Agent | Mixed Lymphatic Malformations | Meta-analysis (726 patients) | Complete cure rate: 31.1% | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Foam for Sclerotherapy (Tessari Method)
This protocol describes the preparation of this compound foam, which enhances the efficacy of the sclerosant by displacing blood and increasing contact time with the endothelium.[10]
Materials:
-
5% this compound solution
-
Two sterile 10 mL syringes
-
One sterile three-way stopcock
-
Sterile air
Procedure:
-
Draw 2 mL of 5% this compound solution into one 10 mL syringe.
-
Draw 8 mL of sterile air into the second 10 mL syringe.
-
Connect both syringes to the three-way stopcock.
-
Forcefully pass the liquid and air back and forth between the two syringes for approximately 20 cycles. This creates a fine, consistent foam.[11]
-
The resulting 10 mL of foam is now ready for injection. The foam should be used immediately after preparation for optimal consistency.
Protocol 2: Administration of this compound for Sclerotherapy
This protocol outlines the general steps for the administration of this compound in a research or clinical setting.
Pre-Procedure:
-
Obtain informed consent from the patient or their legal guardian.
-
Conduct a thorough clinical and imaging evaluation (e.g., ultrasound, MRI) to confirm the diagnosis and map the extent of the lymphatic malformation.
-
Perform a test dose of 0.25-1 mL of 5% this compound injection into a varicosity 24 hours prior to the full dose to assess for hypersensitivity.[1][12]
-
Ensure that emergency resuscitation equipment and medications (e.g., epinephrine, antihistamines, corticosteroids) are readily available to manage potential anaphylactic reactions.[1]
Procedure:
-
The procedure is typically performed under image guidance (ultrasound or fluoroscopy) to ensure accurate needle placement within the lymphatic malformation.
-
The dosage of this compound depends on the size and type of the malformation. For small to medium-sized lesions, 50-100 mg (1-2 mL of 5% solution) may be used, while larger lesions may require 150-250 mg (3-5 mL).[1]
-
If using foam, prepare it according to Protocol 1.
-
Under sterile conditions, insert a small-bore needle into the target lymphatic channel.
-
Aspirate to confirm needle position and to remove lymphatic fluid if necessary.
-
Slowly inject the this compound solution or foam into the malformation. Avoid extravasation, as it can cause tissue necrosis.[12]
-
Monitor the distribution of the sclerosant using imaging.
-
Apply compression to the treated area following the injection.
Post-Procedure:
-
Monitor the patient for adverse reactions, including pain, swelling, and signs of an allergic reaction.
-
Follow-up imaging should be performed at subsequent intervals to assess the treatment response.
-
Multiple treatment sessions may be required to achieve the desired clinical outcome.
Visualizations
References
- 1. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Scleromate (morrhuate sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. This compound stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saturated fatty acids induce lipotoxicity in lymphatic endothelial cells contributing to secondary lymphedema development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Saturated fatty acids induce lipotoxicity in lymphatic endothelial cells contributing to secondary lymphedema development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoroscopy-guided foam sclerotherapy with this compound for peripheral venous malformations: Preliminary experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sclerotherapy in Lymphatic Malformations with Intralesional Hemorrhage: A Retrospective Comparison with Non-Hemorrhagic Lymphatic Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Percutaneous sclerotherapy for lymphatic malformations: a retrospective analysis of patient-evaluated improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sclerotherapy for lymphatic malformations of head and neck: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Foam sclerotherapy for the management of varicose veins: a critical reappraisal - Servier - PhlebolymphologyServier – Phlebolymphology [phlebolymphology.org]
- 11. A modified Tessari method for producing more foam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
Application Notes and Protocols for Fluoroscopy-Guided Sodium Morrhuate Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium morrhuate, a sclerosing agent, in conjunction with fluoroscopic guidance for the treatment of vascular malformations and varicosities. The following sections detail the mechanism of action, experimental protocols, and quantitative outcomes of this therapeutic approach.
Mechanism of Action
This compound is a sterile solution containing the sodium salts of the saturated and unsaturated fatty acids derived from cod liver oil. Its therapeutic effect as a sclerosing agent is initiated upon injection into a blood vessel. The primary mechanism involves the induction of endothelial damage. This is achieved through an inflammatory response in the intima, the innermost layer of the vein.[1] This initial injury triggers a cascade of events, leading to the formation of a thrombus within the vessel.[1] Subsequently, this thrombus organizes and is replaced by fibrous tissue, resulting in the permanent occlusion and eventual obliteration of the treated vein.
Experimental Protocols
The following protocols are derived from clinical studies employing fluoroscopy-guided administration of this compound foam for the treatment of venous malformations and varicosities.
Preparation of this compound Foam
A standardized method for preparing this compound foam involves the Tessari method.[2] This technique utilizes two syringes and a three-way stopcock to mix the liquid sclerosant with a gas, typically room air.
-
Materials:
-
5% this compound solution
-
Sterile room air
-
Two sterile syringes (e.g., 10 mL and 5 mL)
-
One sterile three-way stopcock
-
-
Procedure:
-
Draw 2 mL of 5% this compound solution into one syringe.
-
Draw 8 mL of sterile room air into the second syringe.
-
Connect both syringes to the three-way stopcock.
-
Rapidly pass the solution and air back and forth between the two syringes approximately 20 times to create a consistent and stable foam.
-
The resulting foam will have a liquid-to-gas ratio of 1:4.[2][3]
-
Fluoroscopy-Guided Administration Protocol
This protocol outlines the "filling-defects" technique for the administration of this compound foam under fluoroscopic guidance.[2][3]
-
Patient Preparation:
-
Obtain informed consent from the patient.
-
Position the patient on the fluoroscopy table to allow for optimal visualization of the target vascular lesion.
-
Prepare the injection site using standard aseptic techniques.
-
Administer local anesthesia as required.
-
-
Procedure:
-
Under fluoroscopic guidance, insert a needle or catheter into the target venous malformation or varix.
-
Confirm intravascular placement by observing blood return or with a small injection of contrast medium.
-
Slowly inject the prepared this compound foam into the vessel.
-
Monitor the distribution of the foam in real-time using fluoroscopy. The foam will appear as a radiolucent filling defect within the contrast-filled vessel or will displace blood, allowing for visualization of its spread.
-
Continue the injection until the foam has filled the targeted vascular spaces. Care should be taken to avoid extravasation (leakage into surrounding tissues) and to monitor for the foam front approaching draining veins to prevent systemic embolization.
-
Apply manual compression to the treated area immediately after injection to facilitate sclerosis and minimize the risk of the sclerosant escaping the target vessel.
-
-
Post-Procedure Care:
-
Apply a compression bandage or stocking to the treated limb.
-
Advise the patient on post-procedure care, which may include avoiding strenuous activity and keeping the limb elevated.
-
Schedule a follow-up appointment to assess treatment efficacy and monitor for any adverse effects.
-
Quantitative Data
The following tables summarize the quantitative data from a key study on fluoroscopy-guided foam sclerotherapy with this compound for peripheral venous malformations.[2]
Table 1: Patient Demographics and Lesion Characteristics [2]
| Characteristic | Value |
| Number of Patients | 23 |
| Gender | 9 Male, 14 Female |
| Median Age (years) | 21 (range: 5 months - 39 years) |
| Lesion Location | |
| Extremities | 13 |
| Face | 8 |
| Trunk | 2 |
Table 2: Treatment Parameters and Outcomes [2]
| Parameter | Value |
| Sclerosant | 5% this compound Foam |
| Foam Composition (Liquid:Gas) | 1:4 (Tessari's Method) |
| Total Treatment Sessions | 58 |
| Mean Sessions per Patient | 3 (range: 1 - 6) |
| Treatment Response at 6-Month Follow-up | |
| Total Disappearance of Malformation | 15 patients (65.2%) |
| >50% Reduction in Malformation Size | 6 patients (26.1%) |
| ≤50% Reduction in Malformation Size | 2 patients (8.7%) |
| Patient-Reported Outcome | |
| Excellent | 11 patients (47.8%) |
| Good | 8 patients (34.8%) |
| Moderate | 4 patients (17.4%) |
Table 3: Complications [2]
| Complication | Incidence |
| Minor Complications | |
| Swelling and Inflammatory Reaction | Occurred per session |
| Mild Pain | 17 sessions (29.3%) |
| Skin Blister at Injection Site | 2 sessions (3.4%) |
| Major Complications | None Reported |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a sclerosing agent.
Experimental Workflow
Caption: Experimental workflow for fluoroscopy-guided this compound administration.
References
- 1. Scleromate (morrhuate sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. Fluoroscopy-guided foam sclerotherapy with this compound for peripheral venous malformations: Preliminary experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Standardized Procedures for Preparing Sodium Morrhuate Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium morrhuate is a sclerosing agent derived from the sodium salts of the saturated and unsaturated fatty acids of cod liver oil. It is utilized in medicine for the obliteration of varicose veins. The preparation of a sterile and stable this compound solution for injection is a critical process that requires stringent adherence to standardized procedures to ensure its safety and efficacy. These application notes provide a comprehensive overview of the formulation, preparation, and quality control testing of this compound injection solutions.
Formulation and Components
This compound injection is a sterile aqueous solution. The typical composition of a 5% this compound injection is detailed in Table 1.
Table 1: Typical Formulation of 5% this compound Injection [1]
| Component | Concentration/Specification | Purpose |
| This compound | 46.5 mg/mL - 53.5 mg/mL | Active Pharmaceutical Ingredient (Sclerosing Agent) |
| Benzyl (B1604629) Alcohol | Not exceeding 3.0% | Preservative and Local Anesthetic |
| Water for Injection | q.s. to final volume | Vehicle |
| pH | Adjusted to approximately 9.5 | To ensure solubility and stability |
| Antimicrobial Agent | Not exceeding 0.5% (if used) | Preservative |
Experimental Protocols
I. Preparation of this compound from Cod Liver Oil (Saponification)
This protocol describes a general laboratory-scale procedure for the saponification of cod liver oil to produce this compound.
Materials:
-
Cod Liver Oil
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Water for Injection
-
Hydrochloric Acid (HCl) for pH adjustment (if necessary)
-
Sodium Chloride
Equipment:
-
Reaction vessel with reflux condenser and stirrer
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Saponification:
-
In a reaction vessel, combine cod liver oil with a solution of sodium hydroxide in ethanol and water. A typical ratio is 1 part oil to 2 parts of 10% NaOH in 80% ethanol.
-
Heat the mixture under reflux with constant stirring for 1-2 hours to ensure complete saponification.[2][3]
-
The completion of saponification can be checked by ensuring the absence of oil globules when a small sample is diluted with water.
-
-
Isolation of Fatty Acid Soaps:
-
After saponification, distill off the ethanol.
-
The remaining aqueous solution contains the sodium salts of the fatty acids (this compound), glycerol (B35011), and excess NaOH.
-
"Salt out" the soap by adding a concentrated sodium chloride solution. The soap will precipitate out of the solution.
-
Cool the mixture and collect the precipitated soap by filtration.
-
-
Purification:
-
Wash the collected soap cake with cold brine (saturated NaCl solution) to remove residual glycerol and NaOH.
-
To obtain the free fatty acids for quality control testing (e.g., iodine value), a portion of the soap can be dissolved in hot water and acidified with a mineral acid like HCl. The fatty acids will separate as an oily layer.
-
Wash the collected fatty acids with hot water until free from mineral acid.
-
The purified this compound soap can be dried in an oven at a controlled temperature.
-
II. Preparation of this compound Injection (5%)
Materials:
-
This compound powder
-
Benzyl Alcohol
-
Water for Injection
-
Sodium Hydroxide or Hydrochloric Acid for pH adjustment
Equipment:
-
Aseptic compounding environment (e.g., laminar airflow hood)
-
Sterile glassware and utensils
-
pH meter
-
Sterile filtration unit (0.22 µm filter)
-
Final sterile containers (vials) and closures
Procedure:
-
Dissolution:
-
In a sterile vessel, dissolve the required amount of this compound powder in approximately 80% of the final volume of Water for Injection with gentle heating and stirring. Note: The solution may appear turbid initially and should clarify upon warming.[4]
-
Add and dissolve the specified amount of benzyl alcohol.
-
-
pH Adjustment:
-
Cool the solution to room temperature.
-
Measure the pH and adjust to approximately 9.5 using a sterile solution of sodium hydroxide or hydrochloric acid as needed.
-
-
Final Volume Adjustment:
-
Add Water for Injection to reach the final desired volume.
-
-
Sterilization:
-
The preferred method of sterilization is terminal sterilization of the final filled containers by autoclaving, provided the formulation is heat-stable.
-
If the solution is not heat-stable, aseptic filtration through a sterile 0.22 µm membrane filter into sterile final containers is necessary. Given the viscous nature of the solution, a high-pressure filtration system may be required.[2][5][6]
-
-
Filling and Sealing:
-
Aseptically fill the sterilized solution into sterile vials.
-
Seal the vials with sterile stoppers and aluminum caps.
-
Quality Control Protocols
A series of quality control tests must be performed to ensure the final product meets the required specifications.
Table 2: Quality Control Specifications for this compound Injection
| Test | Specification | Method Reference |
| Assay (this compound) | 93.0% - 107.0% of labeled amount (46.5 - 53.5 mg/mL for a 5% solution) | Titrimetric Method |
| Identification | Positive for sodium and fatty acids | USP <191> |
| pH | Approximately 9.5 | USP <791> |
| Bacterial Endotoxins | Not more than 1.4 USP Endotoxin (B1171834) Units per mg of morrhuate sodium | USP <85> |
| Particulate Matter | Meets the requirements of USP <788> | USP <788> |
| Sterility | Meets the requirements of USP <71> | USP <71> |
| Iodine Value of Fatty Acids | Not less than 130 | USP <401> |
| Acidity and Alkalinity | Conforms to USP monograph specifications | Titrimetric Method |
| Benzyl Alcohol Content | Within specified limits (if added) | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |
Detailed Methodologies for Key Quality Control Tests
I. Assay of this compound (Titrimetric Method)
This method is based on the titration of the fatty acids liberated from the sodium salts.
-
Transfer an accurately measured volume of the injection, equivalent to about 500 mg of this compound, to a separatory funnel.
-
Add 30 mL of 0.1 N sulfuric acid and 25 mL of hexane.
-
Shake gently and allow the layers to separate.
-
Drain the aqueous layer into a flask and wash the hexane layer with two 10 mL portions of water, adding the washings to the flask.
-
Titrate the excess sulfuric acid in the aqueous solution with 0.1 N sodium hydroxide, using a suitable indicator.
-
Perform a blank titration. The difference in the volume of 0.1 N sodium hydroxide consumed between the blank and the sample is used to calculate the amount of this compound.
II. Bacterial Endotoxins Test (USP <85>)
The Limulus Amebocyte Lysate (LAL) test is used to detect and quantify bacterial endotoxins.
-
Preparation of Solutions: Prepare a Standard Endotoxin Stock Solution and a series of standard endotoxin solutions. Prepare sample solutions by diluting the this compound Injection with LAL Reagent Water.
-
Method Suitability: Perform the test for interfering factors to ensure that the sample does not inhibit or enhance the reaction.
-
Procedure: The gel-clot, turbidimetric, or chromogenic method can be used as per USP <85> guidelines.
-
Calculation: Calculate the endotoxin concentration in the sample. The product complies if the endotoxin level is not more than 1.4 USP Endotoxin Units per mg of morrhuate sodium.[7]
III. Particulate Matter in Injections (USP <788>)
This test quantifies sub-visible particulate matter in the solution.
-
Method Selection: The Light Obscuration Particle Count Test is the preferred method. The Microscopic Particle Count Test can be used if the solution is not suitable for the light obscuration method.
-
Procedure (Light Obscuration):
-
Carefully mix the contents of the sample container.
-
Use a suitable particle counter to determine the number of particles of ≥10 µm and ≥25 µm.
-
The injection complies with the test if the average number of particles is within the USP-specified limits.
-
IV. Sterility Tests (USP <71>)
This test is performed to confirm the absence of viable microorganisms.
-
Method Selection: For oily solutions like this compound injection, membrane filtration is the method of choice.[8][9][10]
-
Procedure (Membrane Filtration):
-
Aseptically filter a specified volume of the injection through a 0.45 µm membrane filter.
-
Rinse the filter with a suitable sterile diluent to remove any antimicrobial properties of the product.
-
Transfer the membrane to appropriate culture media (e.g., Fluid Thioglycollate Medium for bacteria and Soybean-Casein Digest Medium for fungi).
-
Incubate for not less than 14 days and observe for microbial growth. The product passes the test if no growth is observed.
-
V. Iodine Value of the Fatty Acids (USP <401>)
The iodine value is a measure of the degree of unsaturation of the fatty acids.[11][12]
-
Isolate the fatty acids from the injection as described in the assay method.
-
Accurately weigh a quantity of the dried fatty acids and dissolve in chloroform.
-
Add a precise volume of iodobromide test solution, stopper, and allow to stand in the dark for 30 minutes with occasional shaking.
-
Add potassium iodide solution and water, and titrate the liberated iodine with 0.1 N sodium thiosulfate (B1220275), using starch as an indicator.
-
Perform a blank determination. The iodine value is calculated from the difference in the volume of sodium thiosulfate consumed.
Stability Studies
Stability testing is essential to determine the shelf-life and appropriate storage conditions for the this compound injection. A stability-indicating analytical method, typically an HPLC method, should be developed and validated.[13][14][15][16]
Forced Degradation Studies: To develop a stability-indicating method, the drug product should be subjected to forced degradation under various stress conditions:[17][18][19][20][21]
-
Acid and Base Hydrolysis: Exposure to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH).
-
Oxidation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Exposure to high temperatures.
-
Photodegradation: Exposure to light.
The analytical method must be able to separate the intact drug from any degradation products formed.
Visualizations
Caption: Workflow for the synthesis and formulation of this compound Injection.
References
- 1. researchgate.net [researchgate.net]
- 2. US1753790A - Method of preparing concentrated cod-liver oil - Google Patents [patents.google.com]
- 3. rcallahan.weebly.com [rcallahan.weebly.com]
- 4. fao.org [fao.org]
- 5. m.youtube.com [m.youtube.com]
- 6. drugfuture.com [drugfuture.com]
- 7. pharmtech.com [pharmtech.com]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. usp.org [usp.org]
- 10. microchemlab.com [microchemlab.com]
- 11. uspbpep.com [uspbpep.com]
- 12. scribd.com [scribd.com]
- 13. ijpsr.com [ijpsr.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. ajpsonline.com [ajpsonline.com]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Models Studying Sodium Morrhuate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo models utilized to study the effects of sodium morrhuate, a sclerosing agent. The following sections detail the primary animal model, experimental protocols, underlying mechanisms of action, and methods for data analysis.
Introduction
This compound, a mixture of sodium salts of the saturated and unsaturated fatty acids from cod liver oil, is a sclerosing agent used in the treatment of varicose veins, venous malformations, and lymphatic malformations.[1] Its therapeutic effect is achieved by inducing endothelial damage, leading to thrombus formation and subsequent fibrosis and obliteration of the treated vessel.[2][3] In vivo models are crucial for understanding the efficacy, mechanism of action, and safety profile of this compound.
In Vivo Models
The most extensively documented in vivo model for studying the effects of this compound is the rabbit ear vein model. This model is favored for its accessible and visible vasculature, allowing for direct observation and straightforward experimental procedures. While sclerotherapy is used for venous and lymphatic malformations, specific in vivo models detailing the use of this compound in these conditions are less common in the available literature. However, protocols for creating such models exist and can be adapted for studying this compound.
Rabbit Ear Vein Model
The rabbit ear vein model is a well-established and effective model for assessing the sclerosing properties of various agents, including this compound.[4][5]
Quantitative Data from Rabbit Ear Vein Model
| Sclerosant Concentration | Injection Volume (mL) | Clinical Outcome | Histological Outcome | Citation |
| 0.5% this compound | 0.25 | Immediate thrombosis | Immediate endothelial damage and thrombosis, but insufficient for endosclerosis. | [4][5] |
| 1.0% this compound | 0.25 | Immediate thrombosis | Immediate endothelial damage and thrombosis, with extravasated red blood cells at 1 hour and 2 days. | [4][5] |
| 2.5% this compound | 0.25 | Clinical endosclerosis | Histologic evidence of endosclerosis with microangiopathic recanalization. Extravasated red blood cells at 1 hour and 2 days. | [4][5] |
Experimental Protocol: Sclerotherapy in the Rabbit Ear Vein Model
-
Animal Model: New Zealand White rabbits are commonly used.
-
Anesthesia: Anesthesia is administered as per institutional guidelines to ensure the animal's welfare.
-
Site Preparation: The dorsal marginal ear vein is identified. The area is cleaned and prepared for injection.
-
Sclerosant Injection:
-
Post-injection Observation: The injection site is monitored for immediate reactions such as vasospasm, erythema, and thrombus formation.
-
Endpoint Analysis:
-
Clinical Assessment: The vessel is observed at various time points (e.g., 1 hour, 24 hours, 7 days, 30 days) for signs of sclerosis, such as hardening, discoloration, and disappearance of the vein.
-
Histopathological Analysis: At predetermined endpoints, the rabbit is euthanized, and the treated vein segment is excised for histological processing.
-
Models of Venous and Lymphatic Malformations
While specific protocols for this compound in animal models of venous and lymphatic malformations are not well-documented in the provided search results, existing models can be adapted.
-
Venous Malformation Model: A potential model involves the use of transgenic mice with Tie2 mutations, which are known to cause venous malformations.[2][3][6] Sclerotherapy with this compound could be performed on the resulting lesions to evaluate its efficacy.
-
Lymphatic Malformation Model: Sclerotherapy is a common treatment for lymphatic malformations.[7][8] Animal models of lymphatic malformations can be created, and the efficacy of this compound can be compared to other sclerosing agents.
Mechanism of Action of this compound
This compound exerts its sclerosing effect through a multi-step process initiated by direct damage to the vascular endothelium.[9]
The binding of this compound to endothelial cells is thought to trigger a signaling cascade leading to apoptosis (programmed cell death).[10] This initial injury attracts inflammatory cells, such as granulocytes, to the site.[9] The subsequent inflammatory response, coupled with the release of pro-thrombotic factors from hemolyzed red blood cells, leads to the formation of a stable thrombus that occludes the vessel. Over time, this thrombus is replaced by fibrous tissue, resulting in the permanent closure of the vein.
Experimental Workflows
A typical experimental workflow for evaluating this compound in an in vivo model involves several key stages, from animal preparation to data analysis.
Histopathological Analysis Protocol
Histopathological analysis is essential for confirming the mechanism of action and evaluating the extent of vessel damage and fibrosis.
1. Tissue Collection and Fixation:
-
At the designated endpoint, the animal is euthanized according to approved protocols.
-
The treated segment of the blood vessel is carefully excised.
-
The tissue is immediately fixed in 10% neutral buffered formalin for at least 24 hours to preserve its structure.
2. Tissue Processing and Embedding:
-
The fixed tissue is dehydrated through a series of graded ethanol (B145695) solutions.
-
The tissue is cleared in xylene.
-
The tissue is infiltrated with and embedded in paraffin (B1166041) wax to create a solid block.
3. Sectioning:
-
The paraffin block is sectioned into thin slices (typically 4-5 µm) using a microtome.
-
The sections are mounted on glass slides.
4. Staining:
-
Hematoxylin and Eosin (H&E) Staining: This is the standard stain for visualizing cellular morphology. Nuclei will stain blue/purple, and the cytoplasm and extracellular matrix will stain pink/red.[11]
-
Deparaffinize and rehydrate sections.
-
Stain with Hematoxylin.
-
Differentiate and blue the sections.
-
Counterstain with Eosin.
-
Dehydrate and mount.
-
-
Masson's Trichrome Staining: This stain is used to differentiate collagen from other tissues, which is crucial for assessing fibrosis.[11][12]
-
Deparaffinize and rehydrate sections.
-
Stain with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid.
-
Counterstain with aniline (B41778) blue.
-
Dehydrate and mount.
-
5. Microscopic Examination:
-
The stained slides are examined under a light microscope.
-
Key features to assess include:
-
Endothelial cell damage or loss.
-
Presence and organization of thrombus.
-
Inflammatory cell infiltration.
-
Extent of fibrosis and collagen deposition in the vessel wall and lumen.
-
Evidence of recanalization.
-
Data Presentation and Interpretation
All quantitative data should be summarized in tables for easy comparison. Statistical analysis should be performed to determine the significance of the observed effects. Histological findings can be scored semi-quantitatively to allow for statistical comparison between different treatment groups.
Conclusion
The rabbit ear vein model provides a robust and reproducible platform for the preclinical evaluation of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively study its sclerosing efficacy and underlying mechanisms. Further research is warranted to establish and characterize in vivo models of venous and lymphatic malformations for testing this compound, which will be crucial for expanding its therapeutic applications.
References
- 1. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 2. Rapamycin improves TIE2-mutated venous malformation in murine model and human subjects [bischofflab.hms.harvard.edu]
- 3. Rapamycin improves TIE2-mutated venous malformation in murine model and human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of sclerosing agents. Clinical and histologic effects of intravascular this compound, ethanolamine oleate, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of sclerosing agents. Clinical and histologic effects of intravascular this compound, ethanolamine oleate, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 9. This compound stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [The experimental study of lipo-sodium morrhuate promoting apoptosis of ECV-304 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Routine and special histochemical stains | Histopathology | VBCF [viennabiocenter.org]
- 12. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
How to prevent skin necrosis after sodium morrhuate extravasation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the prevention of skin necrosis following sodium morrhuate extravasation.
Troubleshooting Guides
Issue: Variability in Skin Necrosis Model
Question: We are observing inconsistent necrotic lesion sizes in our rat model following intradermal injection of this compound. What factors could be contributing to this variability?
Answer: Inconsistent lesion size in an extravasation model can stem from several factors. Based on protocols for similar necrotic agents, here are key areas to troubleshoot:
-
Injection Technique:
-
Depth of Injection: Ensure a consistent intradermal injection depth. Subcutaneous injection may lead to diffuse and less severe necrosis.
-
Injection Volume and Rate: Precise control over the injected volume and a consistent, slow injection rate are crucial. Rapid injection can cause inconsistent backpressure and variable distribution of the sclerosant.
-
Needle Gauge: Use a consistent, small-gauge needle (e.g., 30G) to minimize tissue trauma at the injection site.
-
-
Animal Model:
-
Strain and Age of Rats: Different rat strains can exhibit varying inflammatory responses. Ensure you are using a consistent strain (e.g., Sprague-Dawley) and age group, as skin thickness and healing capacity can vary.
-
Site of Injection: The dorsal skin of the rat is a common site. Shave the area carefully to ensure consistent visualization and injection. Variations in skin thickness across the dorsum can affect lesion development.
-
-
This compound Solution:
-
Concentration and Preparation: Meticulously prepare the this compound solution to the desired concentration for each experiment. Ensure it is fully dissolved and at a consistent temperature.
-
Storage: Follow the manufacturer's instructions for storage to prevent degradation of the product.
-
Issue: Difficulty in Assessing Treatment Efficacy
Question: We are testing a potential preventative agent, but it's difficult to quantify its effect on reducing skin necrosis. What are the best endpoints to measure?
Answer: To quantitatively assess the efficacy of a treatment, a combination of macroscopic and microscopic endpoints is recommended:
-
Macroscopic Evaluation:
-
Lesion Area Measurement: At predetermined time points (e.g., 24, 48, 72 hours, and then weekly), photograph the lesions with a ruler for scale. Use image analysis software to calculate the area of erythema, induration, and ulceration.
-
Clinical Scoring: Develop a scoring system for the severity of necrosis based on visual characteristics (e.g., color, presence of eschar, ulcer depth).
-
-
Histopathological Analysis:
-
Biopsy and Staining: Collect skin biopsies from the lesion sites at various time points. Perform standard Hematoxylin and Eosin (H&E) staining to assess the depth of necrosis, inflammatory cell infiltration, and vascular damage.
-
Immunohistochemistry: Use specific markers to quantify inflammation (e.g., CD45 for leukocytes), vascularity (e.g., CD31 for endothelial cells), and collagen deposition during the healing phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of skin necrosis following this compound extravasation?
A1: this compound, a mixture of sodium salts of fatty acids from cod liver oil, is a sclerosing agent. Its mechanism of action involves direct damage to the endothelium of blood vessels, leading to inflammation and thrombus formation.[1] When extravasated into the perivascular tissue, it is believed to cause significant cellular injury through several mechanisms:
-
Endothelial and Erythrocyte Damage: this compound has been shown to damage endothelial cells and red blood cells.[2] This direct cytotoxic effect likely contributes to tissue death.
-
Inflammatory Response: The cellular damage triggers an acute inflammatory response, with the recruitment of granulocytes.[2] While part of the healing process, an excessive inflammatory response can contribute to further tissue damage.
-
Ischemia: Damage to local blood vessels can lead to reduced blood flow (ischemia) in the affected area, further contributing to tissue necrosis.
Q2: Are there any established antidotes for this compound extravasation?
A2: There is a lack of evidence-based, specific antidotes for this compound extravasation.[3] While hyaluronidase (B3051955) is proposed for some irritant sclerosants to aid in their dispersal, its efficacy for this compound has not been definitively established in clinical or preclinical studies.[3] General management strategies for sclerosant extravasation are often based on anecdotal evidence and include:
-
Immediate Cessation of Injection: Stop the injection immediately if extravasation is suspected.[3]
-
Aspiration: Attempt to aspirate the extravasated solution back through the needle.
-
Dilution: Some practitioners advocate for infiltrating the area with normal saline to dilute the sclerosant.[3]
-
Topical Treatments: The application of topical nitroglycerin has been suggested to counteract vasospasm, but its effectiveness is not proven.
Q3: What is a suitable animal model to study the prevention of skin necrosis after this compound extravasation?
A3: A rat model of intradermal injection is a suitable and established method for studying extravasation-induced skin necrosis for various agents.[4] While a specific protocol for this compound is not extensively detailed in the literature, a robust model can be developed based on protocols for other vesicants. This typically involves the intradermal injection of a specific volume and concentration of the agent into the shaved dorsal skin of rats.[4] Key parameters to validate for this compound would include the optimal concentration and volume to induce a consistent and measurable necrotic lesion.
Experimental Protocols
Protocol: Rat Model of this compound-Induced Skin Necrosis
This protocol is a template based on established methods for other vesicants and requires optimization for this compound.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Acclimatization: Allow at least one week for acclimatization before the experiment.
2. Procedure:
-
Anesthesia: Anesthetize the rats using isoflurane (B1672236) or an appropriate intraperitoneal anesthetic cocktail.
-
Preparation: Shave the dorsal surface of the rat and cleanse the skin with an antiseptic solution.
-
Injection:
-
Draw up the desired concentration of this compound solution into a 1 mL syringe with a 30G needle.
-
Perform an intradermal injection of a specific volume (e.g., 100 µL) into the shaved dorsal skin.
-
Mark the injection site.
-
-
Post-Procedure:
-
Monitor the animals for recovery from anesthesia.
-
Provide appropriate postoperative analgesia.
-
3. Assessment:
-
Macroscopic:
-
Photograph the injection sites at 24, 48, and 72 hours, and then weekly for up to 4 weeks.
-
Measure the area of erythema, induration, and necrosis using image analysis software.
-
-
Histopathological:
-
At selected time points, euthanize a subset of animals and collect full-thickness skin biopsies of the lesion.
-
Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the tissue and stain with H&E for morphological analysis.
-
Data Presentation
Table 1: Hypothetical Quantitative Data for a Preclinical Study on a Novel Topical Treatment (NTT) for this compound Extravasation
| Treatment Group | N | Mean Ulcer Area at Day 7 (mm²) ± SD | % Reduction in Ulcer Area vs. Control | Histological Necrosis Score (0-4) at Day 7 ± SD |
| Control (Vehicle) | 10 | 112.5 ± 15.2 | - | 3.5 ± 0.5 |
| NTT (0.5%) | 10 | 85.3 ± 12.8 | 24.2% | 2.8 ± 0.6 |
| NTT (1.0%) | 10 | 62.1 ± 10.5 | 44.8% | 1.9 ± 0.4 |
| Hyaluronidase | 10 | 95.7 ± 14.1 | 14.9% | 3.1 ± 0.7 |
*p < 0.05 vs. Control; **p < 0.01 vs. Control
Note: This table presents hypothetical data for illustrative purposes.
Visualizations
Signaling Pathways
References
- 1. This compound - MeSH - NCBI [ncbi.nlm.nih.gov]
- 2. Mechanisms and Morphology of Cellular Injury, Adaptation, and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Treatment options in extravasation injury: an experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Management of Allergic Reactions to Sodium Morrhuate in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium morrhuate in clinical research. The information is designed to offer clear, actionable guidance on preventing and managing allergic reactions.
Troubleshooting Guides
This section provides systematic approaches to address specific issues that may arise during experiments involving this compound.
Issue 1: Patient develops a systemic reaction after this compound administration.
Symptoms: Dizziness, weakness, vascular collapse, asthma, respiratory depression, nausea, vomiting, or urticaria.[1] Anaphylactic reactions can occur within minutes of injection.[1]
Immediate Actions:
-
Stop the Injection: Immediately cease administration of this compound.
-
Assess the Patient: Quickly evaluate the patient's airway, breathing, and circulation (ABCs).
-
Administer Epinephrine (B1671497): For signs of anaphylaxis, epinephrine is the first-line treatment.
-
Position the Patient: Place the patient in a supine position with legs elevated, unless they are experiencing respiratory distress, in which case a position of comfort that allows for maximum airway opening should be chosen.
-
Provide Oxygen: Administer high-flow oxygen.
-
Administer Adjunctive Therapies: Depending on the symptoms, consider the use of antihistamines (H1 and H2 blockers) and corticosteroids.[2]
-
Monitor Vital Signs: Continuously monitor the patient's blood pressure, heart rate, and oxygen saturation.
-
Transfer to a Higher Level of Care: Arrange for immediate transfer to a medical facility equipped for emergency care.
Issue 2: Patient exhibits a localized reaction at the injection site.
Symptoms: Burning or cramping sensations, urticaria (hives), sloughing, and necrosis of tissue if extravasation occurs.[1]
Immediate Actions for Extravasation:
-
Stop the Infusion: Immediately halt the injection.[3]
-
Leave the Catheter in Place: Do not remove the intravenous catheter initially.
-
Aspirate Residual Drug: Attempt to aspirate any remaining drug from the catheter and surrounding tissue.[3]
-
Remove the Catheter: After aspiration, remove the catheter.
-
Elevate the Limb: Elevate the affected limb to help reduce swelling.[4]
-
Apply Compresses:
-
Cold Compresses: Generally recommended to cause vasoconstriction and limit the spread of the drug.[4] Apply for 15-20 minutes every 4-6 hours for the first 24-48 hours.[3]
-
Warm Compresses: May be considered in some cases to increase local blood flow and enhance drug removal, but this should be guided by specific institutional protocols.[4]
-
-
Notify a Physician: A physician should be notified immediately to assess the extent of the injury and determine if further intervention is needed.[3]
Frequently Asked Questions (FAQs)
Pre-Experiment / Screening
Q1: What are the main contraindications for using this compound?
A1: this compound is contraindicated in patients with a known hypersensitivity to the drug or to the fatty acids of cod liver oil.[2] It should also be avoided in individuals with acute superficial thrombophlebitis, underlying arterial disease, varicosities caused by tumors, uncontrolled diabetes mellitus, thyrotoxicosis, tuberculosis, neoplasms, asthma, sepsis, blood dyscrasias, and acute respiratory or skin diseases.[1][2]
Q2: Is a test dose of this compound recommended before administering a full dose?
A2: Yes, to assess for potential sensitivity, some clinicians recommend administering a test dose of 0.25 to 1 mL of a 5% this compound solution into a varicosity 24 hours prior to the full dose.[2]
During the Experiment
Q3: What are the initial signs of a hypersensitivity reaction to this compound?
A3: Initial signs can range from localized reactions like burning or cramping at the injection site and urticaria, to systemic symptoms such as dizziness, weakness, nausea, and respiratory distress.[1] Anaphylactic reactions can manifest rapidly, within minutes of injection.[1]
Q4: What should be immediately available in the clinical research setting when administering this compound?
A4: Due to the risk of severe allergic reactions, adequate facilities, medications (including epinephrine, antihistamines, and corticosteroids), and trained personnel for the treatment of anaphylaxis must be readily available.[1][2]
Post-Experiment / Data Interpretation
Q5: What is the incidence of allergic reactions to this compound?
A5: While precise, recent, large-scale clinical trial data on the incidence of allergic reactions specifically to this compound is limited, historical data and case reports indicate that such reactions, including anaphylaxis, can occur.[5][6] Hypersensitivity reactions are a known risk, though often described as rare.[1] It is crucial for researchers to be aware of this potential and be prepared to manage it.
Q6: How should adverse events related to this compound be documented and reported?
A6: All adverse events, including localized and systemic reactions, must be meticulously documented in the patient's research record. This should include the time of onset, a detailed description of the symptoms, all interventions performed, and the patient's response. Serious adverse events must be reported to the institutional review board (IRB) and the study sponsor in accordance with the clinical trial protocol and regulatory requirements.
Data Presentation
Table 1: Overview of Allergic Reactions to this compound
| Reaction Type | Common Symptoms | Onset | Management Priorities |
| Localized Hypersensitivity | Burning or cramping at injection site, localized urticaria (hives).[1] | Immediate | Stop injection, monitor for progression, symptomatic treatment. |
| Extravasation Injury | Severe pain, swelling, blistering, tissue necrosis.[1] | Immediate | Stop injection, aspirate residual drug, apply compresses, elevate limb.[3] |
| Systemic Hypersensitivity | Generalized urticaria, dizziness, weakness, nausea, vomiting, asthma, respiratory depression.[1] | Can be rapid (within minutes)[1] | Stop injection, supportive care, administer antihistamines and corticosteroids as needed.[2] |
| Anaphylaxis | Vascular collapse, severe respiratory distress, shock.[1] | Rapid (within minutes)[1] | Immediate epinephrine administration, airway management, circulatory support.[2] |
Experimental Protocols
Protocol 1: this compound Test Dose Administration
Objective: To assess for potential hypersensitivity to this compound prior to the administration of a full therapeutic dose.
Materials:
-
5% this compound Injection solution
-
Sterile syringe (1 mL) with a small bore needle
-
Antiseptic swabs
-
Emergency resuscitation equipment and medications (epinephrine, antihistamines, corticosteroids)
Procedure:
-
Obtain informed consent from the research participant, ensuring they understand the purpose and risks of the test dose.
-
Prepare the injection site over a small, uncomplicated varicosity by cleansing with an antiseptic swab.
-
Draw up 0.25 to 1 mL of the 5% this compound Injection into the sterile syringe.[2]
-
Administer the test dose intravenously into the varicosity.
-
Observe the patient for a minimum of 30 minutes for any immediate adverse reactions.
-
Instruct the patient to report any delayed reactions that may occur over the next 24 hours.
-
A full dose should only be administered after 24 hours if no signs of a local or systemic hypersensitivity reaction are observed.[2]
Interpretation:
-
Positive Reaction: The presence of a significant local reaction (e.g., extensive urticaria, severe inflammation) or any systemic symptoms (e.g., dizziness, difficulty breathing) indicates hypersensitivity. The full dose should not be administered.
-
Negative Reaction: The absence of a significant local or systemic reaction suggests a lower likelihood of hypersensitivity, and the researcher may proceed with the full dose with caution.
Mandatory Visualization
Caption: Workflow for managing adverse reactions to this compound.
Caption: Probable Type I hypersensitivity pathway for this compound allergy.
References
- 1. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Morrhuate Sodium (Professional Patient Advice) - Drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. What are current recommendations for treatment of drug extravasation? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound REACTIONS: REPORT OF TWO SEVERE REACTIONS DURING THE INJECTION TREATMENT OF VARICOSE VEINS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sodium Morrhuate Concentration for Lymphatic Malformations
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at optimizing the concentration of sodium morrhuate for the treatment of lymphatic malformations (LMs).
Frequently Asked Questions (FAQs)
Q1: What is the reported clinical concentration of this compound for treating lymphatic malformations?
A1: Clinical studies and case reports often cite the use of a 5% this compound solution for sclerotherapy of vascular malformations, including lymphatic malformations.[1][2] This concentration is sometimes used as a foam, prepared by mixing it with room air, to improve its distribution and contact with the endothelial lining of the malformation.[2]
Q2: What is the mechanism of action of this compound as a sclerosing agent?
A2: this compound is a detergent sclerosant. Its mechanism of action involves the disruption of endothelial cell membranes through interaction with cell surface lipids. This cellular damage initiates an inflammatory response, leading to thrombus formation and subsequent fibrosis, which ultimately obliterates the treated vessel.
Q3: What are the common side effects observed with this compound sclerotherapy?
A3: Common side effects associated with this compound injections include pain, swelling, and inflammatory reactions at the injection site.[1] Skin blistering and ulceration can also occur. While less common, systemic side effects have been reported.
Q4: How does the type of lymphatic malformation (macrocystic vs. microcystic) affect treatment efficacy?
A4: Sclerotherapy is generally more effective for macrocystic lymphatic malformations, which consist of large, fluid-filled cysts.[3][4] The larger cyst size allows for easier aspiration of lymphatic fluid and better distribution of the sclerosing agent. Microcystic lesions, composed of numerous small cysts, are more challenging to treat with sclerotherapy due to the difficulty in accessing all the small channels.[3][4]
Q5: Are there alternative sclerosing agents to this compound for lymphatic malformations?
A5: Yes, several other sclerosing agents are used, including bleomycin, doxycycline, ethanol, and OK-432 (Picibanil).[5][6] The choice of sclerosant often depends on the type and location of the malformation, as well as the physician's experience. Combined therapies, using more than one agent, have also been reported to be effective.[1]
Troubleshooting Guides
In Vitro Experimentation: Determining Optimal this compound Concentration
Issue: High variability in cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell suspension and accurate cell counting before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability.
-
-
Possible Cause 2: Uneven drug distribution.
-
Solution: After adding this compound to the wells, gently swirl the plate to ensure even mixing. Avoid vigorous shaking that could dislodge adherent cells.
-
-
Possible Cause 3: Edge effects on the microplate.
-
Solution: Avoid using the outermost wells of the microplate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Issue: Difficulty in interpreting dose-response curves.
-
Possible Cause 1: Inappropriate concentration range.
-
Solution: Conduct a pilot experiment with a wide range of this compound concentrations (e.g., logarithmic dilutions) to identify the dynamic range of the assay. Based on the pilot results, select a narrower range of concentrations for the definitive experiment to obtain a more detailed dose-response curve.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The cytotoxic effects of this compound may not be immediate. Perform a time-course experiment (e.g., 4, 12, 24, 48 hours) to determine the optimal incubation time for observing a clear dose-dependent effect on cell viability.
-
Issue: Contamination in cell cultures.
-
Possible Cause 1: Breach in sterile technique.
-
Solution: Strictly adhere to aseptic techniques when handling cell cultures. Work in a certified biological safety cabinet and use sterile reagents and equipment.
-
-
Possible Cause 2: Contaminated reagents.
-
Solution: Filter-sterilize all prepared solutions. Regularly test culture medium and supplements for contamination.
-
Experimental Protocols
Protocol 1: In Vitro Optimization of this compound Concentration using Lymphatic Endothelial Cells
This protocol outlines the steps to determine the optimal concentration of this compound that induces lymphatic endothelial cell (LEC) death while minimizing non-specific toxicity.
1. Cell Culture:
- Culture primary human dermal lymphatic endothelial cells (HDLECs) in endothelial cell growth medium supplemented with the necessary growth factors.[7][8][9][10]
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- Use cells between passages 3 and 6 for experiments to ensure phenotypic stability.
2. Cell Viability Assay (MTT Assay): [11][12][13][14][15]
- Seed HDLECs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare a series of dilutions of this compound in serum-free cell culture medium.
- Remove the culture medium from the wells and replace it with the different concentrations of this compound. Include a vehicle control (medium without this compound).
- Incubate the plates for a predetermined time (e.g., 24 hours).
- Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
- Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.
3. Data Analysis:
- Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Parameter | Experimental Detail |
| Cell Line | Primary Human Dermal Lymphatic Endothelial Cells (HDLECs) |
| Seeding Density | 5,000 - 10,000 cells/well in a 96-well plate |
| This compound Conc. | Logarithmic dilutions (e.g., 0.01% to 10%) |
| Incubation Time | 24 hours |
| Assay Method | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |
| Detection Wavelength | 570 nm |
| Endpoint | IC50 value determination |
Protocol 2: Investigating the Effect of this compound on the VEGF-C/VEGFR-3 Signaling Pathway
This protocol aims to determine if this compound affects the key signaling pathway involved in lymphatic vessel health and development.
1. Cell Treatment:
- Culture HDLECs in 6-well plates until they reach 80-90% confluency.
- Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
- Treat the cells with a sub-lethal concentration of this compound (e.g., IC20 value determined from the viability assay) for a specified time.
- Stimulate the cells with recombinant human VEGF-C.
2. Western Blot for VEGFR-3 Phosphorylation: [16][17][18][19][20]
- Lyse the cells and quantify the protein concentration.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST.
- Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-3 (p-VEGFR-3).
- After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip and re-probe the membrane with an antibody for total VEGFR-3 as a loading control.
3. ELISA for VEGF-C Secretion: [21][22][23][24]
- Collect the cell culture supernatant after treatment with this compound.
- Use a commercially available human VEGF-C ELISA kit.
- Follow the manufacturer's instructions to measure the concentration of VEGF-C in the supernatant.
4. Data Analysis:
- Quantify the band intensities from the Western blot using densitometry software.
- Calculate the ratio of p-VEGFR-3 to total VEGFR-3 to determine the relative phosphorylation level.
- Compare the VEGF-C concentration in the supernatant of treated cells to that of control cells.
| Parameter | Experimental Detail |
| Cell Line | Primary Human Dermal Lymphatic Endothelial Cells (HDLECs) |
| This compound Conc. | Sub-lethal concentration (e.g., IC20) |
| Stimulation | Recombinant Human VEGF-C |
| Western Blot Target | Phosphorylated VEGFR-3 (p-VEGFR-3) and Total VEGFR-3 |
| ELISA Target | Secreted VEGF-C |
| Data Analysis | Densitometry for Western blot, Standard curve for ELISA |
Visualizations
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound on lymphatic endothelial cells.
Caption: Workflow for investigating the effect of this compound on the VEGF-C/VEGFR-3 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoroscopy-guided foam sclerotherapy with this compound for peripheral venous malformations: Preliminary experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sclerotherapy vs. surgical excision for lymphatic malformations of the head and neck: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sclerotherapy in Lymphatic Malformations with Intralesional Hemorrhage: A Retrospective Comparison with Non-Hemorrhagic Lymphatic Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lymphatic malformations: mechanistic insights and evolving therapeutic frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sclerotherapy for lymphatic malformations of the head and neck in the pediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and Short-Term Culturing of Primary Lymphatic Endothelial Cells from Collecting Lymphatics: A Techniques Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Culture of Mouse Lymphatic Endothelial Cells from Lung Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Culturing Purifies Murine Lymph Node Lymphatic Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Primary Lymphatic Endothelial Cells [cellbiologics.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. ahajournals.org [ahajournals.org]
- 20. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. raybiotech.com [raybiotech.com]
- 22. cloud-clone.com [cloud-clone.com]
- 23. img.abclonal.com [img.abclonal.com]
- 24. assaygenie.com [assaygenie.com]
Technical Support Center: Pain Reduction in Sodium Morrhuate Sclerotherapy
This technical support center provides researchers, scientists, and drug development professionals with evidence-based troubleshooting guides and frequently asked questions (FAQs) to mitigate pain during sodium morrhuate injections.
Troubleshooting Guide: Managing Injection Pain
Pain during this compound sclerotherapy is a common issue stemming from the inflammatory response induced by the sclerosant. Below are potential solutions with supporting data.
Problem: Patients experience significant pain, burning, or cramping during the injection of this compound.
| Solution | Method | Efficacy Data (Visual Analog Scale - VAS) | Key Considerations |
| Skin Cooling | Application of a skin cooling system or cold compresses to the treatment area before and during injection. | A study on liquid sclerotherapy demonstrated significantly lower VAS pain scores with skin cooling compared to without (p < .0001).[1] | Simple, non-invasive, and can be easily incorporated into the existing workflow. |
| Topical Anesthetics | Application of a topical anesthetic cream (e.g., lidocaine (B1675312)/prilocaine mixture) to the injection sites prior to the procedure. | Can reduce the pain of needle insertion, but its effectiveness for the pain from the sclerosant injection itself may be limited unless applied for an extended period.[2] | Application time is crucial for effectiveness. May require application 30-60 minutes before the procedure. |
| Buffered Local Anesthetic Admixture | Compounding this compound with a buffered local anesthetic such as lidocaine with sodium bicarbonate. | Diluted and buffered lidocaine solutions are reported to be less painful upon injection.[3][4][5] Specific data for this compound mixtures is limited. | Requires careful calculation and compounding to ensure the stability and efficacy of the sclerosant. Adherence to sterile compounding standards is essential.[6][7][8][9] |
| Post-Procedure Analgesia | Administration of oral analgesics (e.g., acetaminophen) or, in some cases, opioids after the procedure. | Post-procedure opioid medication has been shown to lead to a rapid diminution of pain following prolotherapy with dextrose and this compound.[10] | This is a reactive rather than a preventative measure. |
Signaling Pathway of this compound-Induced Pain
The pain associated with this compound injection is primarily due to the inflammatory response triggered by endothelial cell damage.
Experimental Workflow for Evaluating Pain Reduction Methods
This workflow outlines a study design to compare different pain reduction strategies during this compound sclerotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the detailed methodology for using skin cooling to reduce pain during this compound injections?
A1: Based on a study demonstrating its efficacy, the following protocol can be adapted:
-
Equipment: A skin cooling device that delivers a continuous flow of cold air or reusable cold packs/compresses.
-
Pre-injection: Apply the cooling agent to the entire area to be treated for approximately 3-5 minutes immediately before starting the injections. The skin should feel numb to the touch.
-
During injection: Continue to apply the cooling agent to the specific site being injected. If using a cold air device, the nozzle can be held by an assistant, directed at the needle entry point. If using a cold pack, it can be briefly lifted and reapplied as injections are administered.
-
Post-injection: The cooling agent can be applied for a few minutes after the injections are completed to help reduce immediate discomfort and potential swelling.[11][12]
Q2: What is a general protocol for compounding this compound with a local anesthetic?
-
Objective: To buffer the acidic pH of the local anesthetic and dilute the sclerosant to a less painful concentration, while maintaining its sclerosing efficacy.
-
Materials:
-
5% this compound solution
-
1% or 2% Lidocaine hydrochloride (without epinephrine)
-
8.4% Sodium Bicarbonate solution
-
Sterile empty vials
-
Sterile syringes and needles
-
Laminar flow hood or other sterile compounding environment
-
-
General Procedure (Example Ratio - requires validation):
-
In a sterile environment, draw up a specific volume of this compound solution (e.g., 2 mL of 5% solution).
-
In a separate sterile syringe, draw up a volume of lidocaine (e.g., 1 mL of 1% lidocaine).
-
In another sterile syringe, draw up a small volume of 8.4% sodium bicarbonate (e.g., 0.1 mL for every 1 mL of lidocaine) to buffer the lidocaine.[4]
-
Inject the lidocaine and sodium bicarbonate into a sterile empty vial and gently mix.
-
Inject the this compound solution into the same vial and gently agitate to ensure a homogenous mixture.
-
Visually inspect for any precipitation or changes in color. If any are observed, the mixture should be discarded.
-
The final concentration of this compound will be diluted. The clinical efficacy of the diluted solution must be considered.
-
-
Important Considerations:
-
The chemical compatibility and stability of this specific mixture have not been extensively studied. Any compounded mixture should be used immediately.
-
Altering the pH and concentration of this compound may impact its sclerosing effectiveness.
-
Strict adherence to USP <797> or equivalent sterile compounding standards is mandatory to prevent contamination.[8][9]
-
Q3: How does the pain of sclerotherapy with this compound compare to other varicose vein treatments?
A3: Sclerotherapy is generally considered to be less painful than more invasive procedures like vein stripping. A comparison of intraoperative and postoperative pain using a Visual Analog Scale (VAS) where 0 is no pain and 10 is the worst imaginable pain, provides the following general estimates:
-
Sclerotherapy: Intraoperative VAS score of approximately 3/10 and postoperative VAS score of 4/10.[13]
-
Vein Stripping Surgery: Intraoperative VAS score of 0/10 (under anesthesia) and a postoperative VAS score of 7/10.[13]
-
Endovenous Thermal Ablation: Intraoperative VAS score of 3/10 and a postoperative VAS score of 5/10.[13]
Q4: What is the underlying mechanism of pain caused by this compound?
A4: this compound is a mixture of sodium salts of fatty acids derived from cod liver oil. As a sclerosing agent, it functions by inducing a controlled chemical phlebitis.[14] The mechanism of pain involves:
-
Endothelial Damage: this compound directly damages the endothelial cells lining the blood vessel. This is thought to occur through its surfactant properties, which disrupt the cell membrane lipids.[14]
-
Inflammatory Response: The endothelial damage triggers an acute inflammatory response. This involves the release of various inflammatory mediators, including prostaglandins, bradykinin, and histamine.[15][16][17][18]
-
Nociceptor Activation: These inflammatory mediators directly stimulate and sensitize nociceptors (pain receptors) in the vessel wall and surrounding tissues, leading to the sensation of pain, burning, and cramping.[19]
-
Thrombosis: The inflammatory cascade also leads to thrombus formation, which occludes the vein and eventually leads to its fibrosis and obliteration. This process can also contribute to post-procedural discomfort.
Logical Relationship Diagram for Troubleshooting Pain
This diagram illustrates the decision-making process for managing pain during this compound injections.
References
- 1. Impact of Cooling on Lowering the Pain Threshold in Patients Undergoing Sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. veindoctor.com [veindoctor.com]
- 3. sfhgl.org [sfhgl.org]
- 4. researchgate.net [researchgate.net]
- 5. Buffered lidocaine 1%/epinephrine 1:100,000 with sodium bicarbonate (sodium hydrogen carbonate) in a 3:1 ratio is less painful than a 9:1 ratio: A double-blind, randomized, placebo-controlled, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashp.org [ashp.org]
- 7. Pharmacy Compounding News — Restore Health Consulting [restorehealthconsulting.squarespace.com]
- 8. ashp.org [ashp.org]
- 9. nhia.org [nhia.org]
- 10. Dextrose and Morrhuate Sodium Injections (Prolotherapy) for Knee Osteoarthritis: A Prospective Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sipderm.com [sipderm.com]
- 12. Recovery from Sclerotherapy: Do’s and Don’ts After Sclerotherapy for Best Results [navascularclinic.com]
- 13. phlebologyglobaladvances.com [phlebologyglobaladvances.com]
- 14. This compound stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelial injury in the initiation and progression of vascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving Pre-Clinical Development of Novel Interventions to Treat Pain: Insanity is doing the same thing over and over and expecting different results - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pathophysiology of bradykinin and histamine mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Pathophysiology of Pain - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
Long-term stability of sodium morrhuate solutions for laboratory use.
This guide provides essential information for researchers, scientists, and drug development professionals on the long-term stability of sodium morrhuate solutions for laboratory use. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical laboratory applications?
A1: this compound is a mixture of the sodium salts of saturated and unsaturated fatty acids derived from cod liver oil.[1][2] In a laboratory setting, it is primarily used in preclinical research and formulation development as a sclerosing agent to study its effects on blood vessels and for potential therapeutic applications.[1][2]
Q2: What is the recommended procedure for storing this compound solutions?
A2: For optimal stability, this compound solutions should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1] Short-term excursions are permitted within the range of 15°C to 30°C (59°F to 86°F).[1] It is crucial to protect the solution from light to prevent potential photodegradation. For longer-term storage, refrigeration at 2°C to 8°C may be considered, although this may increase the likelihood of precipitation (see Troubleshooting section).
Q3: What is the expected appearance of a freshly prepared this compound solution?
A3: A freshly prepared this compound solution should be a clear, pale-yellowish liquid.[1] Due to its composition of fatty acid salts, the solution has a tendency to froth, especially upon agitation.[1][3]
Q4: How long can I expect a this compound solution to remain stable after preparation?
A4: The long-term stability depends on storage conditions, concentration, and the presence of preservatives like benzyl (B1604629) alcohol.[1] While specific data is limited, it is best practice to use freshly prepared solutions. For stored solutions, it is imperative to conduct stability studies under your specific laboratory conditions. The table below provides representative data on the stability of a 5% this compound solution under different storage scenarios.
Quantitative Stability Data
The following table summarizes representative stability data for a 5% (50 mg/mL) this compound solution.
| Storage Condition | Timepoint | Concentration (% of Initial) | Appearance | pH |
| 20-25°C, Protected from Light | 0 days | 100.0% | Clear, pale yellow | 9.5 |
| 30 days | 98.5% | Clear, pale yellow | 9.4 | |
| 90 days | 95.2% | Clear, slight darkening | 9.2 | |
| 180 days | 91.8% | Clear, yellow | 9.0 | |
| 2-8°C, Protected from Light | 0 days | 100.0% | Clear, pale yellow | 9.5 |
| 30 days | 99.8% | Clear, pale yellow | 9.5 | |
| 90 days | 99.1% | Clear, pale yellow | 9.4 | |
| 180 days | 98.5% | Clear, pale yellow | 9.4 | |
| 40°C, Protected from Light (Accelerated) | 0 days | 100.0% | Clear, pale yellow | 9.5 |
| 30 days | 92.3% | Clear, yellow | 9.1 | |
| 90 days | 85.1% | Yellow, slight haze | 8.8 | |
| 180 days | 78.4% | Yellow-brown, hazy | 8.5 |
Note: This data is representative and for illustrative purposes. Actual stability will vary based on the specific formulation and storage containers.
Troubleshooting Guide
Issue 1: The solution appears cloudy or contains a precipitate.
-
Cause: this compound, being a mixture of fatty acid salts, can precipitate out of solution, especially at lower temperatures or after long-term storage.[1][3] This is a common occurrence.
-
Solution:
-
Visually inspect the solution for particulate matter.[1]
-
Gently warm the vial in a hot water bath.[1][3] The precipitate should redissolve, and the solution should become clear.[1][3]
-
Do not use the solution if the solid matter does not completely dissolve upon warming.[1]
-
To prevent recurrence, consider storing the solution at the higher end of the recommended temperature range (around 25°C) if your protocol allows.
-
Issue 2: The solution has changed color (darkened).
-
Cause: A significant color change, such as darkening to yellow or brown, may indicate chemical degradation of one or more components of the fatty acid mixture, potentially through oxidation.
-
Solution:
-
Compare the solution to a freshly prepared standard or a retained sample from the same batch.
-
If the discoloration is significant, it is recommended to discard the solution as its purity may be compromised.
-
Ensure that the solution is being stored protected from light, as light exposure can accelerate degradative processes.
-
Issue 3: The pH of the solution has shifted significantly.
-
Cause: A change in pH can indicate degradation, such as the hydrolysis of the fatty acid salts. The pH of a standard 50 mg/mL solution is typically adjusted to around 9.5.[1]
-
Solution:
-
Measure the pH of the solution using a calibrated pH meter.
-
If the pH has deviated by more than one unit from the initial value, it suggests a change in the chemical composition.
-
The solution should be discarded, and a fresh batch should be prepared.
-
Below is a decision tree to guide you through troubleshooting common issues with this compound solutions.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a representative High-Performance Liquid Chromatography (HPLC) method for quantifying this compound and detecting its degradation products. This method can serve as a starting point for developing a validated in-house stability-indicating assay.[4]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid
-
Purified water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL. Create working standards by diluting the stock solution with the mobile phase.
-
Test Solution: Dilute the this compound solution to be tested with the mobile phase to a final concentration within the calibration range of the assay.
4. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the test solutions.
-
Monitor the chromatogram for the main this compound peak(s) and any new peaks that may indicate degradation products.
-
Quantify the concentration of this compound in the test samples using the calibration curve. The stability is often assessed by calculating the percentage of the initial concentration remaining at each time point.
The workflow for conducting a comprehensive stability study is outlined in the diagram below.
References
Technical Support Center: Mitigating Hemolysis as a Side Effect of Sodium Morrhuate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium morrhuate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of hemolysis as a side effect during in vitro and in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause hemolysis?
A1: this compound is a sclerosing agent, a mixture of sodium salts of the saturated and unsaturated fatty acids derived from cod liver oil.[1][2] It is used to treat uncomplicated small varicose veins.[1][3] Its therapeutic effect stems from its ability to cause inflammation and thrombus formation within a vein, leading to its obliteration.[1][3] The hemolytic action of this compound is a direct result of its surfactant properties, which disrupt the erythrocyte (red blood cell) membrane, leading to the release of hemoglobin.[4]
Q2: What is the expected level of hemolysis with this compound in vitro?
A2: A study has shown that a 0.05% solution of this compound can cause approximately 84.0% (+/- 0.8% SEM) hemolysis in washed red blood cells.[4] This high level of hemolysis underscores the importance of developing mitigation strategies in experimental settings.
Q3: Are there any known strategies to mitigate this compound-induced hemolysis?
A3: While direct studies on mitigating this compound-induced hemolysis are limited, research on other surfactant-induced hemolysis suggests a promising approach. The addition of phosphatidylcholine has been shown to reduce the hemolytic activity of various surfactants.[5] This is a key area for investigation for researchers working with this compound.
Q4: What are the critical controls for an in vitro hemolysis assay with this compound?
A4: To ensure the validity of your hemolysis assay results, the following controls are essential:
-
Negative Control (0% Hemolysis): Red blood cells incubated in a buffer solution (e.g., PBS) without this compound. This establishes the baseline for spontaneous hemolysis.
-
Positive Control (100% Hemolysis): Red blood cells treated with a known lysing agent, such as Triton X-100 or through freeze-thaw cycles, to induce complete hemolysis.
-
Vehicle Control: Red blood cells incubated with the solvent used to dissolve the this compound to ensure the vehicle itself is not causing hemolysis.
-
Test Article Control: Red blood cells incubated with this compound at various concentrations to determine the dose-dependent hemolytic effect.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro hemolysis assays with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Hemolysis in Negative Control | 1. Improper handling of red blood cells (RBCs) leading to mechanical stress.2. Suboptimal storage conditions for RBCs.3. Contaminated reagents or glassware. | 1. Handle RBCs gently; avoid vigorous vortexing or pipetting.2. Use freshly collected RBCs whenever possible. If stored, ensure they are kept at 4°C for a limited time.3. Use sterile, fresh reagents and meticulously clean glassware. |
| Inconsistent Results Between Replicates | 1. Inaccurate pipetting of this compound or RBC suspension.2. Inconsistent mixing of the assay plate.3. Variability in the age or source of RBCs. | 1. Calibrate pipettes regularly and use proper pipetting techniques.2. Ensure thorough but gentle mixing of all wells.3. Use RBCs from the same donor and of a similar age for a set of experiments. |
| Erythrocyte Aggregation in Assay Wells | 1. High concentrations of this compound.2. Properties of the assay buffer. | 1. Observe for aggregation at different concentrations and note the threshold.2. Consider using a flushing medium like saline, which has been shown to disperse red cell aggregates induced by other agents.[6] Pre-treatment of surfaces with heparinized saline may also reduce aggregation.[6] |
| Low or No Hemolysis at Expected Concentrations | 1. Incorrect preparation of this compound solution.2. Degraded this compound.3. Insufficient incubation time. | 1. Double-check calculations and preparation of the stock and working solutions.2. Use a fresh, properly stored batch of this compound.3. Ensure the incubation time is sufficient for hemolysis to occur (e.g., 30-60 minutes). |
III. Experimental Protocols
A. In Vitro Hemolysis Assay for this compound
This protocol is a standard method for quantifying the hemolytic potential of this compound.
Materials:
-
This compound
-
Freshly collected whole blood (with anticoagulant, e.g., EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (for positive control)
-
96-well microplates
-
Spectrophotometer (plate reader)
Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Centrifuge whole blood at 1000 x g for 10 minutes at 4°C.
-
Aspirate and discard the supernatant and buffy coat.
-
Wash the RBC pellet with 5 volumes of cold PBS and centrifuge again. Repeat this step three times.
-
After the final wash, resuspend the RBC pellet in PBS to achieve a 2% (v/v) RBC suspension.
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in PBS.
-
Perform serial dilutions to obtain a range of desired concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the 2% RBC suspension to each well.
-
Add 100 µL of the corresponding this compound dilution, PBS (negative control), or Triton X-100 (positive control) to the wells.
-
Incubate the plate at 37°C for 60 minutes with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 800 x g for 10 minutes.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
-
-
Calculation of Percent Hemolysis:
-
Percent Hemolysis (%) = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
B. Protocol for Mitigating Hemolysis with Phosphatidylcholine
This protocol is designed to investigate the potential of phosphatidylcholine to reduce this compound-induced hemolysis.
Materials:
-
Same as the in vitro hemolysis assay protocol
-
Egg Phosphatidylcholine (PC)
Methodology:
-
Preparation of this compound-Phosphatidylcholine Formulations:
-
Prepare solutions of this compound and phosphatidylcholine in PBS.
-
Create a series of formulations with a fixed concentration of this compound and varying concentrations of phosphatidylcholine. The molar ratio of surfactant to phospholipid is a critical parameter to vary.
-
-
Assay Procedure:
-
Follow the same procedure as the standard in vitro hemolysis assay, using the this compound-phosphatidylcholine formulations as the test samples.
-
Include controls for this compound alone and phosphatidylcholine alone to assess their individual effects.
-
-
Data Analysis:
-
Calculate the percent hemolysis for each formulation.
-
Plot percent hemolysis against the molar ratio of phosphatidylcholine to this compound to determine the concentration-dependent mitigating effect.
-
IV. Visualizations
A. Hypothetical Signaling Pathway for Surfactant-Induced Hemolysis
Caption: Hypothetical pathway of surfactant-induced hemolysis.
B. Experimental Workflow for Assessing Mitigation Strategies
Caption: Workflow for testing hemolysis mitigation strategies.
C. Logical Relationship for Troubleshooting High Background Hemolysis
Caption: Troubleshooting logic for high background hemolysis.
References
- 1. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. biomedicus.gr [biomedicus.gr]
- 3. drugs.com [drugs.com]
- 4. This compound stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mitigating effects of phosphatidylcholines on bile salt- and lysophosphatidylcholine-induced membrane damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention and dispersion of contrast media induced red cell aggregates. An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize hyperpigmentation after sodium morrhuate sclerotherapy.
This technical support guide provides researchers, scientists, and drug development professionals with strategies to minimize hyperpigmentation, a common adverse event following sodium morrhuate sclerotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of hyperpigmentation after this compound sclerotherapy?
Hyperpigmentation following sclerotherapy is primarily a result of hemosiderin deposition.[1][2][3] The sclerosant, this compound, induces endothelial damage, leading to the destruction of the vein.[1][3][4] This process can cause erythrocytes (red blood cells) to extravasate into the surrounding dermal tissue.[4][5] As these red blood cells break down, hemoglobin is released and subsequently degrades into hemosiderin, an iron-storage protein.[1][3] This hemosiderin is then deposited in the dermis, causing a visible brown or discolored staining of the skin.[1][3] Additionally, the inflammatory response triggered by the procedure can stimulate melanocytes, potentially contributing to increased melanin (B1238610) production and further darkening of the skin.[2][5][6]
Q2: What procedural factors during sclerotherapy can influence the risk of hyperpigmentation?
Several in-procedure techniques can modulate the risk of developing hyperpigmentation:
-
Sclerosant Concentration and Volume: Using high concentrations of the sclerosing agent or excessive plunger pressure can cause aggressive damage to the vein, increasing the likelihood of hyperpigmentation.[1][2]
-
Injection Technique: The experience level of the practitioner is crucial.[1][2] Excessive injection pressure is associated with a higher risk of staining.[2]
-
Immediate Post-Injection Compression: Applying manual compression to the vein immediately after injection can help close it and prevent it from refilling with blood, which avoids trapping blood that leads to hemosiderin staining.[1]
-
Thrombus Formation: Sclerotherapy initiates local thrombus (clot) formation. If this clot is excessive, it can prolong inflammation and lead to hyperpigmentation as the clot extravasates and deposits iron into the tissues.[4][5]
Q3: What are the key post-procedural strategies to minimize hyperpigmentation?
Post-procedural care is critical for minimizing the incidence and severity of hyperpigmentation.
-
Compression Therapy: Consistent use of compression stockings is a primary strategy.[2][7][8] Compression minimizes the re-entry of blood into the treated vessel, improves venous flow, and reduces venous pressure, thereby decreasing red blood cell extravasation.[9][10]
-
Sun Protection: Strict avoidance of sun exposure and diligent use of high-SPF sunscreen (SPF 30+ indoors, SPF 50+ outdoors) is essential.[7][8] UV radiation can exacerbate hyperpigmentation.[8][11]
-
Topical Agents: Several topical agents may aid in reducing pigmentation. These include Vitamin C, which has antioxidant properties, and other lightening agents like hydroquinone, kojic acid, and niacinamide that can inhibit melanin synthesis or transfer.[7][8][9]
-
Avoid Certain Medications and Supplements: Patients should avoid non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which can increase bruising.[9] It is also recommended to avoid supplemental iron, as hyperpigmentation is linked to iron in the blood.[10]
Q4: Are there any systemic treatments that can help prevent this complication?
Yes, research into systemic venoactive drugs has shown promise. A randomized clinical trial investigated the use of sulodexide (B110003), a venoactive drug, in reducing post-sclerotherapy hyperpigmentation. The study found that pre- and post-treatment with sulodexide significantly reduced the incidence and total area of hyperpigmentation compared to a standard protocol.[12][13]
Troubleshooting Guide
Issue: Hyperpigmentation has developed despite preventative measures.
Possible Causes and Solutions:
-
Inadequate Compression:
-
Troubleshooting: Verify the compression class and duration of wear prescribed in the experimental protocol. A study demonstrated that extended compression can decrease hyperpigmentation rates.
-
Recommendation: Ensure consistent adherence to the compression schedule, typically for at least 7-14 days post-procedure.[9]
-
-
Excessive Thrombus Formation:
-
Troubleshooting: Palpate the treated area for hard, tender spots which may indicate a trapped coagulum.[4] This is more frequent in larger treated vessels.[6]
-
Recommendation: Consider a follow-up appointment approximately two weeks post-procedure to perform a microthrombectomy. This involves using a needle to release the trapped thrombus, which can reduce inflammation and subsequent staining.[4]
-
-
Underlying Venous Reflux:
-
Troubleshooting: If hyperpigmentation is persistent or severe, it may indicate untreated underlying venous reflux, where pressure from deeper veins pushes blood into superficial vessels.[2] This can lead to persistent leakage of red blood cells.
-
Recommendation: A thorough assessment with duplex ultrasound is required to identify and treat any sources of venous reflux.[1]
-
-
Patient-Specific Factors:
-
Troubleshooting: Certain factors increase risk, such as darker skin types (which may have more reactive melanocytes) and the use of specific medications like Minocycline.[2][3]
-
Recommendation: For persistent pigmentation, advanced dermatological treatments may be considered. These include topical lightening agents, chemical peels (e.g., salicylic (B10762653) or glycolic acid), and light-based therapies like Q-switched lasers (650nm, 694nm, or 755nm) which are effective at targeting hemosiderin pigment.[2][9][10][14]
-
Data & Protocols
Quantitative Data Summary
The following tables summarize data on the incidence of hyperpigmentation and the efficacy of preventative strategies from cited literature.
Table 1: Incidence of Post-Sclerotherapy Hyperpigmentation
| Sclerosing Agent | Reported Incidence Rate | Persistence > 1 Year | Source |
| General Sclerotherapy | 10% - 30% | ~10% | [6] |
| Polidocanol (B41958) | 7.4% - 32.5% | Up to 17.5% (foam) | [15] |
| Sodium Tetradecyl Sulfate (STS) | 11% - 80% | 1% - 2% | [16] |
| All Agents (General) | 9% - 30% | ~1% (permanent) | [10] |
Table 2: Efficacy of Sulodexide in Preventing Hyperpigmentation
| Group | Treatment Protocol | Incidence of Hyperpigmentation (1 Month) | Average Area of Hyperpigmentation | Source |
| Group A | Sulodexide (oral, twice daily) 7 days pre-procedure, continued for 3 months + Standard Protocol | 8.7% | 10.7% | [12][13] |
| Group B | Standard Protocol only | 14.8% | 18.2% | [12][13] |
*Standard Protocol: Sclerotherapy with polidocanol followed by 20-30 mmHg compression stockings for 7 days.[12][13]
Experimental Protocols
Protocol 1: Clinical Trial of Sulodexide for Hyperpigmentation Prevention
-
Objective: To evaluate if the addition of sulodexide to a standard sclerotherapy protocol reduces the occurrence of post-sclerotherapy hyperpigmentation.[12][13]
-
Study Design: Prospective, multicenter, randomized controlled trial.[12][13]
-
Participants: Patients with telangiectasia, reticular veins, or varicose veins. Exclusion criteria included reflux in the deep system or saphenous veins.[12][13]
-
Methodology:
-
Randomization: Patients were randomized into two parallel groups.
-
Group A (Treatment): Received an oral dose of sulodexide twice daily, starting 7 days before the scheduled sclerotherapy and continuing for 3 months post-procedure.[12]
-
Group B (Control): Received only the standard sclerotherapy protocol.[12]
-
Sclerotherapy Procedure: Polidocanol was used as the sclerosing agent for all patients.[12][13]
-
Post-Procedure Care: All patients in both groups used 20-30 mmHg compression stockings for 7 days following the procedure.[12][13]
-
Follow-up & Analysis: Control photographs were taken before treatment. Follow-up examinations occurred at 1 and 3 months. A computerized analysis was used to measure the incidence of hyperpigmentation, the total area of hyperpigmentation, and changes in skin tone.[12][13]
-
-
Reference: Gonzalez Ochoa AJ, et al. J Vasc Surg Venous Lymphat Disord. 2021.[12]
Visualizations
Signaling & Experimental Workflow Diagrams
Caption: Pathophysiological pathway of post-sclerotherapy hyperpigmentation.
Caption: Pre-clinical experimental workflow for testing a novel agent.
References
- 1. veinhealth.com.au [veinhealth.com.au]
- 2. melbournelegveincentre.com.au [melbournelegveincentre.com.au]
- 3. How to Get Rid of Brown Marks After Sclerotherapy? - Aakash Healthcare [aakashhealthcare.com]
- 4. How to Avoid Brown Marks and Staining After Sclerotherapy | A Guide for Healthcare Professionals [veincare.academy]
- 5. Brown Marks [veincare.academy]
- 6. How to manage complications after sclerotherapy - Servier - PhlebolymphologyServier – Phlebolymphology [phlebolymphology.org]
- 7. Battling Brown Spots: Your Guide to Hyperpigmentation After Foam Sclerotherapy — Dream Vein Clinic [dreamvein.com]
- 8. health.veininstitutenj.com [health.veininstitutenj.com]
- 9. Post-Sclerotherapy Skin Discoloration: Treatment Options | Authentic K-Beauty | Fast Worldwide Shipping [koreancosmetics.cy]
- 10. veininstitutejax.com [veininstitutejax.com]
- 11. venasmart.com [venasmart.com]
- 12. Reducing hyperpigmentation after sclerotherapy: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. veincenter.doctor [veincenter.doctor]
- 15. Combined Laser Therapy for Post-sclerotherapy Hyperpigmentation Following Nicolau Syndrome: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complications and Adverse Sequelae of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]
Troubleshooting inconsistent outcomes in sodium morrhuate experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium morrhuate. The information is designed to address common issues and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sterile solution containing the sodium salts of the saturated and unsaturated fatty acids derived from cod liver oil.[1] Its primary mechanism of action as a sclerosing agent is to induce inflammation and damage to the vascular endothelium (the inner lining of blood vessels).[2][3] This damage triggers a cascade of events, including thrombus (blood clot) formation and subsequent fibrosis (the formation of fibrous tissue), ultimately leading to the obliteration of the treated vessel.[2][3]
Troubleshooting Inconsistent Experimental Outcomes
Q2: We are observing significant variability in endothelial cell death between experiments. What are the potential causes?
Inconsistent endothelial cell death can arise from several factors:
-
Batch-to-Batch Variability of this compound: Since this compound is derived from a natural source (cod liver oil), its fatty acid composition can vary between batches.[4][5][6] This variability in constituents like arachidonate (B1239269) can lead to differences in cytotoxic potency.[2]
-
Solution Preparation and Stability: The stability of the this compound solution is critical. Factors such as pH, temperature, and exposure to light can affect its degradation and efficacy.[7][8] Improperly prepared or stored solutions can lead to inconsistent results.
-
Foam Preparation and Stability (if applicable): If using a foam preparation, inconsistencies in foam density, bubble size, and stability can significantly impact its contact time with endothelial cells and thus its effectiveness.[9][10] The Tessari method is a common technique for foam preparation, and variations in its execution can lead to different foam qualities.[7][10][11][12][13]
-
Cell Culture Conditions: Variations in cell density, passage number, and overall health of the endothelial cell cultures can affect their susceptibility to this compound.
Q3: Our in vivo animal model experiments are showing inconsistent levels of vessel occlusion. What should we investigate?
Similar to in vitro studies, variability in in vivo outcomes can be attributed to:
-
This compound Formulation: Inconsistencies in the preparation of the sclerosing solution or foam will directly impact in vivo efficacy.
-
Injection Technique: The volume, concentration, and rate of injection, as well as the precise location of the injection, are critical parameters that can influence the extent of vessel damage and subsequent occlusion.
-
Animal-Specific Factors: Biological variability between animals, including differences in vessel size and blood flow dynamics, can contribute to varied outcomes.
Q4: How can we minimize variability in our this compound experiments?
To improve the consistency of your results, consider the following:
-
Quality Control of this compound: If possible, obtain a certificate of analysis for each batch of this compound to assess its fatty acid profile. Alternatively, perform your own fatty acid analysis to characterize each batch before use.
-
Standardize Protocols: Develop and strictly adhere to standardized protocols for solution and foam preparation, storage, and administration.
-
Control Experimental Conditions: Maintain consistent cell culture conditions and use animals of a similar age and weight in your in vivo studies.
-
Include Proper Controls: Always include positive and negative controls in your experiments to help identify sources of variability.
Data Presentation
Table 1: Reported Cytotoxic Effects of this compound on Various Cell Types
| Cell Type | Concentration/Dilution | Observed Effect | Reference |
| Human Endothelial Cells | 1:1000 dilution | 35.5% (± 6.6%) destruction (measured by chromium 51 release) | [2] |
| Granulocytes | 1:50 to 1:300 dilutions | Prompt aggregation and cytotoxicity (measured by trypan blue exclusion and lactate (B86563) dehydrogenase release) | [2] |
| Erythrocytes | 0.05% | 84.0% (± 0.8% SEM) hemolysis | [2] |
| ECV-304 (Endothelial Cell Line) | Not specified | 22.23% apoptosis rate (lipo-sodium morrhuate formulation) | [4] |
Table 2: Factors Influencing the Stability of Sclerosing Foams
| Factor | Influence on Foam Stability | Recommendations | Reference |
| Surfactant | Different surfactants significantly affect foam half-life. Poloxamer 188 has been shown to enhance stability. | Select an appropriate surfactant and use it consistently. | [9] |
| Gas Composition | The type of gas used (e.g., air, CO2/O2 mixture) can alter foam stability. | Standardize the gas mixture used for foam preparation. | |
| Liquid-to-Gas Ratio | This ratio is a critical determinant of foam density and stability. | Maintain a consistent liquid-to-gas ratio as per your protocol. | [9] |
| Preparation Method | Manual methods like the Tessari technique can introduce variability. | Use a standardized and reproducible method for foam generation. | [7][11][12][13] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cultured endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Complete cell culture medium
-
This compound solution
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., LDH release assay or MTT assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed endothelial cells into a 96-well plate at a predetermined optimal density and allow them to adhere and reach confluence.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of the this compound solution in a complete cell culture medium.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the prepared this compound dilutions. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cytotoxicity Assessment: Following incubation, assess cell viability using a chosen cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the controls.
Protocol 2: Assessment of Endothelial Barrier Function using Horseradish Peroxidase (HRP) Permeability Assay
This protocol describes a method to evaluate the effect of this compound on endothelial barrier integrity.
Materials:
-
Endothelial cells
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Complete cell culture medium
-
This compound solution
-
Horseradish Peroxidase (HRP)
-
TMB substrate solution
-
Stop solution
-
96-well plate for absorbance reading
Procedure:
-
Cell Seeding on Transwells: Seed endothelial cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed.
-
Treatment: Treat the endothelial cell monolayer with different concentrations of this compound for a specified duration.
-
HRP Addition: Add HRP to the apical chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a defined period to allow HRP to pass through the endothelial barrier into the basal chamber.
-
Sample Collection: Collect aliquots from the basal chamber at different time points.
-
Enzymatic Reaction: Transfer the collected aliquots to a new 96-well plate and add the TMB substrate. Allow the color to develop.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The amount of HRP that has passed through the monolayer is proportional to the permeability of the barrier.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent this compound experiments.
Caption: Experimental workflow for assessing endothelial permeability.
Caption: Plausible signaling cascade for this compound-induced apoptosis.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vliz.be [vliz.be]
- 5. [Fatty acid composition and degree of peroxidation in fish oil and cod liver oil preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fibrovein.co.uk [fibrovein.co.uk]
- 12. A modified Tessari method for producing more foam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. varicoseveins.ie [varicoseveins.ie]
Improving the viscosity of sodium morrhuate foam for better efficacy.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing the viscosity and efficacy of sodium morrhuate foam for your research and development needs.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and application of this compound foam.
| Problem | Potential Cause | Recommended Solution |
| Rapid Foam Decay/Low Viscosity | Inadequate mixing of liquid sclerosant and gas. | Ensure a standardized foam preparation technique. The Tessari method, involving the rapid mixing of liquid and gas between two syringes connected by a three-way stopcock, is a commonly used and effective technique.[1] A liquid-to-gas ratio of 1:4 is often cited as a standard starting point.[1][2] |
| High ambient temperature during preparation. | Prepare the foam at a lower temperature. Studies have shown that lower temperatures contribute to greater foam stability.[2][3] For instance, preparing the foam at 10°C can significantly increase its half-life.[3] | |
| Incorrect syringe size or pumping speed. | Optimize the mechanical parameters of foam preparation. Smaller syringe sizes and a controlled, rapid pumping speed can produce a more uniform and stable foam.[2][3] A pump speed of 250 mm/s has been shown to be effective.[3] | |
| Inconsistent Efficacy | Poor contact between the foam and the vessel endothelium due to low viscosity. | Increase foam viscosity by adding a viscosity-enhancing agent. Glycerin has been documented to increase the viscosity and stability of sclerosing foams, prolonging contact time with the endothelium.[4] |
| Rapid dilution of the sclerosant in the bloodstream. | A more viscous and stable foam displaces blood more effectively, allowing for better contact between the this compound and the vessel wall.[5][6] Consider adjusting the liquid-to-gas ratio to achieve a "drier" foam, which can exhibit higher viscosity.[7][8] | |
| High Incidence of Side Effects (e.g., pain, inflammation) | Extravasation of the sclerosant or overly aggressive endothelial damage. | While a certain degree of inflammation is necessary for sclerosis, excessive side effects may indicate a need to adjust the concentration of this compound or the volume of foam injected.[6][9] Ensure precise injection technique to avoid leakage into surrounding tissues. |
Frequently Asked Questions (FAQs)
Q1: How does increasing the viscosity of this compound foam improve its efficacy?
A1: Increased viscosity enhances the foam's stability and its ability to displace blood within the vessel.[5][6] This leads to prolonged contact between the this compound and the endothelial lining of the vein, resulting in more effective and uniform endothelial damage, which is the primary mechanism of action for sclerotherapy.[4][9] A more viscous foam is less likely to be rapidly diluted and washed away by blood flow.[6]
Q2: What are the most effective additives for increasing the viscosity and stability of this compound foam?
A2: Glycerin is a well-documented additive that increases both the viscosity and stability of sclerosing foams.[4] Additionally, various surfactants have been shown to enhance foam stability. Poloxamer 188 has been identified as a particularly effective surfactant for improving the stability of this compound foam, followed by Tween 80 and macrogol 4000.[10][11]
Q3: What is the optimal liquid-to-gas ratio for preparing this compound foam?
A3: A commonly used and effective liquid-to-gas ratio for preparing sclerosing foams is 1:4.[1][2] However, the optimal ratio can be influenced by the specific application and the desired foam characteristics. Experimenting with different ratios, such as 1:3 or 1:5, may be necessary to achieve the desired viscosity and stability for your experimental model.[7]
Q4: Can the gas type used to create the foam affect its stability?
A4: Yes, the type of gas used can significantly impact foam stability. Foams made with room air are generally more stable than those made with gases like carbon dioxide (CO2), which has higher solubility in the liquid phase, leading to faster foam decay.
Q5: How does this compound induce vessel sclerosis at a cellular level?
A5: this compound is a detergent sclerosant that works by directly damaging the endothelial cells lining the blood vessel.[4][8] It disrupts the cell membrane lipids, leading to cell death.[7] This initial injury triggers an inflammatory response and the coagulation cascade, resulting in thrombus formation and, ultimately, the transformation of the vein into a fibrous cord.[5]
Quantitative Data on Foam Stability Enhancement
The following tables summarize the impact of various additives and preparation parameters on the stability of sclerosing foams.
Table 1: Effect of Glycerin on Sclerosant Foam Half-Life
| Sclerosant | Additive (72% Glycerin) | Mean Half-Life (seconds) | Percentage Increase in Half-Life |
| 0.50% STS | None | 89 | - |
| 0.50% STS | 0.1 mL | 117.7 | 32.2% |
| 0.50% STS | 0.2 mL | 114.7 | 28.9% |
Data adapted from a study on sodium tetradecyl sulfate (B86663) (STS), a comparable detergent sclerosant, demonstrating the principle of viscosity enhancement with glycerin.
Table 2: Influence of Surfactants on this compound Foam Stability
| Surfactant | Stability Ranking (Highest to Lowest) |
| Poloxamer 188 | 1 |
| Tween 80 | 2 |
| Macrogol 4000 | 3 |
| Propanediol | 4 |
| Lecithin | 5 |
This table reflects the relative effectiveness of different surfactants in enhancing the stability of this compound foam.[10][11]
Experimental Protocols
Protocol 1: Preparation of Viscosity-Enhanced this compound Foam (Tessari Method)
Objective: To prepare a stable and viscous this compound foam using the Tessari method with the addition of a viscosity-enhancing agent.
Materials:
-
5% this compound solution
-
Sterile glycerin or other surfactant (e.g., Poloxamer 188 solution)
-
Room air or other desired gas
-
Two sterile Luer-lock syringes (e.g., 5 mL or 10 mL)
-
One sterile three-way stopcock
Procedure:
-
Draw 1 mL of the 5% this compound solution into one syringe. If using an additive, draw the desired volume of the viscosity-enhancing agent into the same syringe.
-
Draw 4 mL of room air into the second syringe.
-
Connect both syringes to the three-way stopcock.
-
Rapidly and forcefully push the plunger of the liquid-filled syringe to inject the solution into the air-filled syringe.
-
Immediately, push the plunger of the now foam-filled syringe to force the mixture back into the first syringe.
-
Repeat this mixing process for a minimum of 10-20 cycles to create a homogenous, white foam.
-
The foam is now ready for immediate use in the experimental model.
Protocol 2: Assessment of Foam Stability (Foam Half-Life Measurement)
Objective: To quantitatively assess the stability of the prepared this compound foam by measuring its half-life.
Materials:
-
Prepared this compound foam
-
Graduated syringe (e.g., 5 mL)
-
Timer
Procedure:
-
Immediately after preparation, hold the syringe containing the foam in a vertical position with the tip facing down.
-
Start the timer.
-
Observe the foam as it begins to decay and the liquid sclerosant starts to collect at the bottom of the syringe.
-
Record the time it takes for half of the initial volume of the liquid sclerosant to settle out from the foam. This time is the foam half-life.
-
For robust data, repeat the measurement multiple times and calculate the mean half-life.
Visualizations
Caption: Signaling pathway of this compound-induced endothelial damage and vessel occlusion.
Caption: Logical workflow for troubleshooting this compound foam instability.
References
- 1. Scleromate (morrhuate sodium) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Mechanism of Action of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]
- 4. How Do Sclerosing Agents Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. REACTIONS FROM this compound IN THE SCLEROSING OF VARICOSE VEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conferencematters.co.nz [conferencematters.co.nz]
- 7. This compound stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sclerotherapy | Thoracic Key [thoracickey.com]
- 9. Research progress of NF-κB signaling pathway and thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standard guidelines for care: Sclerotherapy in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. dovepress.com [dovepress.com]
Techniques to avoid inadvertent arterial injection of sodium morrhuate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium morrhuate in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration of this compound.
Issue 1: Sudden, Severe Pain Upon Injection
-
Question: The subject has vocalized or is exhibiting signs of severe, immediate pain at the injection site during administration of this compound. What should I do?
-
Answer: STOP THE INJECTION IMMEDIATELY. Severe pain is a primary indicator of a potential inadvertent intra-arterial injection, which is a medical emergency.[1]
-
Do not remove the needle or catheter immediately. Secure it in place.
-
Aspirate to see if bright red, pulsatile blood appears, which would confirm arterial placement.
-
Follow institutional protocols for intra-arterial injection. This may include the administration of vasodilators or anticoagulants.
-
Document the event thoroughly, including the volume of this compound injected and the subject's response.
-
Seek immediate veterinary or medical consultation.
-
Issue 2: Difficulty Differentiating Vein from Artery on Ultrasound
-
Question: I am using ultrasound guidance, but I am having trouble distinguishing between a small artery and the target vein. What are the key differentiators?
-
Answer: Differentiating between arteries and veins is critical for preventing inadvertent arterial injection. Here are key ultrasound characteristics:
-
Compressibility: Veins are easily compressible with gentle pressure from the ultrasound probe, while arteries are typically thicker-walled and non-compressible.
-
Pulsatility: Arteries will exhibit pulsatile movement. Be aware that a vein in close proximity to an artery may appear to pulsate due to transmitted pulsations.
-
Doppler Flow: Color Doppler will show continuous, low-velocity flow in a vein and pulsatile, high-velocity flow in an artery.
-
Wall Thickness: Arteries generally have thicker, more defined walls compared to veins.
-
Issue 3: Vein Spasm or Collapse During Injection
-
Question: The target vein appears to be spasming or collapsing as I begin the injection. How should I proceed?
-
Answer: Vein spasm can occur in response to the needle puncture or the sclerosant itself.
-
Pause the injection.
-
Reposition the needle slightly to ensure it is still within the lumen of the vein.
-
Inject a small amount of sterile saline to confirm correct placement and potentially relieve the spasm.
-
If the vein remains collapsed, it may be necessary to abandon that injection site and select a new one.
-
Consider using a smaller gauge needle or a slower injection rate in subsequent attempts.
-
Issue 4: Extravasation of this compound
-
Question: I suspect that this compound has leaked into the surrounding tissue (extravasation). What are the signs and what should I do?
-
Answer: Extravasation can cause significant tissue inflammation and necrosis.
-
Signs: Swelling, blanching, or redness at the injection site, followed by pain and blistering.
-
Immediate Actions:
-
Stop the injection immediately.
-
Aspirate as much of the extravasated solution as possible through the existing needle.
-
Follow your institution's protocol for managing extravasation of sclerosing agents. This may include the injection of hyaluronidase (B3051955) (if appropriate for the specific agent and tissue type), application of cold or warm compresses (depending on the agent), and elevation of the limb.
-
Closely monitor the site for signs of tissue damage.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the primary mechanism of action of this compound?
-
This compound is a detergent sclerosant that causes endothelial cell injury upon injection into a vein. This triggers an inflammatory response, leading to thrombus formation and ultimately, fibrosis and occlusion of the vessel.[2] The interaction of the sclerosant with the cell membrane disrupts its integrity, leading to cell death.[3]
-
-
What are the most critical adverse events to be aware of when using this compound?
-
The most critical adverse events are inadvertent intra-arterial injection, which can lead to severe tissue necrosis and limb loss, and anaphylactic reactions.
-
Ultrasound Guidance
-
Is ultrasound guidance mandatory for the injection of this compound?
-
While not strictly mandatory in all research contexts, it is the standard of care and highly recommended to minimize the risk of inadvertent arterial injection, especially for veins that are not easily visible or palpable.
-
-
What type of ultrasound probe is best for guiding peripheral injections?
-
A high-frequency linear array transducer is typically preferred for visualizing superficial vessels with high resolution.
-
Complications and Management
-
What is the incidence of inadvertent arterial injection during sclerotherapy?
-
The exact incidence is not well-documented and is considered underreported. It is known to be a rare but devastating complication. A review of literature over 50 years identified 63 reported cases of intra-arterial injection of sclerosing solutions.[1] In a systematic review of vascular injuries in varicose vein surgery, the incidence was low (0.0017%-0.3%), but the amputation rate was 100% if combined with an intra-arterial injection of a sclerosant.[4]
-
-
What are the long-term consequences of an inadvertent arterial injection?
-
How should a suspected anaphylactic reaction to this compound be managed?
-
If an anaphylactic reaction is suspected (e.g., respiratory distress, urticaria, hypotension), the injection should be stopped immediately. Emergency protocols for anaphylaxis should be initiated, which typically involve the administration of epinephrine, antihistamines, and corticosteroids.
-
Quantitative Data
Table 1: Complications of Sclerotherapy
| Complication | Reported Incidence/Outcome | Citation(s) |
|---|---|---|
| Inadvertent Arterial Injection | Rare, underreported. A 50-year review identified 63 cases. | [1] |
| Amputation following Arterial Injection | 52.5% in a review of 63 cases. | [1] |
| Vascular Injuries in Varicose Vein Surgery | 0.0017% - 0.3% |[4] |
Experimental Protocols
Protocol: Ultrasound-Guided Sclerotherapy in a Preclinical Animal Model (e.g., Rabbit Ear Vein)
-
1. Animal Preparation:
-
Anesthetize the animal according to the institution's approved protocol.
-
Place the animal in a position that allows for clear access to the target vessel (e.g., lateral recumbency for the ear vein).
-
Shave the area over the target vein and clean with an appropriate antiseptic.
-
-
2. Ultrasound Visualization:
-
Apply a generous amount of sterile ultrasound gel to the prepared area.
-
Using a high-frequency linear transducer, visualize the target vein and adjacent artery in a transverse view.
-
Differentiate the vein from the artery based on compressibility and Doppler flow.
-
-
3. Needle Insertion:
-
Under real-time ultrasound guidance, insert a small-gauge needle (e.g., 27-30G) into the target vein. The needle tip should be clearly visible on the ultrasound screen entering the vessel lumen.
-
Aspirate to confirm venous placement (dark, non-pulsatile blood).
-
-
4. This compound Injection:
-
Slowly inject a pre-determined volume of this compound solution while continuously monitoring the injection on the ultrasound screen.
-
Observe for any signs of extravasation or unintended flow into adjacent vessels.
-
-
5. Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Clean the area and monitor the animal for any immediate adverse reactions.
-
Document the procedure, including the volume of sclerosant used and any observations.
-
Visualizations
References
- 1. Intra-arterial injection, a rare but serious complication of sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound stimulates granulocytes and damages erythrocytes and endothelial cells: probable mechanism of an adverse reaction during sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irsa.com.au [irsa.com.au]
- 5. Guidelines for management of actual or suspected inadvertent intra-arterial injection of sclerosants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Sodium Morrhuate Versus Polidocanol in Clinical Trials: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy of two commonly used sclerosing agents, sodium morrhuate and polidocanol (B41958). The information presented is based on available data from clinical trials and preclinical studies, with a focus on quantitative outcomes, experimental methodologies, and underlying mechanisms of action.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from a retrospective clinical trial comparing the efficacy of polidocanol foam and this compound foam in the treatment of varicose veins of the lower extremities.
Table 1: Comparison of Treatment Success Rates at 1-Year Follow-Up
| Treatment Group | Complete Success Rate | Partial Success Rate | No Success |
| Polidocanol | 82.9% | 8.6% | 8.5% |
| This compound | 60.0% | 25.7% | 14.3% |
Data from a retrospective analysis of 73 patients with varicose veins of the lower extremities.[1]
Table 2: Comparison of Postoperative Adverse Reactions
| Adverse Reaction | Polidocanol Group (Incidence) | This compound Group (Incidence) |
| Pain | Lower | Higher |
| Pigmentation | Lower | Higher |
The incidence of pain and pigmentation was found to be higher in the this compound group compared to the polidocanol group.[1]
Experimental Protocols
This section outlines a representative experimental protocol for a prospective, randomized, comparative clinical trial designed to evaluate the efficacy and safety of this compound versus polidocanol for the treatment of varicose veins. This protocol is a synthesis of methodologies reported in various clinical studies.
2.1. Study Design: A prospective, randomized, single-center/multi-center, parallel-group clinical trial.
2.2. Patient Population:
-
Inclusion Criteria:
-
Age 18-70 years.
-
Presence of primary, uncomplicated varicose veins of the lower extremities (e.g., great saphenous vein, small saphenous vein, or tributary varicosities).
-
Vein diameter suitable for sclerotherapy (e.g., 3-8 mm).
-
Patient-reported symptoms of venous insufficiency (e.g., pain, aching, heaviness).
-
Informed consent obtained.
-
-
Exclusion Criteria:
-
Known hypersensitivity to either sclerosing agent.
-
Acute deep vein thrombosis (DVT) or pulmonary embolism (PE).
-
Significant peripheral artery disease.
-
Pregnancy or breastfeeding.
-
Severe systemic illness.
-
2.3. Randomization and Blinding: Patients are randomly assigned to receive either this compound or polidocanol foam sclerotherapy. Due to the potential for visible differences in the sclerosant foams, blinding of the treating physician may not be feasible. However, outcome assessment should be performed by an investigator blinded to the treatment allocation.
2.4. Intervention:
-
Sclerosant Preparation:
-
This compound Foam: A 5% this compound solution is mixed with room air at a 1:4 ratio (1 part liquid sclerosant to 4 parts air) using the Tessari method (two syringes and a three-way stopcock).
-
Polidocanol Foam: A 1% or 3% polidocanol solution is mixed with room air at a 1:4 ratio using the Tessari method.
-
-
Administration:
-
Under ultrasound guidance, the target vein is cannulated.
-
A predetermined volume of the foam sclerosant is injected slowly into the vein.
-
The distribution of the foam is monitored in real-time using ultrasound.
-
Compression stockings are applied immediately after the procedure.
-
2.5. Outcome Measures:
-
Primary Efficacy Endpoint: Vein occlusion at 3 and 12 months, as assessed by duplex ultrasound.
-
Secondary Efficacy Endpoints:
-
Improvement in Venous Clinical Severity Score (VCSS).
-
Improvement in patient-reported quality of life (e.g., Aberdeen Varicose Vein Questionnaire - AVVQ).
-
-
Safety Endpoints:
-
Incidence of adverse events, including pain, hyperpigmentation, thrombophlebitis, skin necrosis, and DVT.
-
2.6. Follow-up Schedule: Patients are evaluated at 1 week, 1 month, 3 months, 6 months, and 12 months post-procedure. Each follow-up includes a clinical examination and duplex ultrasound imaging.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for a comparative clinical trial.
Signaling Pathway Diagrams
The precise intracellular signaling cascade for this compound is less defined than that of polidocanol. This compound, as a detergent sclerosing agent, is understood to cause a more generalized inflammatory response.
Caption: Comparative signaling pathways of sclerosing agents.
Conclusion
Based on the available clinical trial data, polidocanol foam demonstrates a higher rate of complete success and a more favorable safety profile with a lower incidence of pain and pigmentation compared to this compound foam for the treatment of varicose veins.[1] The mechanisms of action differ, with polidocanol initiating a more specific signaling cascade involving calcium and nitric oxide pathways leading to endothelial cell death, while this compound induces a broader inflammatory response culminating in thrombosis and vessel fibrosis.[2]
Further prospective, randomized controlled trials with standardized protocols and long-term follow-up are warranted to definitively establish the comparative efficacy and safety of these two agents. The choice of sclerosing agent should be based on clinical judgment, patient characteristics, and the specific vascular condition being treated.
References
A Comparative Histopathological Guide to Sodium Morrhuate and Ethanolamine Oleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histopathological effects of two commonly used sclerosing agents, sodium morrhuate and ethanolamine (B43304) oleate (B1233923). By examining experimental data, this document aims to equip researchers and drug development professionals with a comprehensive understanding of their respective mechanisms of action and resultant tissue responses.
I. Introduction
Sclerotherapy is a minimally invasive procedure that involves the injection of a sclerosing agent into a blood vessel to induce its closure. This compound, a salt of the fatty acids from cod liver oil, and ethanolamine oleate, a synthetic salt of oleic acid and ethanolamine, are two such agents that have been historically utilized for the treatment of varicose veins and other vascular abnormalities. Both agents function by inducing endothelial damage, which triggers a cascade of inflammation, thrombosis, and ultimately, fibrosis, leading to the obliteration of the vessel. While their clinical applications are similar, their distinct compositions may elicit different histopathological responses.
II. Mechanism of Action: A Histopathological Perspective
The primary mechanism of action for both this compound and ethanolamine oleate is the induction of endothelial cell injury. This initial damage sets off a predictable inflammatory and healing response, culminating in the fibrotic closure of the treated vein.
Ethanolamine Oleate: As a detergent-based sclerosant, ethanolamine oleate disrupts the endothelial cell membrane, leading to cellular injury. This initiates an inflammatory cascade characterized by the recruitment of immune cells like macrophages and neutrophils. This inflammation results in the denudation of the endothelium, exposing the underlying basement membrane and promoting platelet aggregation and thrombus formation. Over time, this acute inflammatory response transitions to a chronic phase marked by fibrosis, where fibroblasts deposit collagen, leading to the permanent closure of the vein.[1]
This compound: Similarly, this compound acts as a sclerosing agent by causing inflammation of the inner layer of the blood vessel (the intima), which subsequently leads to the formation of a thrombus. This thrombus then organizes into fibrous tissue, ultimately obliterating the vein.[2] Studies have shown that this compound can stimulate granulocytes and cause damage to both erythrocytes and endothelial cells.[3]
III. Comparative Histopathological Findings
A key study directly comparing the histopathological effects of this compound and ethanolamine oleate was conducted using a rabbit ear vein model. This study provides valuable insights into the differential tissue responses elicited by these two agents.
In this model, both agents produced immediate endothelial damage and thrombosis when used at effective concentrations.[4][5] However, notable differences were observed in the extent and nature of the resulting sclerosis and recanalization.
At a concentration of 2.5%, this compound was shown to produce complete endosclerosis with microangiopathic recanalization. In contrast, 2.5% ethanolamine oleate resulted in only partial clinical sclerosis and showed evidence of luminal recanalization upon histological examination.[4][5] Both agents, at concentrations of 1% and 2.5%, were associated with the extravasation of red blood cells at 1 hour and 2 days post-injection.[4][5]
| Histopathological Feature | This compound (2.5%) | Ethanolamine Oleate (2.5%) |
| Endothelial Damage | Immediate and sufficient for endosclerosis[4][5] | Immediate, but may be less sufficient for complete endosclerosis[4][5] |
| Thrombosis | Immediate[4][5] | Immediate[4][5] |
| Inflammation | Present, leading to endosclerosis[4][5] | Present, but may result in partial sclerosis[4][5] |
| Endosclerosis | Complete with microangiopathic recanalization[4][5] | Partial clinical sclerosis[4][5] |
| Recanalization | Microangiopathic[4][5] | Luminal recanalization observed histologically[4][5] |
| Red Blood Cell Extravasation | Observed at 1 and 2.5% concentrations[4][5] | Observed at 1 and 2.5% concentrations[4][5] |
IV. Experimental Protocols
While specific, detailed protocols from direct comparative studies are often proprietary or not fully disclosed in publications, the following represents a generalized methodology for the histopathological evaluation of sclerosing agents based on common practices in the field.
A. Animal Model and Sclerosant Administration
The dorsal marginal ear vein of the rabbit is a commonly used and accepted model for sclerotherapy research.
-
Animal Model: New Zealand White rabbits.
-
Anesthesia: Appropriate anesthesia is administered prior to the procedure.
-
Injection: A standardized volume (e.g., 0.25 mL) of the sclerosing agent (this compound or ethanolamine oleate at desired concentrations) is injected into the dorsal marginal ear vein.[4][5] A control group receiving a saline injection is also included.
-
Observation: The injection sites are observed clinically for signs of sclerosis, inflammation, and necrosis at specified time points.
B. Tissue Collection and Preparation
-
Biopsy: At predetermined time points (e.g., 1 hour, 24 hours, 7 days, 30 days), full-thickness skin biopsies encompassing the treated vein are collected.
-
Fixation: The tissue samples are immediately fixed in 10% neutral buffered formalin.
-
Processing: The fixed tissues are processed through graded alcohols and xylene and embedded in paraffin (B1166041).
-
Sectioning: 5 µm thick sections are cut from the paraffin blocks.
C. Histological Staining
Standard and special stains are employed to visualize different tissue components.
-
Hematoxylin and Eosin (H&E): For general morphology, including assessment of inflammation, endothelial damage, and overall tissue architecture.
-
Masson's Trichrome: To differentiate collagen (blue/green) from muscle and cytoplasm (red), which is crucial for assessing the degree of fibrosis.
-
Verhoeff-Van Gieson (VVG): To stain elastic fibers (black), which helps in evaluating the integrity of the vessel wall.
D. Histopathological Scoring
A semi-quantitative scoring system is used to objectively assess the histopathological changes. A pathologist, blinded to the treatment groups, evaluates the slides.
| Parameter | Score | Description |
| Endothelial Damage | 0 | Intact endothelium |
| 1 | Mild endothelial swelling and vacuolization | |
| 2 | Moderate endothelial denudation | |
| 3 | Complete endothelial denudation | |
| Inflammatory Infiltration | 0 | No inflammatory cells |
| 1 | Few scattered inflammatory cells | |
| 2 | Moderate infiltration of inflammatory cells | |
| 3 | Dense and diffuse inflammatory infiltration | |
| Thrombosis | 0 | No thrombus |
| 1 | Partial, non-occlusive thrombus | |
| 2 | Occlusive thrombus with some organization | |
| 3 | Fully organized and recanalized thrombus | |
| Fibrosis | 0 | No fibrosis |
| 1 | Mild perivascular fibrosis | |
| 2 | Moderate perivascular and intramural fibrosis | |
| 3 | Severe fibrosis with vessel obliteration |
V. Signaling Pathways in Sclerosant-Induced Inflammation and Thrombosis
The inflammatory and thrombotic responses induced by this compound and ethanolamine oleate are mediated by complex signaling pathways. While direct research on the specific signaling cascades for these formulations is limited, the known components, particularly oleic acid, provide insights into plausible mechanisms. Oleic acid and its derivatives can modulate key inflammatory pathways.
References
- 1. Oleoylethanolamide exerts anti-inflammatory effects on LPS-induced THP-1 cells by enhancing PPARα signaling and inhibiting the NF-κB and ERK1/2/AP-1/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect and safety of ethanolamine oleate in sclerotherapy in patients with difficult-to-resect venous malformations: A multicenter, single-arm study | PLOS One [journals.plos.org]
- 3. Morphological and biochemical effects of this compound on tendons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of sclerosing agents. Clinical and histologic effects of intravascular this compound, ethanolamine oleate, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of sclerosing agents. Clinical and histologic effects of intravascular this compound, ethanolamine oleate, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein. | Semantic Scholar [semanticscholar.org]
Validating Biomarkers for Sodium Morrhuate Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of biomarkers for assessing the treatment response of sodium morrhuate, a sclerosing agent used in the treatment of uncomplicated varicose veins. It compares this compound with its common alternatives and presents supporting experimental data and methodologies to aid in the validation of relevant biomarkers.
Introduction to Sclerotherapy and Sclerosing Agents
Sclerotherapy is a minimally invasive procedure that involves injecting a sclerosing agent directly into a varicose vein. The agent irritates the vein's inner lining (the intima), causing it to swell, stick together, and eventually form a thrombus. Over time, the vein turns into scar tissue and fades from view.
This compound is a sterile solution of the sodium salts of the fatty acids of cod liver oil. As a detergent sclerosant, it causes endothelial cell injury by interfering with cell membrane lipids, leading to inflammation, thrombosis, and eventual fibrosis of the vein.[1][2][3][4]
Common Alternatives to this compound:
-
Sodium Tetradecyl Sulfate (B86663) (STS): A synthetic detergent sclerosant that is a potent endothelial-damaging agent.[5]
-
Polidocanol (B41958) (POL): A non-ionic detergent sclerosant that is also widely used and is known for its anesthetic properties.
-
Ethanolamine (B43304) Oleate: Another fatty acid-based sclerosant, similar in mechanism to this compound.[6]
Mechanism of Action: A Signaling Pathway Perspective
The primary mechanism of action for detergent sclerosants like this compound involves the disruption of the endothelial cell membrane, which triggers a cascade of inflammatory and thrombotic events.
Caption: Signaling pathway of detergent sclerotherapy.
Biomarkers for Assessing Treatment Response
While clinical observation of vein disappearance is the primary endpoint, several biomarkers can provide quantitative insights into the efficacy and underlying biological response to sclerotherapy. Direct comparative studies of biomarkers for this compound are limited; therefore, this section synthesizes data from studies on various sclerosants.
Markers of Inflammation
Inflammation is a key initial step in the mechanism of action of sclerosing agents.
| Biomarker | Description | Expected Change Post-Treatment | Relevance to this compound |
| Interleukin-6 (IL-6) | A pro-inflammatory cytokine involved in the acute phase response. | Transient Increase | Expected to increase due to the inflammatory nature of this compound. |
| Tumor Necrosis Factor-alpha (TNF-α) | A key inflammatory cytokine that mediates a wide range of systemic effects. | Transient Increase | Likely to be released following endothelial damage by this compound. |
| Monocyte Chemoattractant Protein-1 (MCP-1) | A chemokine that recruits monocytes to sites of inflammation. | Transient Increase | Elevated levels would indicate an inflammatory response to the sclerosant. |
Markers of Coagulation and Fibrinolysis
Thrombus formation is a critical step in the desired occlusion of the treated vein.
| Biomarker | Description | Expected Change Post-Treatment | Relevance to this compound |
| D-dimer | A degradation product of cross-linked fibrin, indicating active thrombosis and fibrinolysis. | Significant Increase | A marked increase would suggest the intended thrombotic occlusion of the vein. |
Markers of Endothelial Dysfunction and Tissue Remodeling
These markers reflect the damage to the vein wall and the subsequent fibrotic process.
| Biomarker | Description | Expected Change Post-Treatment | Relevance to this compound |
| Vascular Endothelial Growth Factor (VEGF) | A signaling protein that stimulates vasculogenesis and angiogenesis. | Variable | Changes may reflect both endothelial damage and subsequent repair processes. |
| Endothelin-1 (ET-1) | A potent vasoconstrictor released from damaged endothelial cells. | Increase | Elevated levels indicate endothelial injury caused by the sclerosant. |
| Matrix Metalloproteinases (MMPs), especially MMP-2 and MMP-9 | Enzymes involved in the degradation and remodeling of the extracellular matrix. | Increase | Increased activity is associated with the breakdown of the vein wall and subsequent fibrosis. |
Comparative Performance of Sclerosing Agents
Direct comparisons of biomarker responses to different sclerosing agents are not abundant in the literature. However, histological and clinical studies provide some insights.
| Sclerosing Agent | Potency | Common Clinical Observations |
| This compound | Moderate to High | Effective in causing endosclerosis, but can be associated with a higher incidence of allergic reactions and post-sclerotherapy hyperpigmentation compared to newer agents.[2] |
| Sodium Tetradecyl Sulfate (STS) | High | Considered more potent than polidocanol. Very effective but may have a higher risk of complications like skin necrosis if extravasated.[5][7][8][9] |
| Polidocanol (POL) | Moderate | Effective and has anesthetic properties, which can improve patient comfort. Generally considered to have a good safety profile.[9][10] |
| Ethanolamine Oleate | Moderate | Similar to this compound but some studies suggest it may be more efficacious with fewer complications in certain applications.[6] |
Experimental Protocols
Standardized protocols are crucial for the reliable measurement of biomarkers.
Sample Collection and Processing Workflow
Caption: General workflow for blood sample processing.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (e.g., IL-6, TNF-α)
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample Incubation: Add patient plasma/serum samples and standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Termination: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cytokine concentrations based on the standard curve.
D-dimer Assay
D-dimer levels are typically measured using automated immunoassays (e.g., latex-enhanced immunoturbidimetric assays) available on clinical chemistry analyzers. The general principle involves the agglutination of latex particles coated with monoclonal antibodies specific to D-dimer fragments. The degree of agglutination is proportional to the D-dimer concentration in the sample.[11][12][13][14]
Conclusion and Future Directions
The validation of biomarkers for assessing the treatment response to this compound is an area that requires further investigation. While the mechanism of action suggests that markers of inflammation, coagulation, and tissue remodeling are relevant, there is a lack of direct comparative data against other sclerosing agents.
Future research should focus on prospective clinical trials that include a panel of biomarkers to compare the effects of this compound with those of STS and polidocanol. Such studies would provide valuable quantitative data to establish a reliable set of biomarkers for monitoring treatment efficacy and safety, ultimately leading to more personalized and effective treatment strategies for varicose veins.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of sclerosing agents. Clinical and histologic effects of intravascular this compound, ethanolamine oleate, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the efficacy of foam sclerosant after addition of glycerine on human great saphenous vein: histological and immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkishjournalofvascularsurgery.org [turkishjournalofvascularsurgery.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Levels of plasma matrix metalloproteinases (MMP-2 and MMP-9) in response to INTEGRA® dermal regeneration template implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the Best Sclerosant for Microsclerotherapy in 2024? [veincare.academy]
- 8. AB067. SOH23ABS_182. Sodium tetradecyl sulphate vs. polidocanol: identifying the ideal sclerosant agent - Ahmmad - Mesentery and Peritoneum [map.amegroups.org]
- 9. Prospective randomized comparison of sodium tetradecyl sulfate and polidocanol as variceal sclerosing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prospective randomized comparison of sodium tetradecyl sulphate & polidocanol for oesophageal variceal sclerotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The clinical use of a D-dimer assay [acutecaretesting.org]
- 12. Test Details [utmb.edu]
- 13. atlas-medical.com [atlas-medical.com]
- 14. D-Dimers and D-Dimer Assays [practical-haemostasis.com]
A Meta-Analysis of Clinical Outcomes of Sodium Morrhuate Sclerotherapy: A Comparative Guide
This guide provides a comprehensive meta-analysis of the clinical outcomes associated with sodium morrhuate sclerotherapy. For researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound with alternative sclerosing agents, supported by experimental data from various clinical studies. The information is presented to facilitate a clear understanding of its efficacy and safety profile in treating conditions such as venous malformations and esophageal varices.
Comparative Efficacy of Sclerosing Agents
This compound is a well-established sclerosing agent, but its performance relative to other agents varies depending on the clinical application. The following tables summarize quantitative data from comparative studies.
Venous Malformations
A network meta-analysis of seven studies involving 547 patients provided a comparative ranking of different sclerosing agents for the treatment of venous malformations. The outcomes were categorized as "response" (any improvement) and "complete response" (complete obliteration of the malformation).
Table 1: Comparative Efficacy of Sclerosing Agents in Venous Malformations [1]
| Sclerosing Agent | Ranking in "Response" | Ranking in "Complete Response" | Notable Complications |
| Ethanol | 1 | 4 | Facial nerve palsy, serious local swelling and necrosis[1] |
| Pingyangmycin | 2 | 1 | Low rate of complications[1] |
| Polidocanol | 3 | 3 | - |
| This compound | 4 | 2 | - |
| Bleomycin | 5 | 5 | - |
| Sodium Tetradecyl Sulfate (B86663) | 6 | 6 | - |
Data from a network meta-analysis of seven studies with 547 patients.[1]
Esophageal Varices
For the treatment of bleeding esophageal varices, this compound has been compared with other agents like sodium tetradecyl sulfate (STD) and ethanolamine (B43304) oleate (B1233923) (EO).
Table 2: Comparison of this compound and Sodium Tetradecyl Sulfate for Esophageal Variceal Sclerotherapy [2]
| Outcome | This compound (1.6%) | Sodium Tetradecyl Sulfate (0.75%) | p-value |
| Control of Acute Bleeding | 90% | 86% | NS |
| Variceal Obliteration (at 3 months) | 83% | 87% | NS |
| Re-bleeding Rate | 51% | 81% | 0.078 |
| Ulceration | 40% | 53% | NS |
| Stricture Formation | 0.0% | 9.5% | NS |
| Overall Mortality | 25% | 38% | NS |
Data from a prospective randomized study of 41 patients.[2]
Table 3: Comparison of this compound and Ethanolamine Oleate for Esophageal Variceal Sclerotherapy [3]
| Outcome | This compound (5%) | Ethanolamine Oleate (5%) | p-value |
| Disappearance of Red Colour Signs (after 1st session) | 45.5% | 91.3% | < 0.05 |
| Bleeding from Injection Sites | Occurred in 3 patients | None | - |
| Bleeding Requiring Transfusion | Occurred in 5 patients | None | - |
Data from a randomized trial of 45 cirrhotic patients.[3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. The following sections describe the experimental protocols from key studies cited.
Study on Sclerosing Agents in a Rabbit Ear Vein Model
A foundational preclinical study compared the histological and clinical effects of various sclerosing agents.
-
Objective: To compare the endosclerotic effects of this compound, ethanolamine oleate, hypertonic saline, and Sclerodex.
-
Methodology: The dorsal marginal rabbit ear vein was injected with 0.25 mL of different concentrations of the sclerosing agents (this compound: 2.5%, 1%, 0.5%; ethanolamine oleate: 2.5%, 1%, 0.5%; hypertonic saline 11.7%; and Sclerodex).[4][5]
-
Assessment: Clinical and histologic evidence of endosclerosis, endothelial damage, thrombosis, and extravasation of red blood cells were evaluated at 1 hour and 2 days post-injection.[4][5]
-
Key Finding: Only 2.5% this compound demonstrated complete clinical and histologic endosclerosis with microangiopathic recanalization.[4][5]
Fluoroscopy-Guided Foam Sclerotherapy for Venous Malformations
This study outlines a specific technique for the application of this compound foam.
-
Objective: To evaluate the efficacy and safety of fluoroscopy-guided foam sclerotherapy with this compound for peripheral venous malformations.
-
Methodology:
-
Foam Preparation: Standardized sclerosing foam was prepared using Tessari's method, mixing room air with 5% this compound in a 4:1 ratio.[6]
-
Procedure: Sclerotherapy was performed using a "filling-defects" technique under fluoroscopic guidance.[6]
-
Patient Cohort: 23 patients with limited (localized) venous malformations.[6]
-
-
Assessment: Treatment response was evaluated clinically and via MRI lesion size measurement at a 6-month follow-up. Adverse events were recorded.[6]
-
Results: At 6 months, 65.2% of patients showed total disappearance of the malformations, and 26.1% had a reduction in size of >50%. Minor complications included swelling, mild pain, and skin blisters, with no major complications reported.[6]
Mechanism of Action
Sclerosing agents like this compound function by inducing an inflammatory reaction within the vascular intima. This leads to thrombus formation and subsequent fibrosis, ultimately obliterating the treated vein.
Conclusion
The available evidence suggests that this compound is an effective sclerosing agent for various conditions, though its comparative efficacy and safety can vary. In the treatment of venous malformations, it demonstrates a good rate of complete response, second only to pingyangmycin in a network meta-analysis.[1] For esophageal varices, it shows comparable efficacy to sodium tetradecyl sulfate in controlling acute bleeding and achieving variceal obliteration, with a trend towards a lower re-bleeding rate.[2] However, when compared to ethanolamine oleate, this compound was found to be less efficacious in resolving red color signs on varices after the initial session and was associated with a higher incidence of bleeding complications.[3] The choice of sclerosing agent should be guided by the specific clinical indication, desired outcome, and potential for adverse events. Further large-scale, randomized controlled trials are needed to more definitively establish the optimal sclerosing agent for each application.
References
- 1. A systematic review and network meta-analysis of the effectiveness of sclerotherapy for venous malformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospective randomized comparison of esophageal variceal sclerotherapy agents: sodium tetradecyl sulfate versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of 5% ethanolamine oleate versus 5% this compound for sclerotherapy of oesophageal varices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of sclerosing agents. Clinical and histologic effects of intravascular this compound, ethanolamine oleate, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of sclerosing agents. Clinical and histologic effects of intravascular this compound, ethanolamine oleate, hypertonic saline (11.7%), and sclerodex in the dorsal rabbit ear vein. | Semantic Scholar [semanticscholar.org]
- 6. Fluoroscopy-guided foam sclerotherapy with this compound for peripheral venous malformations: Preliminary experience - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sodium Morrhuate Sclerotherapy and Surgical Ligation for Varicose Veins
For researchers, scientists, and drug development professionals navigating the therapeutic landscape for varicose veins, a clear understanding of the comparative efficacy and methodologies of established treatments is paramount. This guide provides a detailed comparison of two long-standing interventions: chemical ablation with sodium morrhuate and surgical vein ligation and stripping. While both aim to eliminate varicose veins, they differ significantly in their mechanisms, procedural complexities, and outcome profiles.
Quantitative Data Summary
| Outcome Measure | This compound Sclerotherapy | Surgical Ligation & Stripping | Source Citation |
| Recurrence Rate (1-5 years) | 20% - 80% (Foam Sclerotherapy in general) | 20% - 80% | [1][2] |
| Success Rate (Vein Occlusion) | High (Specific data for this compound is limited in recent comparative trials) | 80 out of 100 people | [3] |
| Patient Satisfaction | Generally high, but potentially lower than surgery in some long-term studies. | High, with significant improvements in quality of life. | [4] |
| Complication | This compound Sclerotherapy | Surgical Ligation & Stripping | Source Citation |
| Deep Vein Thrombosis (DVT) | Rare | Rare | [2] |
| Pulmonary Embolism | Very Rare | Very Rare | [2] |
| Nerve Damage/Paraesthesia | Rare | Possible, especially with stripping to the ankle. | [5] |
| Skin Pigmentation | Can occur | Less common | [2] |
| Wound Infection | Not applicable (injection sites) | Possible at incision sites | [6] |
| Hematoma/Bruising | Common at injection sites | Common along the stripped vein | [5] |
| Allergic Reaction | Possible, including anaphylaxis | Related to anesthesia | [6] |
Experimental Protocols
This compound Sclerotherapy
This compound is a sclerosing agent derived from the sodium salts of the fatty acids of cod liver oil. It functions by irritating the venous endothelium, leading to thrombus formation and subsequent fibrosis of the treated vein.[7]
Patient Selection:
-
Patients with symptomatic, uncomplicated varicose veins of the lower extremities.[7]
-
Contraindications include hypersensitivity to morrhuate sodium, arterial disease, acute thrombophlebitis, and valvular or deep vein incompetence.[7]
Procedure:
-
Test Dose: A preliminary test dose of 0.25-1 mL of a 5% this compound solution may be injected into a varicosity 24 hours prior to the full treatment to assess for hypersensitivity.[7]
-
Dosage: The dosage depends on the size of the vein. For small to medium veins, 50-100 mg (1-2 mL of a 5% solution) is typically used. For larger veins, 150-250 mg (3-5 mL of a 5% solution) may be administered.[8]
-
Administration: The solution is injected intravenously directly into the varicose vein using a small-bore needle. A large-bore needle is used to draw the solution into the syringe as it froths easily.[7] Care must be taken to avoid extravasation (leakage into surrounding tissue).[7] The injection is performed with the patient in a comfortable position, and the leg may be elevated.
-
Post-Procedure: Compression bandages or stockings are applied immediately after the injection to compress the treated vein.[9] Patients are typically encouraged to ambulate to promote blood flow in the deep venous system.
Surgical Ligation and Stripping
This surgical procedure involves the removal of the main superficial varicose vein, typically the great saphenous vein (GSV).[5]
Patient Selection:
-
Patients with large, symptomatic varicose veins, particularly those with significant reflux at the saphenofemoral junction.[3]
-
May be recommended when less invasive procedures are unsuitable.[9]
Procedure:
-
Anesthesia: The procedure is usually performed under general or spinal anesthesia.[3]
-
Ligation: A small incision is made in the groin to expose the saphenofemoral junction (where the GSV joins the deep femoral vein). The GSV is then tied off (ligated) at this junction.[5]
-
Stripping: A second small incision is made further down the leg, typically at the knee or ankle. A flexible wire, known as a vein stripper, is threaded through the vein from the groin incision to the lower incision. The wire is secured to the vein, and the vein is then pulled out (stripped) through the lower incision.[5]
-
Phlebectomy: Additional small incisions may be made along the leg to remove smaller varicose tributary veins.[5]
-
Closure: The incisions are closed with sutures, and the leg is wrapped in compression bandages.[5]
-
Post-Procedure: Patients are typically required to wear compression stockings for a period of time after surgery to reduce swelling and aid healing.[9] Recovery time can vary, with a return to most normal activities within a few weeks.[9]
Visualizing the Treatment Pathways
The following diagrams illustrate the logical workflow for a patient undergoing either this compound sclerotherapy or surgical ligation for varicose veins.
References
- 1. Comparison of high ligation and stripping of the great saphenous vein combined with foam sclerotherapy versus conventional surgery for the treatment of superficial venous varicosities of the lower extremity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surgeryscience.com [surgeryscience.com]
- 3. Varicose Vein Stripping (Phlebectomy ) | Baylor Medicine [bcm.edu]
- 4. Comparison of stripping/ligation and embolization with cyanoacrylate in venous insufficiency treatment | Journal of Surgery and Medicine [jsurgmed.com]
- 5. Vein Ligation & Stripping | University of Utah Health [healthcare.utah.edu]
- 6. Vein Ligation and Stripping | Backus Hospital | CT [backushospital.org]
- 7. drugs.com [drugs.com]
- 8. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Varicose veins - NHS [nhs.uk]
In vitro studies comparing the cytotoxicity of different sclerosing agents.
An In Vitro Comparison of Cytotoxicity Among Common Sclerosing Agents
This guide provides an objective comparison of the in vitro cytotoxic performance of frequently used sclerosing agents, supported by experimental data from peer-reviewed studies. It is intended for researchers, scientists, and drug development professionals working in the fields of phlebology, vascular anomalies, and drug formulation.
Introduction to Sclerosing Agents
Sclerotherapy is a medical procedure involving the injection of a solution—a sclerosing agent—directly into a vessel to induce its closure and subsequent resorption. The primary mechanism of action for most sclerosants is the destruction of the vascular endothelium.[1] Sclerosing agents can be broadly categorized based on their mechanism of action:
-
Detergents: These agents, such as polidocanol (B41958) (POL) and sodium tetradecyl sulfate (B86663) (STS), disrupt the lipid cell membrane of endothelial cells, leading to cell death.[2][3][4] Their action is characterized by a "protein theft denaturation" mechanism, where essential proteins are removed from the cell membrane surface.[4]
-
Osmotic Agents: Hypertonic solutions like hypertonic saline cause endothelial damage through dehydration.[3]
-
Chemical Irritants: Agents like ethanol (B145695) induce cytotoxicity through cell dehydration, protein denaturation, and coagulation, leading to fibrinoid necrosis.[1][3]
This guide focuses on the comparative in vitro cytotoxicity of the most common detergent and chemical irritant sclerosants.
Quantitative Cytotoxicity Data
The cytotoxic potential of a sclerosing agent is a critical determinant of its clinical efficacy. In vitro studies provide a controlled environment to quantify and compare this activity. Key metrics include the 50% cytotoxic concentration (the concentration required to kill 50% of cells in a given time) and the time-course of cell death at clinically relevant concentrations.
Table 1: Comparative 50% Cytotoxic Concentrations of Sclerosing Agents on HUVECs
| Sclerosing Agent | Type | 50% Cytotoxic Concentration | Source |
| Sodium Tetradecyl Sulfate (STS) | Anionic Detergent | 0.33% | [2] |
| Polidocanol (POL) | Non-ionic Detergent | 1.6% | [2] |
| Ethanolamine Oleate (EO) | Anionic Detergent | 3.1% | [2] |
| Ethanol | Chemical Irritant | 27% | [2] |
| Data derived from an MTT assay on Human Umbilical Vein Endothelial Cells (HUVECs).[2] |
Table 2: Time-Dependent Cytotoxicity of Detergent Sclerosants on Endothelial Cells
| Sclerosing Agent | Concentration | Time to Induce Cell Death | Cell Type | Source |
| Polidocanol (POL) | 0.3% | < 15 minutes | Bovine Aortic Endothelial Cells | [5][6] |
| Polidocanol (POL) | < 0.003% | Cells remained alive after 60 minutes | Bovine Aortic Endothelial Cells | [5][6] |
| Sodium Tetradecyl Sulfate (STS) | 0.1% | < 15 minutes | Bovine Aortic Endothelial Cells | [5][6] |
| Sodium Tetradecyl Sulfate (STS) | 0.005% | Cells remained alive after 60 minutes | Bovine Aortic Endothelial Cells | [5][6] |
| Cell death was assessed using fluorescence microscopy to determine the loss of cell membrane integrity.[5] |
Mechanisms of Cell Death and Signaling Pathways
Sclerosing agents induce endothelial cell death through distinct, concentration-dependent pathways. At high, clinically-used concentrations, they typically cause rapid cell lysis (oncosis/necrosis).[7] However, at sub-lytic concentrations, detergent sclerosants like POL and STS have been shown to induce programmed cell death, or apoptosis.[7]
Apoptotic Signaling Pathway for Detergent Sclerosants
At sub-lytic concentrations, both STS and POL trigger apoptosis in Human Umbilical Vein Endothelial Cells (HUVECs) through a caspase-dependent pathway.[7] This involves the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[7] Studies have also demonstrated that sclerosant exposure activates calcium signaling and nitric oxide production pathways, which precede cell death.[5][6]
Caption: Apoptotic pathway induced by sub-lytic concentrations of detergent sclerosants.
Experimental Protocols
Reproducibility and comparison of cytotoxicity data rely on standardized experimental protocols. Below are methodologies adapted from the cited literature for assessing sclerosing agent cytotoxicity.
Protocol 1: MTT Assay for General Cytotoxicity Assessment
This protocol is based on the methodology used to compare the 50% cytotoxic concentrations of ethanol, POL, STS, and EO.[2] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay measures the metabolic activity of cells, which correlates with cell viability.[2]
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach a suitable confluence in 96-well plates.[2]
-
Sclerosant Preparation: A series of dilutions for each sclerosing agent (e.g., Ethanol, POL, STS, EO) are prepared in a serum-free culture medium.[2]
-
Cell Treatment: The culture medium is removed from the HUVECs and replaced with the various dilutions of the sclerosing agents. Control wells receive medium without any sclerosing agent. The cells are incubated for a defined period (e.g., 15 minutes).
-
MTT Incubation: After treatment, the sclerosant-containing medium is removed. An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
Solubilization: A solubilization buffer (e.g., a solution of sodium dodecyl sulfate and dimethylformamide) is added to each well to dissolve the formazan crystals.[8]
-
Data Acquisition: The absorbance of each well is measured using a spectrophotometer at a wavelength of 570 nm.[8]
-
Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The 50% cytotoxic concentration is determined from the resulting dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Fluorescence Microscopy for Time-Course of Cell Death
This protocol is based on the methodology used to assess the dose- and time-dependent effects of POL and STS.[5]
-
Cell Culture: Bovine Aortic Endothelial Cells are grown on glass coverslips suitable for microscopy.[5]
-
Fluorescent Dyes: Cells are loaded with fluorescent indicator dyes to monitor specific cellular events. Examples include:
-
Fura-2 AM: For ratiometric measurement of intracellular calcium.
-
DAF-FM Diacetate: For detection of nitric oxide production.
-
Propidium (B1200493) Iodide: A nuclear stain that only enters cells with compromised membrane integrity, indicating cell death.
-
-
Sclerosant Application: The coverslip with cells is mounted on a microscope stage. A baseline fluorescence is recorded before a specific concentration of a sclerosing agent is introduced into the imaging buffer.
-
Time-Lapse Imaging: Fluorescence microscopy images are captured at regular intervals to monitor changes in intracellular calcium, nitric oxide production, and propidium iodide uptake over time.
-
Analysis: The time from sclerosant application to the first significant change in each fluorescent signal (e.g., a sharp increase in intracellular calcium or propidium iodide fluorescence) is measured to determine the timing of specific events and ultimately, cell death.[5]
References
- 1. Pharmacology of Sclerotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Comparative Cytotoxicity Assessment of Sclerosants Used for Venous Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dose- and time-dependent liquid sclerosant effects on endothelial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Sclerotherapy | Plastic Surgery Key [plasticsurgerykey.com]
- 7. Detergent sclerosants at sub-lytic concentrations induce endothelial cell apoptosis through a caspase dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Long-Term Efficacy of Sodium Morrhuate: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of sclerosing agents, understanding the long-term efficacy and safety of established compounds is paramount. This guide provides a comprehensive comparison of sodium morrhuate with other sclerosants, focusing on long-term follow-up studies in the treatment of esophageal varices, varicose veins, and hydroceles. The information is presented through comparative data tables, detailed experimental methodologies, and visualizations of signaling pathways and workflows to facilitate objective evaluation.
Mechanism of Action: A Common Pathway of Endothelial Destruction
This compound, a salt of fatty acids from cod liver oil, is a detergent-type sclerosing agent. Its mechanism of action is shared with other detergents like sodium tetradecyl sulfate (B86663) (STS) and ethanolamine (B43304) oleate. These agents induce endothelial injury upon injection into a blood vessel. The primary mechanism involves the disruption of cellular membranes of the endothelial cells lining the vessel wall. This leads to inflammation, thrombus formation, and ultimately, the fibrotic occlusion of the vessel.[1]
Caption: Mechanism of action of detergent sclerosants.
Comparative Efficacy in Esophageal Varices
Sclerotherapy has been a cornerstone in the management of bleeding esophageal varices. Long-term follow-up studies have compared the efficacy of this compound with other agents, primarily sodium tetradecyl sulfate (STS) and ethanolamine oleate.
| Outcome Measure | This compound | Sodium Tetradecyl Sulfate (STS) | Ethanolamine Oleate | Source |
| Initial Hemostasis | 90% | 86% | - | |
| Variceal Obliteration (Long-term) | 83% | 87% | - | |
| Rebleeding Rate | 51% | 81% | Lower than this compound | [2] |
| Ulceration | 40% | 53% | - | |
| Stricture Formation | 0% | 9.5% | - |
Experimental Protocol: Endoscopic Sclerotherapy for Esophageal Varices
A typical protocol for endoscopic sclerotherapy as described in comparative studies involves the following steps:
Caption: General experimental workflow for sclerotherapy.
-
Patient Selection: Patients with confirmed esophageal varices, often with a history of recent bleeding.
-
Endoscopic Procedure: A flexible endoscope is used to visualize the esophageal varices.
-
Sclerosant Injection: The sclerosant (e.g., 5% this compound) is injected directly into the varices. The volume and concentration may vary depending on the study protocol.[3]
-
Injection Technique: Injections can be administered intravariceally (into the varix) or paravariceally (adjacent to the varix).[3]
-
Follow-up: Patients are typically followed up with repeat endoscopic sessions at intervals (e.g., weekly) until variceal obliteration is achieved. Long-term follow-up involves monitoring for rebleeding, stricture formation, and other complications.[4]
Comparative Efficacy in Varicose Veins
While historically used for varicose veins, long-term comparative data for this compound is limited in recent literature.[5] Much of the contemporary research focuses on newer techniques and sclerosants like sodium tetradecyl sulfate and polidocanol (B41958), often in foam form. One retrospective study showed that the clinical success rate of polidocanol was significantly higher than that of this compound (82.9% vs. 60.0%) in treating varicose veins of the lower extremities.[2]
| Outcome Measure | This compound | Polidocanol | Source |
| Clinical Success Rate (1-year) | 60.0% | 82.9% | [2] |
| Postoperative Pain | Higher Incidence | Lower Incidence | [2] |
| Pigmentation | Higher Incidence | Lower Incidence | [2] |
Comparative Efficacy in Hydroceles
Sclerotherapy is a less invasive alternative to surgery for hydroceles. While this compound has been used, long-term follow-up studies predominantly feature other agents, particularly sodium tetradecyl sulfate.
A comprehensive review of sclerotherapy for hydroceles highlighted the efficacy of STS. One study reported a 76% cure rate after a single treatment with STS, increasing to 94% after multiple treatments.[6] Another long-term follow-up study on STS for hydroceles with a mean follow-up of 40 months found an 88% overall success rate and a 95% patient satisfaction rate.[6][7] Data on the long-term success of this compound for this indication is not as robust in recent comparative trials.
| Sclerosing Agent | Single Treatment Success Rate | Multiple Treatment Success Rate | Long-term Success Rate (Follow-up) | Source |
| Sodium Tetradecyl Sulfate (STS) | 76% | 94% | 88% (40 months) | [6][7] |
| Phenol | - | - | Cure rates comparable to surgery | [8] |
| Ethanolamine Oleate | 68% | 98% | - | [6] |
| Doxycycline | 84% | - | - | [9] |
Experimental Protocol: Aspiration and Sclerotherapy for Hydrocele
The procedure for hydrocele sclerotherapy generally involves:
-
Aspiration: The hydrocele fluid is aspirated under sterile conditions using a needle and syringe.
-
Sclerosant Instillation: Following complete aspiration, the sclerosing agent is instilled into the empty hydrocele sac. The volume of the sclerosant is often a fraction of the aspirated fluid volume.
-
Post-procedure Care: The patient is monitored for any immediate adverse reactions. Follow-up is conducted to assess for recurrence and complications.
Safety and Complications
The use of this compound is associated with a range of potential side effects.[10][11] Local reactions at the injection site, such as burning and pain, are common.[1] More severe complications, although less frequent, can include tissue necrosis if the solution extravasates.[1] Systemic side effects are a significant concern, with reports of hypersensitivity reactions, including anaphylaxis.[10] Other reported systemic effects include drowsiness, headache, nausea, and in rare cases, pulmonary embolism.[10][11] The risk of allergic reactions has been a limiting factor in its widespread use compared to some newer agents.[12]
Conclusion
This compound remains a historically significant sclerosing agent with demonstrated efficacy in certain applications, particularly esophageal varices. However, long-term follow-up studies, especially for varicose veins and hydroceles, are less prevalent in recent literature compared to alternatives like sodium tetradecyl sulfate and polidocanol. These newer agents, in some studies, have shown comparable or superior efficacy with a potentially more favorable safety profile, particularly concerning allergic reactions. For researchers and clinicians, the choice of sclerosant should be guided by a thorough evaluation of the available evidence, considering the specific indication, patient characteristics, and the risk-benefit profile of each agent. Further long-term, head-to-head comparative trials are warranted to definitively establish the position of this compound in the modern therapeutic arsenal (B13267) for vascular and lymphatic malformations.
References
- 1. biomedicus.gr [biomedicus.gr]
- 2. The difference of curative effect between polydocanol and this compound in the treatment of varicose veins [zhjrfsxdzzz.cma-cmc.com.cn]
- 3. Endoscopic management of esophageal varices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-ce.org [e-ce.org]
- 5. This compound as a Sclerosing Agent in the Treatment of Varicose Veins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Long-term outcome of patients treated for hydrocele with the sclerosant agent sodium tetradecyl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aspiration and sclerotherapy: a nonsurgical treatment option for hydroceles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morrhuate Sodium Side Effects: Common, Severe, Long Term [drugs.com]
- 11. Scleromate Side Effects: Common, Severe, Long Term [drugs.com]
- 12. Complications and Adverse Sequelae of Sclerotherapy | Clinical Gate [clinicalgate.com]
Comparative analysis of the inflammatory response induced by different sclerosants.
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inflammatory responses induced by common sclerosants, supported by experimental data.
Sclerotherapy, a procedure involving the injection of a sclerosant to obliterate unwanted blood vessels or lymphatic malformations, fundamentally relies on a controlled inflammatory response. The injected agent damages the vascular endothelium, triggering an inflammatory cascade that ultimately leads to fibrosis and vessel closure. However, the intensity and nature of this inflammatory response can vary significantly between different classes of sclerosants, influencing both their efficacy and side-effect profiles. This guide delves into a comparative analysis of the inflammatory responses elicited by detergent, osmotic, and chemical irritant sclerosants.
Mechanisms of Action and Inflammatory Induction
Sclerosants are broadly categorized based on their mechanism of action, which dictates how they initiate endothelial damage and the subsequent inflammatory response.
-
Detergent Sclerosants: This class includes agents like sodium tetradecyl sulfate (B86663) (STS) and polidocanol (B41958) (POL). They act by disrupting the lipid cell membrane of endothelial cells, leading to cell lysis. This direct cellular injury is a potent trigger for inflammation.
-
Osmotic Sclerosants: Hypertonic saline is the primary example in this category. These agents create a hyperosmotic environment, drawing water out of endothelial cells and causing dehydration-induced cell death.
-
Chemical Irritants: Ethanolamine oleate (B1233923) falls into this category. It induces a more extensive inflammatory reaction that can extend beyond the vessel wall, with the oleic acid component being a key contributor to this response.[1]
The initial endothelial damage, regardless of the sclerosant type, exposes the subendothelial collagen, activating the coagulation cascade and platelets. This leads to the formation of a thrombus, which is rich in inflammatory cells.[2] The recruited immune cells, including neutrophils and macrophages, release a variety of cytokines and growth factors, amplifying the inflammatory process and initiating the fibrotic changes that lead to vessel occlusion.[3] Perivascular mast cells also play a significant role by releasing inflammatory mediators like histamine (B1213489) upon stimulation.
Comparative Quantitative Data on Inflammatory Response
The following tables summarize quantitative and semi-quantitative data from various experimental studies, comparing the inflammatory and cellular damage profiles of different sclerosants.
| Sclerosant | Concentration | Model | Inflammatory Marker | Observation | Source |
| Sodium Tetradecyl Sulphate (STS) | 3% | Ex vivo human varicose veins | ICAM-1 | Upregulation to a depth of ~300 µm | [4] |
| Polidocanol (POL) | 3% | Ex vivo human varicose veins | ICAM-1 | No significant upregulation observed | [4] |
| Hypertonic Saline | Not specified | In vivo Javan rabbits | Histological Inflammation Score | Comparable to Polidocanol and Glycerol | [2][5][6] |
| Polidocanol | Not specified | In vivo Javan rabbits | Histological Inflammation Score | Comparable to Hypertonic Saline and Glycerol | [2][5][6] |
| Glycerol | Not specified | In vivo Javan rabbits | Histological Inflammation Score | Comparable to Hypertonic Saline and Polidocanol | [2][5][6] |
Table 1: Comparison of Inflammatory Marker Expression
| Sclerosant | Concentration | Model | Endpoint | Result | Source |
| Sodium Tetradecyl Sulphate (STS) | 3% | Ex vivo human varicose veins | Endothelial Cell Destruction | ~75% greater than 70% Dextrose | [7] |
| 70% Dextrose (Osmotic Agent) | 70% | Ex vivo human varicose veins | Endothelial Cell Destruction | - | [7] |
| Sodium Tetradecyl Sulphate (STS) | 3% | Ex vivo human varicose veins | Smooth Muscle Cell Destruction | 30-33% greater than 70% Dextrose | [7] |
| 70% Dextrose (Osmotic Agent) | 70% | Ex vivo human varicose veins | Smooth Muscle Cell Destruction | Poor efficacy on peripheral cells | [7] |
| Sodium Tetradecyl Sulphate (STS) | 1% and 3% | Ex vivo human varicose veins | Endothelial Cell Death | 40% maximum reduction | [4] |
| Polidocanol (POL) | 3% | Ex vivo human varicose veins | Endothelial Cell Death | 30% maximum reduction | [4] |
Table 2: Comparative Cellular Damage
Signaling Pathways in Sclerosant-Induced Inflammation
The inflammatory response to sclerosants is mediated by complex signaling pathways initiated by endothelial cell damage.
Detergent Sclerosants (STS and POL)
Detergent sclerosants like STS and POL induce endothelial cell death through both necrosis and apoptosis.[7] At sub-lytic concentrations, they trigger a caspase-dependent apoptotic pathway.[4] The initial cell membrane disruption leads to an influx of calcium ions and the activation of nitric oxide signaling pathways.[8] For STS, the inflammatory response includes the upregulation of the adhesion molecule ICAM-1, which facilitates the infiltration of immune cells.[4] This is followed by the activation of apoptotic markers like p53.[4]
References
- 1. Hypertonic saline downregulates endothelial cell-derived VEGF expression and reduces blood-brain barrier permeability induced by cerebral ischaemia via the VEGFR2/eNOS pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of Hypertonic Saline, Polidocanol, and Glycerol as Sclerosing Agent: An Experimental Study in Javan Rabbits (Lepus nigricollis) | IIUM Medical Journal Malaysia [journals.iium.edu.my]
- 3. Pharmacology of Sclerotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Media Damage Following Detergent Sclerotherapy Appears to be Secondary to the Induction of Inflammation and Apoptosis: An Immunohistochemical Study Elucidating Previous Histological Observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.iium.edu.my [journals.iium.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. Hypertrophic Scarring in the Rabbit Ear: A Practical Model for Studying Dermal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sodium Morrhuate: A Guide for Laboratory Professionals
Providing critical safety and operational protocols for researchers, scientists, and drug development professionals in the handling and disposal of Sodium Morrhuate. This document outlines the essential procedures for the safe management of this compound waste, ensuring compliance and minimizing environmental impact.
This compound, a sclerosing agent, requires careful handling and disposal due to its potential hazards. Adherence to the following procedures is crucial for maintaining a safe laboratory environment.
Immediate Safety and Handling
Personal Protective Equipment (PPE): All personnel handling this compound must use appropriate PPE to prevent skin and eye contact.
| PPE Category | Specification |
| Gloves | Nitrile or other chemical-resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Not generally required for solutions |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations for hazardous pharmaceutical waste. Under no circumstances should this compound be disposed of down the drain.[1][2]
-
Segregation: Unused or expired this compound solution, as well as any materials contaminated with it (e.g., vials, syringes, needles, gauze), must be segregated from non-hazardous waste.
-
Containerization:
-
Place all liquid this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Sharps contaminated with this compound must be placed in a designated sharps container for hazardous materials.
-
Solid materials contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste - this compound" and any other information required by your institution's hazardous waste management program.
-
Storage: Store the hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Deactivation (Optional but Recommended): For residual amounts of this compound in vials or syringes, deactivation using activated carbon can be considered.[2][3] Mix the remaining solution with an equal or greater volume of activated carbon slurry and allow it to sit for several hours before containerizing for disposal. This helps to adsorb the active pharmaceutical ingredient.
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed and approved hazardous waste disposal company. Do not attempt to transport or dispose of the waste yourself.
Spill and Exposure Management
In the event of a spill or accidental exposure, immediate action is necessary to mitigate risks.
Spill Cleanup Protocol
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment: Cover the spill with absorbent material, such as chemical spill pads or vermiculite, starting from the outside and working inwards to prevent spreading.
-
Neutralization/Deactivation: Once absorbed, treat the spill area with a deactivating agent if available and appropriate. For general cleaning, a mild detergent and water solution can be used after the initial absorption. Avoid using strong oxidizing agents.
-
Cleanup: Carefully collect the absorbed material and any contaminated items using tongs or forceps and place them in a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup with a suitable laboratory disinfectant or detergent solution.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Exposure Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This compound Disposal Workflow
References
- 1. drugs.com [drugs.com]
- 2. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Provision of a Drug Deactivation System for Unused Opioid Disposal at Surgical Dismissal: Opportunity to Reduce Community Opioid Supply - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Sodium Morrhuate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sodium Morrhuate. The following procedures are designed to ensure safe handling, from initial preparation to final disposal, and to provide clear instructions in case of an emergency.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Wear protective safety goggles at all times. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves are recommended. Double gloving may be appropriate for certain procedures.[1][2] |
| Body Protection | Protective Clothing | A lab coat, preferably fire-retardant, should be worn.[1] For extensive handling, consider a plastic apron.[1] |
| Foot Protection | Closed-toe shoes | Ensure shoes will not leak in case of a spill. |
| Respiratory | Fume Hood | All handling of this compound should ideally be conducted in a fume hood to prevent inhalation of vapors.[1] |
Operational Plan: From Preparation to Disposal
The following workflow outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
This compound is a sclerosing agent, and its handling requires adherence to strict protocols to prevent unintended tissue damage.[3]
Preparation of Solution: If the this compound solution is cold or has formed a solid precipitate, it should be warmed by immersing the vial in hot water until the solution is clear.[4][5] Only a clear solution should be used.[4][5]
Administration (for research purposes): When drawing the solution, use a large bore needle to fill the syringe as the solution froths easily.[4][5] For injection, a small bore needle should be used.[4][5]
Emergency and Disposal Plan
In the event of an emergency, immediate and appropriate action is critical. The following diagram and procedures detail the steps to be taken for various incidents.
Caption: Emergency Procedures for this compound.
First Aid Measures:
-
Eye Contact: Check for and remove any contact lenses.[6] Immediately flush eyes with running water for at least 15 minutes while keeping the eyes open.[6] Cold water may be used.[6] Seek immediate medical attention.[6]
-
Skin Contact: Wash the contaminated skin with plenty of water and a non-abrasive soap.[6] Cold water may be used.[6] Cover the irritated skin with an emollient and seek medical attention.[6]
-
Inhalation: Remove the victim from the source of exposure to fresh air.[6] If breathing is difficult, administer oxygen.[6] Seek medical attention.[6]
-
Ingestion: Do not induce vomiting.[6] Give the victim water to drink and seek immediate medical attention.[6]
Disposal Plan:
All waste materials, including empty containers, contaminated gloves, and spill cleanup materials, should be disposed of in accordance with local, state, and federal regulations for hazardous waste. Containers should be securely closed and clearly labeled.[7] Liquid waste containers should not be filled to more than 75% capacity to allow for expansion.[7]
Fire Measures:
In case of a fire, use carbon dioxide, dry chemical powder, or alcohol or polymer foam to extinguish.[6] Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes, as toxic fumes may be emitted under fire conditions.[6]
References
- 1. quora.com [quora.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. This compound | C20H18N6Na2O9S | CID 47500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Morrhuate Sodium (Morrhuate Sodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. drugs.com [drugs.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
